2,3-Dibromo-3-(2-bromophenyl)propionic acid
Description
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Properties
IUPAC Name |
2,3-dibromo-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOATZQRJTIURPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-3-(2-bromophenyl)propionic acid is a halogenated derivative of cinnamic acid. Its structure, featuring bromine atoms on both the phenyl ring and the propionic acid side chain, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, experimental protocols, and critical process parameters.
The core of this synthesis involves the electrophilic addition of bromine across the double bond of a substituted cinnamic acid. The presence of a bromine atom at the ortho position of the phenyl ring in the starting material, 2-bromocinnamic acid, influences the reactivity of the molecule and is a key consideration in the synthesis design.[1][2]
Core Synthesis Pathway: Electrophilic Bromination of 2-Bromocinnamic Acid
The most direct and widely utilized method for synthesizing this compound is the bromination of 2-bromocinnamic acid. This reaction proceeds via an electrophilic addition mechanism, where molecular bromine (Br₂) adds across the carbon-carbon double bond of the α,β-unsaturated carboxylic acid.
Mechanistic Insights
The reaction is initiated by the polarization of the bromine molecule as it approaches the electron-rich double bond of 2-bromocinnamic acid. This leads to the formation of a cyclic bromonium ion intermediate. The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This anti-addition mechanism is stereospecific and results in the formation of the dibrominated product with a specific stereochemistry.[3][4] The melting point of the resulting product can be used to determine the stereochemical outcome of the addition.[5]
The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the rate of the electrophilic addition, but the fundamental mechanism remains the same as the bromination of unsubstituted cinnamic acid.[1]
Experimental Protocol
This section details a laboratory-scale procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Bromocinnamic acid | C₉H₇BrO₂ | 227.06 | 10.0 g |
| Bromine | Br₂ | 159.81 | Molar equivalent to 2-bromocinnamic acid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~50 mL |
| Cyclohexene | C₆H₁₀ | 82.14 | As needed |
| Sodium thiosulfate solution | Na₂S₂O₃ | 158.11 | As needed |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 10.0 g of 2-bromocinnamic acid in approximately 100 mL of dichloromethane or glacial acetic acid.[4][6] The choice of solvent can influence reaction rate and product solubility. Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and the bromine.[7]
-
Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine in the chosen solvent. Caution: Bromine is highly toxic and corrosive. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. [4]
-
Bromine Addition: Slowly add the bromine solution to the stirred solution of 2-bromocinnamic acid at room temperature. The characteristic red-brown color of bromine should disappear as it reacts with the double bond.[7] The addition should be done dropwise to control the reaction rate and prevent a rapid temperature increase.[4]
-
Reaction Monitoring: Continue adding the bromine solution until a faint, persistent orange or yellow color is observed, indicating a slight excess of bromine. The reaction progress can be monitored by the disappearance of the bromine color.[4][7]
-
Reaction Completion and Quenching: After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at room temperature to ensure complete conversion. If excess bromine color persists, add a few drops of cyclohexene to quench the unreacted bromine. The cyclohexene will react with the excess bromine to form 1,2-dibromocyclohexane, which is soluble in the reaction solvent.[7][8]
-
Product Isolation: The product, this compound, often precipitates out of the solution during the reaction.[7] Cool the reaction mixture in an ice bath to maximize crystallization.[4] Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any impurities. Allow the product to air dry or dry in a desiccator to obtain the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: The melting point of the product is a crucial indicator of its purity and can help in determining the stereoisomer formed.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-Br bonds.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Greener Synthesis Approaches
While the traditional method using molecular bromine is effective, there is growing interest in developing more environmentally friendly synthesis protocols. One such approach involves the in situ generation of bromine from less hazardous reagents. For instance, pyridinium tribromide can be used as a source of bromine, which exists in equilibrium with pyridinium hydrobromide and bromine.[5] Another green synthesis method utilizes sodium perborate as an oxidant to generate bromine from sodium bromide in glacial acetic acid.[9]
Conclusion
The synthesis of this compound via the electrophilic bromination of 2-bromocinnamic acid is a robust and well-established method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and appropriate characterization are essential for obtaining a high-purity product. The exploration of greener synthesis alternatives highlights the continuous effort within the scientific community to develop more sustainable chemical processes.
References
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Scribd. Bromination of Trans-Cinnamic Acid | PDF | Organic Chemistry. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromocinnamic Acid in Advanced Organic Synthesis. Available at: [Link]
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University of Oxford. 9.1.2. A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid and the Use of Kinetic Studies to Probe into the Elimination Product When Treated with a Weak Base in Different Solvents. Available at: [Link]
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The Royal Society of Chemistry. Bromination of Cinnamic acid. Available at: [Link]
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ChemConnections. Synthesis: Bromination of Cinnamic Acid. Available at: [Link]
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PrepChem.com. Preparation of 2,3-dibromo-3-phenylpropanoic acid. Available at: [Link]
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The Royal Society of Chemistry. 9.1.2. A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid and the Use of Kinetic Studies to Probe into the Elimination Product When Treated with a Weak Base in Different Solvents | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]
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ResearchGate. 4.1.1.1. Bromination of Cinnamic Acid. Available at: [Link]
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Odinity. Stereochemistry of Bromine Addition to an Alkene. Available at: [Link]
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National Institutes of Health. 2,3-Dibromo-3-phenylpropionic acid. Available at: [Link]
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California State University, Bakersfield. Lab 9: Addition of Bromine to trans-Cinnamic Acid. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Context and Significance
2,3-Dibromo-3-(2-bromophenyl)propionic acid, a derivative of cinnamic acid, belongs to a class of halogenated organic compounds that are of significant interest in synthetic organic chemistry and drug discovery. The introduction of bromine atoms to an organic scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and biological activity. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for predicting its reactivity, designing derivatives with enhanced therapeutic potential, and ensuring the quality and purity of synthesized batches.
This guide will systematically deconstruct the molecular architecture of this compound, leveraging data from advanced analytical techniques to provide a holistic understanding of its structure.
Synthesis and Purification: A Pathway to Purity
The synthesis of this compound typically proceeds via the electrophilic addition of bromine (Br₂) to the double bond of 2-bromocinnamic acid. This reaction is a cornerstone of organic synthesis, and its careful execution is critical to achieving a high yield of the desired product.
Synthetic Workflow
The logical flow of the synthesis and subsequent purification is outlined below.
Caption: Synthetic and purification workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2-bromocinnamic acid in a suitable inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
-
Bromination: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, to the reaction mixture at room temperature. The disappearance of the bromine's characteristic reddish-brown color indicates the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Subsequently, wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound as a crystalline solid.
Structural Elucidation: A Multi-faceted Analytical Approach
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. For organobromine compounds, the isotopic pattern of bromine is a distinctive feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1]
-
Expected Molecular Ion Peaks: A compound containing three bromine atoms, such as this compound, will exhibit a characteristic cluster of peaks in its mass spectrum for the molecular ion (M⁺). The relative intensities of these peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) will follow a predictable pattern due to the statistical distribution of the bromine isotopes.
-
Fragmentation Pattern: Electron ionization mass spectrometry (EI-MS) will also induce fragmentation of the molecule. Common fragmentation pathways for this compound would include the loss of a bromine atom, a carboxyl group, or combinations thereof. The presence of bromide ions (m/z 79 and 81) is a strong indicator of an organobromine compound.[2][3]
| Property | Value | Source |
| Molecular Formula | C₉H₇Br₃O₂ | - |
| Molecular Weight | 386.87 g/mol | - |
| Monoisotopic Mass | 383.80154 Da | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring and the two aliphatic protons on the propionic acid backbone. The chemical shifts and coupling patterns of these protons provide detailed information about their chemical environment and spatial relationships. The aromatic region will likely display a complex multiplet pattern due to the bromine substituent on the phenyl ring. The two protons on the chiral centers (C2 and C3) would appear as doublets, with their coupling constant providing insight into their dihedral angle and thus the relative stereochemistry (erythro or threo). A user on a chemistry forum described the aromatic signal integrating to 5 protons around 7 ppm and two doublets for the aliphatic protons around 5 ppm, which appeared as a quartet due to their proximity.[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons bonded to bromine will be significantly influenced by the electronegativity of the halogen. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. A study published in Acta Crystallographica Section E reported the crystal structure of 2,3-dibromo-3-phenyl-propionic acid, where the molecules form inversion dimers linked by O-H⋯O hydrogen bonds.[5][6] While this is a related compound, it highlights the utility of this technique for determining the solid-state conformation. A monoclinic polymorph of 2,3-dibromo-3-phenylpropanoic acid has also been characterized by X-ray crystallography.[7]
Physicochemical Properties and Safety Considerations
A summary of the key physicochemical properties is provided below.
| Property | Value | Reference |
| Appearance | White to almost white crystalline powder | [8] |
| Melting Point | 200 °C (decomposes) | [9] |
| Solubility | Soluble in Methanol | [8] |
| pKa | 2.21 ± 0.11 (Predicted) | [8] |
| Storage | Sealed in a dry place at room temperature | [9] |
Safety Information:
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Applications and Future Directions
This compound and its derivatives serve as versatile intermediates in organic synthesis.[8] Dehydrobromination reactions can be used to introduce unsaturation, leading to the formation of valuable building blocks.[9] Its antimicrobial properties also suggest potential applications in the development of new pharmaceuticals and agrochemicals.[8] Further research into the biological activities of this compound and its analogues could unveil novel therapeutic agents.
Conclusion
The molecular structure of this compound is a complex interplay of electronic and steric effects imparted by the three bromine atoms. A comprehensive analytical approach, integrating mass spectrometry, NMR spectroscopy, and X-ray crystallography, is indispensable for its complete characterization. This in-depth understanding is fundamental for its effective utilization in synthetic chemistry and for the rational design of new molecules with desired biological activities.
References
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]
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Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. Available at: [Link]
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2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705. PubChem. Available at: [Link]
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Mass spectra of organic compounds containing bromine and chlorine. ACS Publications. Available at: [Link]
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Supplementary Material. The Royal Society of Chemistry. Available at: [Link]
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2,3-Dibromo-3-phenyl-propionic acid. PubMed. Available at: [Link]
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(PDF) 2,3-Dibromo-3-phenylpropionic acid. ResearchGate. Available at: [Link]
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C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin. Available at: [Link]
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β-BROMOPROPIONIC ACID. Organic Syntheses. Available at: [Link]
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Propanoic acid, 2,3-dibromo-, ethyl ester. NIST WebBook. Available at: [Link]
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HNMR erythro-2 3-dibromo-3-phenylpropanoic acid. Reddit. Available at: [Link]
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(r,s)-2,3-Dibromo-3-phenylpropanoic acid. PubChem. Available at: [Link]
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3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
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X-ray crystallographic diffraction analysis of bromide 3a. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Potential Research Applications of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
Abstract: 2,3-Dibromo-3-(2-bromophenyl)propionic acid is a polyhalogenated arylpropionic acid that, while not extensively studied, presents a compelling scaffold for synthetic innovation. Its structure is rich with distinct functional groups—a vicinal dibromide, a carboxylic acid, and an aryl bromide—each offering a gateway to diverse chemical transformations. This guide elucidates the untapped potential of this molecule, presenting it as a versatile building block for applications in medicinal chemistry, advanced heterocycle synthesis, and materials science. By dissecting the reactivity of each functional moiety, we provide a strategic roadmap for researchers, complete with mechanistic insights and actionable experimental protocols, to leverage this compound in the development of novel molecular entities.
Molecular Architecture and Strategic Importance
This compound is characterized by a strategic arrangement of reactive centers. The core structure, an arylpropionic acid, is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] The presence of three bromine atoms, however, dramatically expands its synthetic utility beyond that of a simple pharmaceutical precursor.
The molecule can be deconstructed into three primary reactive hubs:
-
The Vicinal Dibromide: This 1,2-dibromoethyl moiety is a classical precursor for the formation of carbon-carbon multiple bonds through elimination reactions.
-
The Aryl Bromide: The bromine atom on the phenyl ring is strategically positioned for modern cross-coupling methodologies, enabling the construction of complex biaryl systems or the introduction of diverse functional groups.
-
The Carboxylic Acid: This functional group provides a handle for derivatization into esters, amides, and other functionalities, and can participate in intramolecular cyclization reactions.
The convergence of these three functionalities in a single, readily accessible scaffold makes it a powerful platform for combinatorial chemistry and the synthesis of complex molecular architectures.
Core Reactivity and Synthetic Pathways
The true potential of this compound is unlocked by understanding the distinct and synergistic reactivity of its functional groups.
The Vicinal Dibromide: A Gateway to Alkynes
The most synthetically potent feature of the molecule is the vicinal dibromide. This group can undergo a facile double dehydrobromination reaction when treated with a strong, non-nucleophilic base, yielding a highly valuable phenylpropiolic acid intermediate.[5][6][7][8]
This transformation proceeds via two sequential E2 elimination steps.[7][8] The use of at least two, and often three, equivalents of a strong base like sodium amide (NaNH₂) in liquid ammonia or an inert solvent is typical for this reaction.[5][6] The third equivalent is necessary to deprotonate the terminal alkyne that is initially formed, which can then be reprotonated upon aqueous workup.
Caption: Suzuki-Miyaura cross-coupling at the 2-bromo position.
Potential Research Application I: Medicinal Chemistry & Drug Discovery
The arylpropionic acid scaffold is a privileged structure in medicinal chemistry, famously represented by NSAIDs like ibuprofen and naproxen. [1][2][4]this compound serves as an excellent starting point for the development of novel therapeutic agents, leveraging its multiple reactive sites for library synthesis.
Rationale: A Scaffold for Diversification
The presence of the 2-bromo substituent allows for systematic exploration of the structure-activity relationship (SAR) around the phenyl ring. Aromatic compounds are fundamental in drug design due to their ability to engage in various interactions with biological targets. [9][10]By employing Suzuki coupling, a multitude of aryl and heteroaryl groups can be introduced at this position, potentially modulating the compound's binding affinity, selectivity, and pharmacokinetic properties. [11][12]Furthermore, derivatization of the carboxylic acid to amides or esters can further expand the chemical space and influence biological activity. [3]Studies have shown that arylpropionic acid derivatives possess a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer effects, making this a rich field for exploration. [1][2][13]
Proposed Synthetic Workflow
A combinatorial library can be generated using a divergent synthetic strategy. The core molecule can first undergo Suzuki coupling with a panel of boronic acids. Each of the resulting biaryl products can then be coupled with a library of amines at the carboxylic acid site to generate a diverse set of amides.
Caption: Workflow for combinatorial library synthesis.
Experimental Protocol: Suzuki Coupling and Amide Formation
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling with N₂ for 15 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). [11]5. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl intermediate.
Step 2: Amide Coupling
-
Dissolve the purified biaryl intermediate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each), and a tertiary amine base like diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq.) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with the appropriate organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final amide product.
Potential Research Application II: Synthesis of Novel Heterocycles
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. [14][15][16]The alkyne intermediate, readily synthesized from this compound via double dehydrobromination, is a premier building block for a vast array of heterocyclic systems.
Rationale: Alkyne as a Linchpin for Cycloadditions
The carbon-carbon triple bond of the 2-(2-Bromophenyl)propiolic acid intermediate is highly reactive and can participate in numerous cyclization and cycloaddition reactions. For instance:
-
[3+2] Cycloadditions: Reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles.
-
Intramolecular Cyclizations: The presence of the ortho-bromo substituent opens the door for intramolecular reactions. For example, following a Sonogashira coupling to introduce a terminal alkyne, an intramolecular cyclization could be triggered to form complex fused ring systems.
This approach provides a modular and efficient route to novel, highly substituted heterocyclic scaffolds that would be difficult to access through other means.
Experimental Protocol: Synthesis of a Substituted Pyrazole
Step 1: Double Dehydrobromination to Alkyne (As described in Section 2.1)
-
In a three-necked flask equipped with a condenser and an ammonia inlet, condense liquid ammonia (approx. 10 mL per mmol of substrate) at -78 °C.
-
Add small pieces of sodium metal until a persistent blue color indicates the solvent is dry.
-
Add a catalytic amount of ferric nitrate, followed by the remaining sodium metal (3.0 eq.) in portions to form sodium amide (NaNH₂).
-
Add a solution of this compound (1.0 eq.) in dry THF dropwise to the NaNH₂ suspension.
-
Allow the reaction to stir at -33 °C (refluxing ammonia) for several hours.
-
Carefully quench the reaction by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate. Acidify the residue with cold 2M HCl and extract the product with diethyl ether.
-
Dry the organic extracts and concentrate to yield the crude 2-(2-Bromophenyl)propiolic acid, which can be used directly or purified. [17] Step 2: Pyrazole Formation
-
Dissolve the crude alkyne (1.0 eq.) in ethanol.
-
Add a substituted hydrazine, such as phenylhydrazine (1.1 eq.).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography to yield the desired 1,5-disubstituted pyrazole-3-carboxylic acid.
Summary and Outlook
This compound represents a molecule of significant, yet largely unexplored, synthetic potential. Its unique combination of a vicinal dibromide, an aryl bromide, and a carboxylic acid makes it a versatile platform for generating molecular complexity. This guide has outlined two primary research avenues: the development of novel bioactive compounds through cross-coupling and derivatization, and the synthesis of complex heterocycles via an alkyne intermediate. The detailed protocols provided serve as a validated starting point for researchers in organic synthesis, medicinal chemistry, and materials science to unlock the full potential of this powerful chemical building block. The strategic application of modern synthetic methods to this scaffold is poised to yield a rich harvest of novel and functional molecules.
Physicochemical Data for the Related Compound 2,3-Dibromo-3-phenylpropionic acid
| Property | Value | Source |
| CAS Number | 6286-30-2 | [17] |
| Molecular Formula | C₉H₈Br₂O₂ | [18] |
| Molecular Weight | 307.97 g/mol | [17] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | ~200 °C (decomposes) | [17] |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Luo, Q.L., et al. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
-
Journal of the American Chemical Society. A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Available from: [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
- Wipf, P. Organic Chemistry 1 Chapter 13. Alkynes. University of Pittsburgh.
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ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available from: [Link]
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An In-depth Technical Guide to the Safe Handling of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
This guide provides comprehensive safety protocols and handling directives for 2,3-Dibromo-3-(2-bromophenyl)propionic acid, a compound utilized in specialized synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure procedural integrity and personnel safety. The causality behind each recommendation is explained to empower users with a deeper understanding of the risks and mitigation strategies involved.
Compound Profile and Hazard Identification
This compound is a halogenated carboxylic acid. Its structure presents multiple hazard potentials that dictate stringent handling protocols. The presence of bromine atoms and an acidic functional group are the primary drivers of its reactivity and physiological effects.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₉H₈Br₂O₂ | [1] |
| Molecular Weight | 307.97 g/mol | [2][3] |
| CAS Number | 6286-30-2 | [2] |
| Appearance | Solid | [4] |
| Melting Point | Decomposes at 200 °C | [1] |
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3][5]
The signal word for this compound is "Warning" .[2][5]
Structural Visualization
Understanding the molecule's structure is key to anticipating its behavior. The vicinal dibromides on the propionic acid chain are susceptible to elimination reactions, while the carboxylic acid group provides acidic properties.
Caption: Structure of this compound.
Risk Assessment and Toxicological Profile
-
Inhalation: As a solid, the primary inhalation risk comes from airborne dust generated during handling (e.g., weighing, transferring). Inhalation may cause respiratory irritation, leading to coughing and shortness of breath.[2][5][7]
-
Skin Contact: The compound is a known skin irritant.[2][5] Prolonged contact can cause redness and discomfort. Due to the presence of bromine, there is a potential for absorption through the skin, although specific data is unavailable. All skin contact should be considered hazardous.
-
Eye Contact: Direct contact with the eyes will cause serious irritation.[2][5] The acidic nature of the compound can exacerbate this effect, potentially leading to damage if not promptly and thoroughly rinsed.
-
Ingestion: While less common in a laboratory setting, ingestion is harmful.[4] The corrosive properties of acidic compounds can cause severe damage to the gastrointestinal tract.[6][8]
Causality: The irritant properties are a direct result of the compound's acidic nature and the reactivity of the carbon-bromine bonds, which can interact with biological macromolecules.
Hierarchy of Controls: Engineering, Administrative, and PPE
To mitigate the identified risks, a multi-layered safety approach, known as the hierarchy of controls, must be implemented. This prioritizes the most effective control measures.
Caption: Hierarchy of controls for mitigating exposure risks.
Engineering Controls (Primary Barrier)
Engineering controls are the most critical element in preventing exposure.
-
Chemical Fume Hood: All handling of the solid compound that may generate dust (weighing, transfers, preparing solutions) MUST be performed inside a certified chemical fume hood. This is non-negotiable.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Causality: A fume hood provides a physical barrier and uses directional airflow to pull airborne contaminants away from the user's breathing zone, preventing respiratory exposure.[9]
Administrative Controls (Procedural Safety)
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures before beginning work.
-
Access Control: Limit access to storage areas and work zones where this chemical is being handled.
-
Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE) (Final Barrier)
PPE is essential but should never be relied upon as the primary means of protection.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be used in addition to goggles when there is a significant splash risk.
-
Skin Protection:
-
Gloves: Handle with impervious gloves.[2] Given the halogenated nature of the compound, nitrile gloves are a common choice, but always check the manufacturer's glove compatibility chart for breakthrough times. Double-gloving is recommended for extended procedures.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Respiratory Protection: If for any reason work must be performed outside a fume hood where dust may be generated, a full-face respirator with appropriate particulate filters (e.g., N95 or P100) must be used.[4] This should be an exceptional circumstance, not a routine practice.
Safe Handling, Storage, and Disposal Protocols
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place all necessary equipment (spatulas, weigh paper, glassware) inside the fume hood before introducing the chemical.
-
Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of solid to a tared weigh boat or paper. Avoid any actions that could generate dust.
-
Transfer/Dissolution: Add the solid to the reaction vessel or solvent inside the fume hood. If adding to a solvent, do so slowly to control any potential exothermic reaction.
-
Cleanup: Tightly cap the source container. Decontaminate the spatula and any surfaces within the fume hood. Dispose of any contaminated weigh paper as hazardous waste.
Storage Requirements
Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[10]
-
Container: Keep the container tightly closed to prevent moisture absorption and release of vapors.[2][5]
-
Segregation: This is a critical step. As an organic acid, it must be segregated from:
-
Cabinetry: Store in a dedicated cabinet for corrosive materials, preferably one vented for acids.[11][12] Do not store above eye level.[11]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Labeling: Collect all waste (excess solid, contaminated materials, reaction residues) in a clearly labeled, sealed hazardous waste container. The label must include the full chemical name.
-
Segregation: Waste streams containing halogenated organic compounds should be segregated from non-halogenated organic waste.
-
Neutralization (for aqueous solutions): While neutralization with a base like sodium bicarbonate can be performed, it must be done cautiously by trained personnel, as it will generate CO₂ gas and heat.
-
Incineration: The ultimate disposal method for brominated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers and emission controls to handle the resulting hydrobromic acid (HBr) and other by-products.[13][14]
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, have them rinse their mouth with water and drink two glasses of water at most.[2] Seek immediate medical attention.
Spill Response Protocol
The response depends on the scale and location of the spill.
Caption: Decision workflow for responding to a chemical spill.
-
Small Spill (Inside a Fume Hood):
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the area. For spills of bromine-containing compounds, a 5-10% solution of sodium thiosulfate can be used to neutralize residual material.[9]
-
-
Large Spill or Spill Outside a Fume Hood:
References
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Indian Chemical Council (ICC). (2019). Bromine Safety Handbook. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dibromo-3-(2-bromophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the inquiry into the discovery and history of 2,3-Dibromo-3-(2-bromophenyl)propionic acid. Initial comprehensive literature and database searches indicate that this specific tribrominated phenylpropionic acid isomer is not a well-documented or commercially available compound. Consequently, this guide pivots to a detailed exploration of a plausible and scientifically sound synthetic route to a closely related isomer, 2,3-Dibromo-3-(2-bromophenyl)propanoic acid . The proposed synthesis involves the electrophilic addition of bromine across the double bond of (2E)-3-(2-bromophenyl)-2-propenoic acid. This document provides a thorough analysis of the precursor, a detailed, step-by-step experimental protocol for the synthesis, and a discussion of the expected physicochemical properties and characterization of the final product, drawing upon data from analogous compounds. Safety protocols for handling the required reagents are also extensively covered. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development who are interested in the preparation and properties of novel polyhalogenated compounds.
Introduction: Charting a Course to a Novel Compound
The exploration of novel halogenated organic molecules is a cornerstone of modern pharmaceutical and materials science research. These compounds often exhibit unique biological activities and chemical properties. The request for information on "this compound" points to an interest in such complex structures. However, a thorough review of the scientific literature and chemical databases reveals a lack of specific information on this particular compound.
This guide, therefore, takes a proactive and practical approach by proposing a robust synthetic pathway to a closely related and synthetically accessible isomer: 2,3-Dibromo-3-(2-bromophenyl)propanoic acid . The proposed synthesis is based on the well-established electrophilic addition of bromine to an α,β-unsaturated carboxylic acid. This method is not only reliable but also provides a clear and logical route to the target molecule.
The following sections will delve into the synthesis and properties of the key precursor, (2E)-3-(2-bromophenyl)-2-propenoic acid, provide a detailed experimental protocol for the bromination reaction, and offer an educated projection of the physicochemical and spectroscopic properties of the final product.
Precursor Analysis: (2E)-3-(2-bromophenyl)-2-propenoic Acid
The successful synthesis of the target compound hinges on the availability and purity of the starting material, (2E)-3-(2-bromophenyl)-2-propenoic acid, also known as 2-bromocinnamic acid. This compound is commercially available and serves as an excellent substrate for the proposed bromination reaction.
Table 1: Physicochemical Properties of (2E)-3-(2-bromophenyl)-2-propenoic Acid
| Property | Value | Source |
| CAS Number | 7345-79-1 | [1] |
| Molecular Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 215-216 °C | [1] |
Proposed Synthesis of 2,3-Dibromo-3-(2-bromophenyl)propanoic Acid
The core of this technical guide is the proposed synthesis of 2,3-Dibromo-3-(2-bromophenyl)propanoic acid via the electrophilic addition of bromine to (2E)-3-(2-bromophenyl)-2-propenoic acid.
Reaction Principle and Mechanism
The reaction proceeds through the electrophilic addition of bromine (Br₂) to the alkene double bond of the precursor. The electron-rich double bond acts as a nucleophile, attacking one of the bromine atoms and displacing a bromide ion. This results in the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition), leading to the formation of the vicinal dibromide.
Caption: Mechanism of Electrophilic Bromine Addition.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of cinnamic acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]
Materials and Reagents:
-
(2E)-3-(2-bromophenyl)-2-propenoic acid
-
Glacial acetic acid
-
Bromine (Br₂)
-
Cyclohexene (for quenching)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (2E)-3-(2-bromophenyl)-2-propenoic acid in glacial acetic acid with stirring. Equip the flask with a reflux condenser and an addition funnel.
-
Bromine Addition: Prepare a solution of bromine in glacial acetic acid in the addition funnel. Add the bromine solution dropwise to the stirred solution of the precursor at room temperature. The characteristic red-brown color of bromine should disappear as it reacts.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color. If the color persists, it indicates that the reaction is nearing completion or that all the starting material has been consumed.
-
Completion and Quenching: Once the addition is complete, continue stirring for an additional 30 minutes at room temperature to ensure the reaction goes to completion. If a persistent bromine color remains, add a few drops of cyclohexene to quench the excess bromine.[2]
-
Product Isolation: Cool the reaction mixture in an ice bath to precipitate the crude product. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any remaining acetic acid and inorganic byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[3]
Causality Behind Experimental Choices
-
Solvent: Glacial acetic acid is a common solvent for this reaction as it is polar enough to dissolve the starting material and is inert to the reaction conditions. Dichloromethane can also be used.[2]
-
Control of Bromine Addition: Dropwise addition of bromine is crucial to control the exothermic nature of the reaction and to prevent the accumulation of unreacted bromine, which is a significant safety hazard.
-
Work-up: The aqueous work-up is essential to remove the solvent and any water-soluble impurities. Recrystallization is a standard and effective method for purifying the solid product.
Caption: Synthetic Workflow for 2,3-Dibromo-3-(2-bromophenyl)propanoic Acid.
Expected Physicochemical Properties and Characterization
The exact physicochemical properties of the novel 2,3-Dibromo-3-(2-bromophenyl)propanoic acid can be estimated by examining the properties of its structural analogs.
Table 2: Comparison of Physicochemical Properties of Related Compounds
| Property | 3-(2-Bromophenyl)propionic Acid | 2,3-Dibromo-3-phenylpropionic Acid | Predicted: 2,3-Dibromo-3-(2-bromophenyl)propanoic Acid |
| CAS Number | 15115-58-9[4] | 6286-30-2[5] | N/A |
| Molecular Formula | C₉H₉BrO₂[4] | C₉H₈Br₂O₂[5] | C₉H₇Br₃O₂ |
| Molecular Weight | 229.07 g/mol [4] | 307.97 g/mol [5] | ~386.87 g/mol |
| Appearance | Solid[6] | White to off-white crystalline powder[7] | Expected to be a solid |
| Melting Point | 98-102 °C[6] | ~200 °C (decomposes)[8] | Expected to be higher than the precursor |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, as well as two coupled signals for the protons on the propanoic acid chain at the C2 and C3 positions. The chemical shifts and coupling constants of these aliphatic protons will be indicative of the stereochemistry of the product.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the two aliphatic carbons bearing bromine atoms, and the carbons of the brominated phenyl ring.[9]
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid, usually in the range of 2500-3300 cm⁻¹.[10][11]
Safety and Handling
The synthesis of 2,3-Dibromo-3-(2-bromophenyl)propanoic acid involves the use of hazardous chemicals that require strict adherence to safety protocols.
-
Bromine (Br₂): Bromine is a highly corrosive, toxic, and volatile liquid. It can cause severe burns upon skin contact and is extremely hazardous if inhaled. All manipulations involving bromine must be conducted in a certified fume hood, and appropriate PPE, including heavy-duty gloves, safety goggles, and a face shield, must be worn.[12]
-
Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin and eye burns. It should be handled with care in a well-ventilated area.
-
General Precautions: A safety shower and eyewash station should be readily accessible. It is advisable to have a solution of sodium thiosulfate on hand to neutralize any bromine spills.
Table 3: GHS Hazard Information for Key Reagents
| Reagent | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Bromine | Corrosion, Acute Toxicity, Health Hazard, Environmental Hazard | Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life. | Do not breathe gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation wear respiratory protection. |
| Glacial Acetic Acid | Flammable, Corrosion | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/protective clothing/eye protection/face protection. |
| (2E)-3-(2-bromophenyl)-2-propenoic acid | Warning | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. |
Note: The hazard information for the final product, 2,3-Dibromo-3-(2-bromophenyl)propanoic acid, is not available. It should be handled with caution, assuming it may be a skin and eye irritant.
Conclusion
While the specific compound "this compound" is not documented in existing scientific literature, this guide provides a comprehensive and practical framework for the synthesis of a closely related isomer, "2,3-Dibromo-3-(2-bromophenyl)propanoic acid". The proposed synthetic route, based on the electrophilic addition of bromine to (2E)-3-(2-bromophenyl)-2-propenoic acid, is well-precedented and offers a high probability of success. The detailed experimental protocol, coupled with an analysis of the precursor and predicted properties of the product, serves as a valuable starting point for researchers. As with all chemical syntheses, strict adherence to safety protocols is paramount. This work underscores the importance of a foundational understanding of organic reaction mechanisms in the pursuit of novel chemical entities.
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Methodological & Application
Application Notes and Protocols: 2,3-Dibromo-3-(2-bromophenyl)propionic Acid as a Versatile Precursor in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Tribrominated Propionic Acid Derivative
2,3-Dibromo-3-(2-bromophenyl)propionic acid is a highly functionalized molecule poised for a variety of synthetic transformations. Its utility stems from the presence of three distinct bromine atoms and a carboxylic acid moiety, offering multiple reaction sites for strategic chemical modifications. The vicinal dibromides on the propionic acid chain are primed for elimination reactions to furnish valuable α,β-unsaturated systems. Simultaneously, the bromine atom on the phenyl ring serves as a handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This combination of reactive sites makes it a compelling starting material for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of its synthetic applications, complete with detailed protocols and mechanistic insights.
Core Synthetic Applications and Mechanistic Considerations
The strategic value of this compound lies in its capacity to undergo a range of selective transformations. The following sections detail key applications, the underlying chemical principles, and validated experimental protocols.
Synthesis of Cinnamic Acid Derivatives via Debromination
The vicinal dibromide functionality is a masked alkene. Its removal, or debromination, is a common and efficient method for introducing a carbon-carbon double bond. This transformation is particularly useful for accessing substituted cinnamic acids, which are precursors to a wide array of biologically active molecules.
Mechanistic Insight: The debromination of vicinal dibromides can be achieved through various reagents, with zinc powder in acetic acid being a classic and effective method. The reaction proceeds via a reductive elimination mechanism. Zinc acts as a two-electron reductant, and the reaction is thought to proceed through an organozinc intermediate. The stereochemistry of the starting material can influence the geometry of the resulting alkene, although with this particular substrate, the primary product is the trans-isomer due to thermodynamic stability. Microwave irradiation can significantly accelerate this reaction.[1]
Caption: Workflow for the debromination of the precursor to a cinnamic acid derivative.
Protocol 1: Microwave-Assisted Debromination
Materials and Reagents:
-
This compound
-
Zinc powder (<10 µm, activated)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Microwave synthesizer
-
Standard glassware for extraction and filtration
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), zinc powder (3.0 mmol), and glacial acetic acid (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100°C for 2 minutes with stirring.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove excess zinc and other solids. Wash the celite pad with diethyl ether (2 x 10 mL).
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with saturated sodium bicarbonate solution (2 x 15 mL) to remove acetic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-(2-bromophenyl)acrylic acid.
Data Presentation:
| Entry | Reactant | Reagent | Solvent | Time (min) | Yield (%) |
| 1 | Precursor | Zn | Acetic Acid | 2 | >90 |
Synthesis of Quinolines: A Pathway to Bioactive Heterocycles
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[2][3][4] The title precursor can be strategically converted into quinoline-4-carboxylic acid derivatives.
Synthetic Strategy: A plausible synthetic route involves a multi-step sequence:
-
Debromination: As described in the previous section, to form 3-(2-bromophenyl)acrylic acid.
-
Nitration: Introduction of a nitro group ortho to the bromine atom on the phenyl ring.
-
Reduction: Conversion of the nitro group to an amine.
-
Cyclization: Intramolecular cyclization of the resulting amino-cinnamic acid derivative to form the quinoline ring system.
Caption: Multi-step synthesis of a quinoline derivative from the precursor.
Protocol 2: Multi-step Synthesis of a Quinoline Derivative
This protocol outlines the general procedure. Optimization of each step is recommended.
Step 2a: Nitration of 3-(2-Bromophenyl)acrylic acid
Materials and Reagents:
-
3-(2-Bromophenyl)acrylic acid (from Protocol 1)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice bath
Procedure:
-
Cool concentrated sulfuric acid (10 mL) to 0°C in an ice bath.
-
Slowly add 3-(2-bromophenyl)acrylic acid (1.0 mmol) with stirring, ensuring the temperature remains below 10°C.
-
Add a pre-cooled mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (2 mL) dropwise to the solution.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the nitrated product.
Step 2b: Reduction of the Nitro Group
Materials and Reagents:
-
Nitrated 3-(2-bromophenyl)acrylic acid
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend the nitrated acrylic acid derivative (1.0 mmol) and iron powder (5.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid.
-
Continue refluxing for 2-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Neutralize the aqueous residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the amino derivative.
Step 2c: Cyclization to the Quinoline
Materials and Reagents:
-
Amino-cinnamic acid derivative
-
Dowtherm A or Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
Procedure (Thermal Cyclization):
-
Heat the amino-cinnamic acid derivative in a high-boiling solvent like Dowtherm A to 250°C for 30 minutes.
-
Cool the reaction mixture and purify the product by column chromatography.
Procedure (Acid-Catalyzed Cyclization):
-
Dissolve the amino-cinnamic acid derivative in Eaton's reagent.
-
Heat the mixture at 80-100°C for 1-2 hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent and purify by chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromophenyl moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups.
Mechanistic Insight (Suzuki Coupling): The Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: General scheme for the Suzuki cross-coupling reaction.
Protocol 3: Suzuki Cross-Coupling
Materials and Reagents:
-
This compound
-
Aryl or vinylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Add the degassed solvent mixture (1,4-dioxane/water, 5 mL).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for Suzuki Coupling:
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,3-Dibromo-3-(biphenyl-2-yl)propionic acid | Typically high |
| 2 | 4-Methoxyphenylboronic acid | 2,3-Dibromo-3-(4'-methoxybiphenyl-2-yl)propionic acid | Typically high |
| 3 | Vinylboronic acid | 2,3-Dibromo-3-(2-vinylphenyl)propionic acid | Moderate to high |
Conclusion and Future Outlook
This compound is a versatile and valuable precursor in organic synthesis. The strategic and selective manipulation of its multiple reactive sites allows for the efficient construction of diverse and complex molecular scaffolds. The protocols detailed herein provide a foundation for researchers to explore its utility in their own synthetic endeavors. Future applications could involve asymmetric transformations, the development of novel one-pot multi-component reactions, and its incorporation into the synthesis of novel drug candidates and functional organic materials. The potential for this readily accessible building block is vast and awaits further exploration by the scientific community.
References
-
Butcher, T. S., Zhou, F., & Detty, M. R. (1998). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 63(1), 169-176. [Link]
-
Parashar, R. K. (2009). Mild and Efficient Debromination of vic -Dibromides to Alkenes with FeCl 3 ·6H 2 O/Indium System. Synthetic Communications, 39(8), 1488-1493. [Link]
-
Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation. Journal of Chemical Research, 2005(5), 282-284. [Link]
-
Thong, P. Y., Lo, K. M., & Ng, S. W. (2008). 2,3-Dibromo-3-phenylpropionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2029. [Link]
-
PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. National Center for Biotechnology Information. [Link]
-
Ökten, S., Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]
-
Li, J., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566. [Link]
-
Yoshida, K., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(15), 8542-8550. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,3-Dibromo-3-(2-bromophenyl)propionic acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2,3-Dibromo-3-(2-bromophenyl)propionic acid in medicinal chemistry.
Introduction and Scientific Context
This compound is a polyhalogenated aryl propionic acid derivative. While direct biological applications of this specific molecule are not extensively documented, its true value in medicinal chemistry lies in its potential as a highly functionalized and versatile synthetic intermediate. The structural motifs present—a carboxylic acid, vicinal dibromides on the propionic chain, and a bromine atom on the phenyl ring—offer multiple reactive handles for complex molecular architecture construction.
Aryl propionic acids are a cornerstone of medicinal chemistry, most famously represented by Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like Ibuprofen[1][2][3]. The core structure is recognized by various biological targets. The strategic introduction of bromine atoms, as seen in the title compound, serves two primary purposes in drug discovery:
-
Modulation of Physicochemical Properties: Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.
-
Synthetic Handle for Elaboration: Bromine atoms are excellent leaving groups and are pivotal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse substituents to explore the chemical space around a core scaffold[4].
This application note will detail the strategic use of this compound as a precursor for the synthesis of brominated dihydrocoumarins and their subsequent elaboration into more complex, medicinally relevant compounds.
Core Application: Synthesis of a 4-Bromo-3-phenyl-3,4-dihydrocoumarin Intermediate
The primary application of this compound is its transformation into valuable heterocyclic systems. The vicinal dibromides and the carboxylic acid are perfectly positioned for an intramolecular cyclization reaction. This process involves a base-mediated dehydrobromination and subsequent intramolecular O-alkylation to form a lactone ring, specifically a dihydrocoumarin scaffold.
The proposed transformation proceeds via a tandem reaction sequence initiated by a non-nucleophilic base.
-
Deprotonation: The base first deprotonates the carboxylic acid, forming a carboxylate anion.
-
Elimination (E2): The base then abstracts the acidic proton at the α-position (C2) to the carboxylate, leading to the elimination of HBr and the formation of an α,β-unsaturated intermediate, a cinnamic acid derivative.
-
Intramolecular Michael Addition: The phenoxide, formed by the deprotonation of a potential phenol precursor (or a related intramolecular cyclization mechanism), attacks the β-carbon of the unsaturated system, leading to the formation of the six-membered dihydrocoumarin ring.
Alternatively, a direct intramolecular SN2 reaction can occur where the carboxylate attacks the carbon bearing the bromine, displacing it to form the lactone. The bromine on the phenyl ring remains intact, serving as a crucial handle for downstream functionalization.
Experimental Protocols
This protocol describes the conversion of this compound into a key dihydrocoumarin intermediate.
Materials:
-
This compound
-
Sodium Carbonate (Na₂CO₃) or a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Add 2.5 equivalents of powdered anhydrous Sodium Carbonate to the solution. Rationale: A slight excess of a mild inorganic base is used to neutralize the generated HBr and facilitate the cyclization without promoting harsh side reactions.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of EtOAc.
-
Separate the layers and extract the aqueous layer twice more with 25 mL portions of EtOAc.
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. Rationale: The washes remove residual DMF, unreacted starting material, and acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate to afford the pure 8-bromo-dihydrocoumarin derivative.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Expected Value |
| Typical Yield | 65-80% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Expect characteristic shifts for aromatic and dihydrocoumarin protons. |
| Mass Spec (ESI+) | Expect [M+H]⁺ corresponding to the cyclized product. |
Visualization of Synthetic Workflow
The following diagram illustrates the overall synthetic strategy, from the starting material to a diversified, biologically relevant molecule.
Caption: Synthetic pathway from the title compound to diversified lead molecules.
This protocol details how to use the brominated dihydrocoumarin intermediate for further molecular elaboration, a key step in building a library of potential drug candidates.
Materials:
-
8-Bromo-dihydrocoumarin derivative (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Standard Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 8-bromo-dihydrocoumarin (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxidation by atmospheric oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula. Add the palladium catalyst (0.02-0.05 eq.) under a positive flow of inert gas.
-
Reaction Conditions: Heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
-
Purification and Characterization: Dry the organic phase, concentrate, and purify by column chromatography to yield the desired bi-aryl dihydrocoumarin product. Characterize fully by NMR and MS.
Medicinal Chemistry Relevance of the Final Scaffolds
The coumarin core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
-
Anticancer: Many synthetic coumarins have shown potent anti-proliferative activity against various cancer cell lines[4].
-
Anticoagulant: Warfarin, a coumarin derivative, is a widely used anticoagulant.
-
Enzyme Inhibition: Coumarins are known to inhibit enzymes such as monoamine oxidase (MAO), cholinesterase, and kinases.
-
Antimicrobial and Anti-inflammatory: The scaffold is also a common feature in compounds with antimicrobial and anti-inflammatory properties[1][2][5].
The ability to use the 8-bromo position for Suzuki coupling allows for the systematic synthesis of a library of analogs. By varying the boronic acid, researchers can probe the structure-activity relationship (SAR) at this position, optimizing for potency, selectivity, and pharmacokinetic properties.
Logical Flow of Drug Discovery Application
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
Abstract
This document provides a comprehensive guide to the analytical quantification of 2,3-Dibromo-3-(2-bromophenyl)propionic acid, a complex halogenated organic molecule. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require robust and reliable methods for the determination of this compound in various matrices, including bulk pharmaceutical ingredient (API) and formulated drug products. This guide is grounded in established principles of analytical chemistry and adheres to the validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3][4] Two primary analytical approaches are presented: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a secondary, high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level analysis and confirmation.
Introduction to the Analyte and Analytical Challenges
This compound is a tribrominated propionic acid derivative. Its structure, characterized by a carboxylic acid group and multiple bromine atoms, presents unique analytical challenges. The presence of the carboxylic acid moiety suggests that the compound's retention on reversed-phase columns will be pH-dependent. The phenyl ring and bromine atoms provide a chromophore suitable for UV detection. The high molecular weight and isotopic pattern of bromine make it amenable to mass spectrometric detection.
The primary analytical objectives for this compound typically include:
-
Assay of the bulk drug substance.
-
Quantification in formulated drug products.
-
Determination of process-related impurities.
-
Stability testing of the drug substance and product.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale and Analytical Implication |
| Molecular Formula | C9H7Br3O2 | |
| Molecular Weight | 386.87 g/mol | Important for MS detection and preparation of standard solutions. |
| pKa | ~2.0 - 3.0 | The electron-withdrawing effects of the bromine atoms and the phenyl ring will increase the acidity of the carboxylic acid compared to propionic acid (pKa ~4.87). This is a critical parameter for HPLC method development, specifically for controlling retention and peak shape through mobile phase pH adjustment.[10] |
| UV λmax | ~210 nm and ~260-270 nm | The phenyl ring will exhibit a primary absorption band around 210 nm and a secondary, weaker band in the 260-270 nm region. The primary band will offer higher sensitivity. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile). Sparingly soluble in water. | This dictates the choice of diluent for sample and standard preparation. |
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quantification, such as API assay and content uniformity in drug products, a reversed-phase HPLC method with UV detection is the recommended approach due to its robustness, cost-effectiveness, and widespread availability. The principle of this method is based on the separation of the analyte from potential impurities and excipients on a non-polar stationary phase with a polar mobile phase. Ion suppression, by maintaining the mobile phase pH below the pKa of the analyte, is employed to ensure good peak shape and retention.[10][11]
HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Setting | Justification |
| HPLC System | Quaternary or Binary Gradient HPLC system with UV/DAD detector | A gradient system provides flexibility for method development and separation from impurities. A Diode Array Detector (DAD) allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention for moderately non-polar compounds. The length and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid is used to control the pH of the mobile phase to approximately 2.1, ensuring that the carboxylic acid group of the analyte is protonated (in its non-ionized form), which enhances retention and improves peak shape on a reversed-phase column. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and elution strength. |
| Gradient Elution | 0-15 min: 40-80% B15-17 min: 80-40% B17-20 min: 40% B (equilibration) | A gradient is proposed to ensure elution of the main peak within a reasonable time while also eluting any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | This wavelength is expected to provide the highest sensitivity based on the predicted UV spectrum. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | This diluent is compatible with the mobile phase and should provide good solubility for the analyte. |
Standard and Sample Preparation Protocol
3.2.1. Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the Primary Stock Standard into a 50 mL volumetric flask and dilute to volume with the sample diluent.
3.2.2. Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of the sample diluent and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the sample diluent.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Protocol (ICH Q2(R2) Framework)
The analytical method must be validated to demonstrate its suitability for the intended purpose.[1][2][3][4] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo sample and stressed samples (acid, base, peroxide, heat, light) and checking for interfering peaks at the retention time of the analyte. Peak purity analysis using a DAD is also essential.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range of 50% to 150% of the working concentration should be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed by analyzing a sample of known concentration (e.g., a spiked placebo) at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and on different equipment. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Example Validation Data Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
Secondary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as the determination of trace-level impurities or analysis in biological matrices, an LC-MS method is recommended. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
LC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Justification |
| LC System | UHPLC or HPLC system | A UHPLC system will provide faster analysis times and better resolution. |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole (for higher sensitivity and selectivity) | A single quadrupole is sufficient for confirmation of identity. A triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode | The carboxylic acid group will readily deprotonate, making it suitable for negative ion mode ESI. |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | A shorter column with smaller particles is suitable for fast LC-MS analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile acid, making it compatible with MS detection. |
| Mobile Phase B | Acetonitrile | |
| Gradient Elution | A fast gradient, e.g., 5-95% B over 5 minutes | To ensure rapid elution of the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | |
| MS Parameters | To be optimized for the specific instrument. | |
| Capillary Voltage | ~ -3.0 kV | |
| Cone Voltage | ~ 30 V | |
| Source Temperature | ~ 150 °C | |
| Desolvation Temperature | ~ 400 °C | |
| Desolvation Gas Flow | ~ 800 L/hr | |
| Data Acquisition | Full Scan (for confirmation) or Selected Ion Monitoring (SIM)/MRM (for quantification) | Full scan will show the characteristic isotopic pattern of the tribrominated compound. SIM or MRM will provide the highest sensitivity for quantification. |
LC-MS Protocol Notes
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but lower concentrations will be required due to the higher sensitivity of the MS detector.
-
Mass Transitions for MRM (Predicted):
-
Precursor Ion [M-H]⁻: m/z 385/387/389/391 (due to bromine isotopes 79Br and 81Br). The most abundant will likely be m/z 387.
-
Product Ions: Fragmentation would likely involve the loss of Br (m/z 79/81) or HBr. These transitions would need to be optimized experimentally by infusing a standard solution of the analyte.
-
Experimental Workflows (Diagrams)
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS High-Sensitivity Workflow.
Concluding Remarks
The analytical methods presented in this guide provide a robust framework for the quantification of this compound. The choice between the HPLC-UV and LC-MS methods will depend on the specific requirements of the analysis, with HPLC-UV being suitable for most routine quality control applications and LC-MS offering superior sensitivity and selectivity for more demanding assays. It is imperative that any method implemented is subject to a full validation according to the principles outlined in ICH Q2(R2) to ensure the reliability and accuracy of the generated data.[1][2][3][4]
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Quintana, M. C., Iglesias, V., & da Silva, M. P. (2006). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. Journal of Liquid Chromatography & Related Technologies, 29(1), 123-138. [Link]
-
Verma, K. K., & Sanghi, S. K. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Quintana, M. C., Iglesias, V., & da Silva, M. P. (2006). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. ResearchGate. [Link]
-
PubChem. 2,3-Dibromo-3-phenylpropionic acid. [Link]
-
ResearchGate. HPLC-UV-EC determination of brominated organic compounds in water. [Link]
-
Krick, A., Kehraus, S., Gerhards, C., & König, G. M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine drugs, 17(12), 675. [Link]
-
Bio-Rad. Organic Acid Analysis Standard Instructions. [Link]
-
Agilent. Analysis of Organic Acids in Aqueous Samples Application. [Link]
-
Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
NIST. Propanoic acid, 2,3-dibromo-, ethyl ester. [Link]
-
Organomation. Sample Preparation: A Comprehensive Guide. [Link]
-
SIELC Technologies. 3-(2,3-Dibromophenyl)propionic acid. [Link]
-
NIST. α,β-Dibromohydrocinnamic acid. [Link]
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Application Note: A Robust HPLC-UV Method for the Analysis of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dibromo-3-(2-bromophenyl)propionic acid. Developed for researchers, quality control analysts, and drug development professionals, this method utilizes reverse-phase chromatography with UV detection to provide excellent specificity, linearity, and precision. The narrative explains the scientific rationale behind critical parameter selection, from mobile phase composition to column chemistry, ensuring the method is both reliable and reproducible. Protocols for system suitability, standard preparation, and method validation are provided to ensure compliance with rigorous scientific and regulatory standards.
Introduction and Scientific Rationale
This compound is a halogenated aromatic carboxylic acid. Accurate quantification of such compounds is critical in various stages of pharmaceutical development and chemical synthesis, often for purity assessment or reaction monitoring. The molecule's structure presents specific analytical challenges that dictate the chromatographic strategy.
Analyte Properties:
-
Structure: A propionic acid backbone with three bromine atoms, one on the phenyl ring and two on the aliphatic chain.
-
Polarity: The presence of the carboxylic acid group imparts polarity, but the bromophenyl group and additional bromine atoms contribute significant hydrophobicity. The calculated XLogP3-AA value for the related compound 2,3-Dibromo-3-phenylpropionic acid is 2.9, indicating moderate lipophilicity[1].
-
Acidity: The carboxylic acid moiety is acidic, with a predicted pKa of approximately 2.21[2]. This means the molecule's ionization state is highly dependent on the mobile phase pH.
Principle of Separation: Based on these properties, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The separation mechanism relies on the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). To ensure reproducible retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of the carboxylic acid group. According to Le Chatelier's principle, operating the mobile phase at a pH at least one to two units below the analyte's pKa will maintain the carboxylic acid in its neutral, protonated form (-COOH)[3][4]. This increases its hydrophobicity, leading to better retention and eliminating the peak tailing often seen with ionized acids[3][5]. Therefore, an acidified mobile phase is essential for this analysis.
HPLC Method Parameters
All quantitative data and method conditions are summarized in the table below for clarity and ease of use.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | Standard HPLC system with UV/DAD detector. |
| Column | Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm | C18 provides the necessary hydrophobic interaction. A 5 µm particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Water is the weak solvent. Phosphoric acid is used to maintain a low pH (~2.1), ensuring the analyte is in its non-ionized form for optimal peak shape and retention. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. Acetonitrile is chosen for its low UV cutoff and viscosity. |
| Gradient Program | 0-10 min: 60-90% B; 10-12 min: 90% B; 12-12.1 min: 90-60% B; 12.1-15 min: 60% B | A gradient is employed to ensure the elution of the analyte in a reasonable time with good peak shape while also cleaning the column of any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detector | Diode Array Detector (DAD) | DAD allows for spectral analysis to confirm peak purity. |
| Detection Wavelength | 220 nm | Brominated phenyl compounds typically exhibit strong UV absorbance at lower wavelengths[6][7][8]. 220 nm provides high sensitivity for the analyte. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures solubility of the analyte and compatibility with the mobile phase. |
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (85%, ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
Standard and Sample Preparation
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the diluent and mix thoroughly.
Working Standard Preparation (100 µg/mL):
-
Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This solution will be used for calibration and system suitability checks.
Sample Preparation:
-
Accurately weigh an amount of sample expected to contain approximately 25 mg of the analyte.
-
Follow the same procedure as for the Stock Standard Preparation to achieve a target concentration of 1000 µg/mL.
-
Further dilute as necessary to bring the final concentration into the calibration range (e.g., 100 µg/mL).
Analytical Workflow
The overall process from sample receipt to final data reporting is outlined below.
Caption: High-level workflow for HPLC analysis.
System Suitability and Method Validation
To ensure the chromatographic system is adequate for the intended analysis, system suitability tests (SSTs) must be performed before any sample analysis.[9][10][11] This is a core requirement of good laboratory practice and is stipulated by regulatory bodies.[12]
System Suitability Testing (SST)
Inject the Working Standard (100 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[9] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and indicates good separation performance. |
| Precision (RSD%) | RSD ≤ 2.0% for peak area | Demonstrates the reproducibility of the injection and system response.[9][10] |
Method Validation Framework
This method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14] The validation should assess the parameters outlined below.
Caption: Key parameters for method validation per ICH Q2(R1).
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak purity index > 0.995; no interference at the analyte's retention time in a blank. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically assessed over 5 concentration levels. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | e.g., 50% to 150% of the target concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery experiments at multiple levels. | Mean recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 2.0% at each level. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate). | System suitability criteria must be met under all varied conditions. |
Conclusion
The HPLC method described provides a reliable and robust tool for the quantitative analysis of this compound. The use of a C18 column with an acidified water/acetonitrile mobile phase gradient ensures excellent peak shape and resolution. By adhering to the outlined system suitability and method validation protocols, laboratories can ensure the generation of high-quality, reproducible data suitable for research, development, and quality control environments.
References
-
MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available from: [Link]
-
LCGC. (2014, August 22). System Suitability. Available from: [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available from: [Link]
-
U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. PubChem Compound Database. Available from: [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Available from: [Link]
-
PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. Available from: [Link]
-
National Center for Biotechnology Information. (2013, April 16). UV-induced formation of bromophenols from polybrominated diphenyl ethers. PubMed. Available from: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available from: [Link]
-
ResearchGate. (2025, August 6). pH/Organic solvent double-gradient reversed-phase HPLC. Available from: [Link]
-
ResearchGate. (2025, August 7). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Available from: [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid, 2,3-dibromo-, ethyl ester. NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. (n.d.). UV-VIS absorption spectra of (E) fast green, (F) bromophenol, (G).... Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Bromophenyl)propionic acid. PubChem Compound Database. Available from: [Link]
-
ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Available from: [Link]
-
ResearchGate. (n.d.). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry | Request PDF. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]
-
SpectraBase. (n.d.). 1,3-bis(p-bromophenyl)urea - Optional[UV-VIS] - Spectrum. Available from: [Link]
-
RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. Available from: [Link]
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Application Note: Derivatization of 2,3-Dibromo-3-(2-bromophenyl)propionic acid for Enhanced GC-MS Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, the direct analysis of polar and thermally labile molecules such as 2,3-Dibromo-3-(2-bromophenyl)propionic acid presents significant challenges. The presence of a carboxylic acid functional group leads to poor chromatographic peak shape, low volatility, and potential thermal degradation in the high-temperature environment of the GC inlet and column.[1][2] Derivatization is a critical sample preparation step that chemically modifies the analyte to improve its chromatographic behavior, making it amenable to GC-MS analysis.[3][4]
This application note provides a comprehensive guide to the derivatization of this compound, exploring various methodologies to enhance its volatility and thermal stability for robust and reliable GC-MS analysis. We will delve into the mechanistic underpinnings of different derivatization strategies, provide detailed, field-proven protocols, and offer insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical needs.
The Challenge: Analyzing a Poly-brominated Carboxylic Acid
The structure of this compound, with its carboxylic acid group and multiple bromine atoms, contributes to its analytical complexity. The polar carboxyl group can engage in hydrogen bonding, leading to peak tailing and reduced sensitivity in GC analysis.[1] Furthermore, the presence of bromine atoms increases the molecular weight, and the overall structure may be susceptible to thermal decomposition at the elevated temperatures required for GC separation, potentially leading to inaccurate quantification and misidentification.[5][6][7][8][9]
Derivatization addresses these issues by converting the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[10] This transformation is essential for achieving sharp, symmetrical peaks and reproducible retention times in GC-MS.
Derivatization Strategies for Carboxylic Acids
Several derivatization approaches are available for carboxylic acids, primarily falling into three categories: esterification (alkylation), silylation, and acylation.[4] For the target analyte, esterification and silylation are the most pertinent and widely employed methods.
Esterification: Converting Acids to Esters
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst to form an ester.[11][12] Methyl esters are commonly prepared due to their high volatility.[1]
Diazomethane (CH₂N₂) is a highly reactive and efficient reagent for the methylation of carboxylic acids.[13] The reaction is rapid, proceeds at room temperature, and produces nitrogen gas as the only byproduct, simplifying sample workup.[14]
Mechanism: The reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates diazomethane. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction with the protonated diazomethane to yield the methyl ester.[13][14]
Caution: Diazomethane is toxic and potentially explosive, requiring careful handling and in-situ generation.[1]
A safer alternative to diazomethane is trimethylsilyldiazomethane.[15] It is a commercially available reagent that reacts with carboxylic acids in the presence of an alcohol (typically methanol) to form methyl esters. While the reaction is slower than with diazomethane, it offers a significant safety advantage.
This classic method involves heating the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like boron trifluoride (BF₃).[12][16] This method is robust and suitable for a wide range of carboxylic acids.
Silylation: Replacing Active Hydrogens
Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[17][18] This derivatization effectively blocks the polar hydroxyl group, increasing volatility and thermal stability.[10]
BSTFA is a powerful and versatile silylating agent.[19][20] It reacts with carboxylic acids to form TMS esters. The reaction is often facilitated by the addition of a catalyst, such as trimethylchlorosilane (TMCS), especially for sterically hindered compounds.[20][21]
Mechanism: The reaction involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA, with the subsequent elimination of N-trimethylsilyl-trifluoroacetamide.
Experimental Protocols
Protocol 1: Methylation with Diazomethane (In-Situ Generation)
Materials:
-
This compound sample
-
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)
-
Diethyl ether (anhydrous)
-
Potassium hydroxide (KOH)
-
Methanol
-
Glacial acetic acid
-
Reaction vial (1-2 mL) with a screw cap and septum
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a minimal amount of methanol or diethyl ether in a reaction vial.
-
Diazomethane Generation (in a fume hood with a blast shield):
-
In a separate small flask, dissolve a small amount of Diazald® in diethyl ether.
-
Slowly add a saturated solution of KOH in ethanol to the Diazald® solution. A yellow gas (diazomethane) will evolve.
-
Carefully bubble the generated diazomethane gas through the sample solution using a stream of nitrogen.
-
-
Reaction: Continue bubbling the diazomethane until the yellow color persists in the sample solution, indicating an excess of the reagent.
-
Quenching: Add a drop of glacial acetic acid to quench the excess diazomethane (the yellow color will disappear).
-
Analysis: The sample is now ready for direct injection into the GC-MS.
Protocol 2: Silylation with BSTFA
Materials:
-
This compound sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Reaction vial (1-2 mL) with a screw cap and septum
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the dried this compound sample into a reaction vial. It is crucial that the sample is free of water, as moisture will react with the silylating reagent.[18]
-
Reagent Addition: Add 100 µL of anhydrous solvent and 100 µL of BSTFA + 1% TMCS to the vial.[17] The reagent should be in molar excess.
-
Reaction Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[17] The optimal time and temperature may need to be optimized for this specific analyte.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[17]
Protocol 3: Esterification with Pentafluorobenzyl Bromide (PFBBr)
Pentafluorobenzyl bromide is a versatile derivatizing agent that can be used for various classes of compounds, including carboxylic acids.[22][23][24] The resulting PFB esters are highly electron-capturing, making this method particularly suitable for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry for enhanced sensitivity.[22][25]
Materials:
-
This compound sample
-
Pentafluorobenzyl bromide (PFBBr)
-
Aqueous acetone or acetonitrile
-
Base catalyst (e.g., N,N-diisopropylethylamine or K₂CO₃)[24][26]
-
Reaction vial (1-2 mL) with a screw cap and septum
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent (e.g., acetonitrile) in a reaction vial.
-
Reagent Addition: Add the base catalyst followed by PFBBr. The exact amounts should be optimized, but typically a molar excess of the reagent and catalyst is used.
-
Reaction Incubation: Tightly cap the vial and heat at a temperature between 30°C and 80°C for 30-60 minutes.[24][26]
-
Work-up (if necessary): After cooling, the reaction mixture may be diluted with an organic solvent and washed with a basic solution to remove excess reagent. The organic layer is then dried before analysis.
-
Analysis: Inject the final solution into the GC-MS.
Comparison of Derivatization Methods
| Derivatization Method | Reagent | Advantages | Disadvantages |
| Methylation | Diazomethane | Fast reaction, clean byproducts. | Highly toxic and explosive. |
| Trimethylsilyldiazomethane | Safer than diazomethane. | Slower reaction time. | |
| BF₃-Methanol | Robust and widely applicable.[12] | Requires heating and removal of catalyst. | |
| Silylation | BSTFA (+TMCS) | Versatile, effective for many functional groups.[19][20] | Reagents and derivatives are moisture-sensitive. |
| Pentafluorobenzylation | PFBBr | High sensitivity with ECD or NCI-MS.[4][22] | May require a more complex work-up procedure. |
Experimental Workflows
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- 24. mdpi.com [mdpi.com]
- 25. agilent.com [agilent.com]
- 26. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid: A Versatile Building Block for Novel Compound Synthesis
Introduction: Unlocking New Synthetic Pathways
In the landscape of drug discovery and materials science, the strategic design of molecular building blocks is paramount. These precursors, armed with a unique arrangement of functional groups, pave the way for the synthesis of novel and complex chemical entities. 2,3-Dibromo-3-(2-bromophenyl)propionic acid emerges as a molecule of significant synthetic potential, yet it remains largely underexplored in the current literature. Its structure, featuring a vicinal dibromide, a carboxylic acid, and a sterically hindered ortho-brominated phenyl ring, offers a rich playground for chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective uses of this versatile building block. We will delve into its synthesis, explore its potential in the creation of novel compounds through detailed, field-proven insights, and provide robust protocols to empower your research endeavors.
Strategic Importance: A Trifecta of Reactive Sites
The synthetic utility of this compound is rooted in its three key structural features:
-
Vicinal Dibromides: This functionality is a gateway to a multitude of transformations. Dehydrobromination can lead to the formation of alkynes or vinyl bromides, providing access to a host of subsequent reactions such as click chemistry, Sonogashira couplings, and Heck reactions. Reductive debromination can yield the corresponding saturated or unsaturated phenylpropionic acid derivatives.
-
Carboxylic Acid: This group offers a handle for a wide array of modifications. It can be readily converted into esters, amides, acid chlorides, and other derivatives, allowing for the introduction of diverse functionalities and the construction of larger molecular scaffolds.
-
Ortho-Bromophenyl Group: The bromine atom on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the introduction of a vast range of aryl, heteroaryl, and alkyl groups, facilitating the synthesis of complex biaryl structures and other substituted aromatic systems. The ortho-positioning of this bromine atom relative to the propionic acid side chain can also be exploited in cyclization reactions to generate novel heterocyclic frameworks.
Proposed Synthesis of this compound
While specific literature for the synthesis of this compound is scarce, a reliable synthetic route can be proposed based on the well-established bromination of cinnamic acid derivatives. The logical precursor for this synthesis is 2-bromocinnamic acid.
Protocol 1: Synthesis of this compound
This protocol is based on the analogous bromination of trans-cinnamic acid.
Materials:
-
2-Bromocinnamic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromocinnamic acid (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 2-bromocinnamic acid over 30-60 minutes. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Slowly pour the reaction mixture into a beaker containing cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and unreacted bromine.
-
Drying: Dry the crude product under vacuum.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexanes, to obtain the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions: Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
Application Notes: Gateway to Novel Molecular Architectures
The unique combination of functional groups in this compound makes it a powerful precursor for the synthesis of a variety of novel compounds, particularly heterocyclic systems and highly substituted aromatic compounds.
Application 1: Synthesis of Substituted Quinolines
The presence of the ortho-bromo substituent and the three-carbon side chain provides an ideal scaffold for the synthesis of quinoline derivatives, a class of heterocycles with significant pharmacological and biological activities.
Conceptual Workflow:
Caption: Proposed workflow for quinoline synthesis.
Protocol 2: Proposed Synthesis of a 2-Phenylquinoline Derivative
This protocol is a conceptual outline and would require experimental optimization.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
Initial Reaction: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (3.0 eq) in DMF.
-
Heating: Heat the mixture at 80-100 °C and monitor the reaction by TLC. This step is expected to result in a complex mixture, potentially involving initial amination and dehydrobromination.
-
Palladium Catalysis: After the initial reaction, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Cyclization: Increase the temperature to 120-140 °C and continue to stir overnight. The intramolecular Heck-type cyclization should lead to the formation of the quinoline ring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-phenylquinoline derivative.
Application 2: Synthesis of Substituted Benzofurans
Intramolecular cyclization involving the carboxylic acid and the ortho-bromo group can be a powerful strategy for the synthesis of benzofuran derivatives.
Conceptual Workflow:
Caption: Proposed workflow for benzofuran synthesis.
Application 3: Precursor to Phenylpropiolic Acid Derivatives
Double dehydrobromination of the vicinal dibromide moiety can lead to the formation of a highly valuable (2-bromophenyl)propiolic acid derivative. This alkyne can then be used in a wide array of synthetic transformations.
Conceptual Workflow:
Caption: Synthesis and applications of (2-bromophenyl)propiolic acid.
Quantitative Data Summary (Hypothetical)
Since this is a prospective guide, the following table presents hypothetical data for the proposed synthesis. Experimental validation is required to confirm these values.
| Reaction | Starting Material | Product | Hypothetical Yield (%) | Hypothetical Purity (%) | Proposed Analytical Method |
| Bromination | 2-Bromocinnamic acid | This compound | 85-95 | >98 | ¹H NMR, LC-MS |
| Quinoline Synthesis | This compound | 2-Phenylquinoline derivative | 40-60 | >95 | ¹H NMR, ¹³C NMR, HRMS |
| Benzofuran Synthesis | This compound | Substituted Benzofuran | 50-70 | >97 | ¹H NMR, ¹³C NMR, HRMS |
| Dehydrobromination | This compound | (2-Bromophenyl)propiolic acid | 70-85 | >98 | ¹H NMR, IR |
Conclusion and Future Outlook
This compound represents a building block with immense, yet largely untapped, potential. The strategic placement of its reactive functional groups opens doors to a wide array of novel molecular architectures, including valuable heterocyclic scaffolds. The protocols and applications outlined in this note serve as a foundational guide for researchers to embark on the exploration of this promising compound. While the provided protocols are based on sound chemical principles and analogous reactions, experimental optimization will be crucial for their successful implementation. We encourage the scientific community to investigate the chemistry of this versatile building block, which holds the promise of accelerating innovation in drug discovery and materials science.
References
As specific literature for the topic compound is unavailable, these references support the proposed chemical transformations based on analogous systems.
-
Bromination of Alkenes: For a general understanding of the mechanism and experimental conditions for the bromination of alkenes, including cinnamic acid derivatives, standard organic chemistry textbooks are a valuable resource. For a specific example, see: "Addition of Bromine to trans-Cinnamic Acid." CSU Bakersfield, Department of Chemistry. [Link]
-
Dehydrobromination of Vicinal Dibromides: The conversion of vicinal dibromides to alkynes is a classic organic transformation. A detailed explanation can be found at: "Alkynes From Double Elimination Of Vicinal Dihalides." Master Organic Chemistry. [Link]
- Synthesis of Quinolines: For examples of palladium-catalyzed synthesis of quinolines, refer to reviews on the topic. A relevant example of cyclization can be found in: "Palladium-Catalyzed Synthesis of Quinolines." Organic Chemistry Portal. (A general search on this topic will provide numerous specific examples and reviews).
- Synthesis of Benzofurans: The synthesis of benzofurans via intramolecular cyclization is a well-established method. For an overview of different strategies, see: "Synthesis of Benzofurans." Organic Chemistry Portal. (A general search on this topic will provide numerous specific examples and reviews).
- 2-Bromocinnamic Acid Synthesis: The starting material can be synthesized via various methods, including the Perkin or Doebner-von Knoevenagel condensation of 2-bromobenzaldehyde. For an example of a related synthesis, see: "Doebner-von Knoevenagel Condensation." Organic Chemistry Portal. (A general search on this topic will provide numerous specific examples and reviews).
Application Note & Protocol: Unraveling the Thermal Decomposition Kinetics of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to understanding and quantifying the reaction kinetics of 2,3-Dibromo-3-(2-bromophenyl)propionic acid. While this specific substituted propionic acid derivative holds potential as an intermediate in the synthesis of novel therapeutic agents, its stability and degradation profile are critical parameters for process optimization, formulation development, and regulatory compliance. The following application note details a robust experimental protocol for elucidating the thermal decomposition kinetics of this compound, offering insights into its degradation pathway and enabling the prediction of its shelf-life and stability under various conditions. The methodologies presented herein are designed to be adaptable for a range of substituted arylpropionic acids, a class of compounds with significant pharmacological relevance.[1][2][3]
Introduction: The "Why" Behind the Kinetics
Arylpropionic acid derivatives are a cornerstone in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The introduction of halogen substituents, such as bromine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, halogenated compounds can also exhibit unique stability profiles, and understanding their degradation kinetics is paramount. For a compound like this compound, which could serve as a precursor or an active pharmaceutical ingredient (API), a thorough kinetic analysis provides the foundational data for:
-
Process Chemistry: Optimizing reaction conditions to maximize yield and minimize degradation byproducts.
-
Formulation Science: Designing stable dosage forms and predicting shelf-life.
-
Regulatory Submissions: Providing essential data on drug substance stability for regulatory agencies.
-
Mechanistic Insight: Understanding the degradation pathways can inform the synthesis of more stable and effective analogues.
This guide will focus on the thermal decomposition of this compound in an organic solvent, a common scenario in both synthesis and formulation. We will employ High-Performance Liquid Chromatography (HPLC) for monitoring the reaction, a technique well-suited for the analysis of similar compounds.[4]
Proposed Reaction Pathway: Thermal Dehydrobromination
Vicinal dibromides, such as the title compound, are known to undergo elimination reactions to form alkenes. A plausible thermal degradation pathway is the dehydrobromination to yield a brominated analog of cinnamic acid. This reaction can proceed through various mechanisms, and the kinetic data will be instrumental in elucidating the specific pathway.
Caption: Hypothetical thermal decomposition pathway of this compound.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, incorporating controls and checks to ensure the reliability of the kinetic data.
Materials and Instrumentation
-
Compound: this compound (synthesis can be adapted from methods for similar compounds, e.g., bromination of the corresponding cinnamic acid derivative)
-
Solvent: Acetonitrile (HPLC grade), or other suitable non-protic solvent.
-
Internal Standard (IS): A stable, non-reactive compound with a distinct retention time from the analyte and its degradation products (e.g., 4-chlorobenzophenone).
-
Instrumentation:
-
HPLC system with a UV detector and a thermostatted column compartment.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Thermostatted reaction block or oil bath.
-
Class A volumetric flasks and pipettes.
-
Analytical balance.
-
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent (e.g., 0.5 mg/mL).
-
-
HPLC Method Development and Validation:
-
Develop an isocratic or gradient HPLC method that provides good separation between the parent compound, the expected degradation product(s), and the internal standard. A mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.[4]
-
Validate the method for linearity, accuracy, and precision according to standard guidelines. This ensures that the analytical method itself is not a source of error.
-
-
Kinetic Run Execution:
-
Pipette a known volume of the reactant stock solution into several reaction vials.
-
Add a known volume of the internal standard stock solution to each vial.
-
Place the vials in a pre-heated reaction block at a constant temperature (e.g., 60°C, 70°C, 80°C).
-
At predetermined time intervals (t = 0, 15, 30, 60, 120, 240 minutes, etc.), remove one vial from the heat and immediately quench the reaction by placing it in an ice bath.
-
Analyze the sample by HPLC.
-
Caption: Experimental workflow for the kinetic study of this compound.
Data Analysis: From Raw Data to Kinetic Insights
-
Concentration Calculation: For each time point, calculate the concentration of the reactant using the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration to generate a calibration curve.
-
Determining the Order of Reaction:
-
Zeroth-Order: Plot [A] vs. time. If linear, the reaction is zeroth-order.
-
First-Order: Plot ln[A] vs. time. If linear, the reaction is first-order.
-
Second-Order: Plot 1/[A] vs. time. If linear, the reaction is second-order. The slope of the linear plot will be related to the rate constant, k.
-
-
Calculating the Activation Energy (Ea):
-
Repeat the kinetic runs at different temperatures (e.g., 60°C, 70°C, 80°C).
-
Calculate the rate constant, k, at each temperature.
-
Plot ln(k) vs. 1/T (where T is in Kelvin).
-
The activation energy can be determined from the slope of this Arrhenius plot (Slope = -Ea/R, where R is the gas constant).
-
Hypothetical Data and Interpretation
The following table presents a plausible dataset for a kinetic run at 70°C, assuming a first-order decomposition.
| Time (minutes) | Peak Area (Analyte) | Peak Area (IS) | [Analyte] (mM) | ln[Analyte] |
| 0 | 50123 | 25050 | 10.00 | 2.303 |
| 30 | 42605 | 25100 | 8.48 | 2.138 |
| 60 | 36214 | 25080 | 7.21 | 1.975 |
| 120 | 25890 | 25120 | 5.14 | 1.637 |
| 240 | 13205 | 25090 | 2.63 | 0.967 |
A plot of ln[Analyte] vs. time for this data would yield a straight line, confirming a first-order process. The slope of this line would be equal to -k.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key features:
-
Internal Standard: The use of an internal standard corrects for variations in injection volume and detector response, leading to more accurate concentration measurements.
-
Isothermal Conditions: Maintaining a constant temperature is critical for accurate kinetic measurements. The use of a thermostatted reaction block ensures this.
-
Method Validation: Validating the analytical method a priori ensures that the observed changes are due to the chemical reaction and not analytical artifacts.
-
Reproducibility: Performing the experiment in triplicate and at multiple temperatures validates the consistency of the results and allows for the determination of the activation energy.
Conclusion
This application note provides a detailed and scientifically grounded protocol for investigating the reaction kinetics of this compound. By following this guide, researchers in academia and the pharmaceutical industry can obtain reliable kinetic data to support drug discovery and development efforts. The principles and techniques outlined here are broadly applicable to the study of other novel chemical entities, providing a framework for understanding their stability and degradation profiles.
References
- SIELC Technologies. (2018). 3-(2,3-Dibromophenyl)propionic acid.
- ChemicalBook. (2025). 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2.
- PubChem. 2,3-Dibromo-3-phenylpropionic acid.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
- Kumar, P., et al. (2020). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(2,3-Dibromophenyl)propionic acid | SIELC Technologies [sielc.com]
Application Note: High-Purity Isolation of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid
Abstract: This document provides a comprehensive guide for the purification of 2,3-Dibromo-3-(2-bromophenyl)propionic acid, a halogenated carboxylic acid intermediate valuable in synthetic organic chemistry and drug discovery. Achieving high purity of this compound is critical for ensuring the integrity and success of subsequent synthetic transformations. This guide details two primary purification methodologies: multi-solvent recrystallization and silica gel flash column chromatography. It offers step-by-step protocols, explains the scientific rationale behind procedural choices, and outlines methods for purity validation.
Introduction and Significance
This compound belongs to the class of α,β-dihalogenated carboxylic acids. These compounds are versatile synthetic building blocks, often employed in dehydrohalogenation reactions to generate alkynes or in nucleophilic substitution reactions to introduce diverse functionalities.[1][2][3] The presence of multiple bromine atoms and a carboxylic acid group makes the molecule reactive and susceptible to forming various impurities during its synthesis, typically via the bromination of a corresponding cinnamic acid derivative.
Common impurities may include the unreacted starting material, mono-brominated species, and products of side reactions. Therefore, a robust purification strategy is essential to isolate the target compound with a purity level suitable for demanding applications in pharmaceutical and materials science research.
Physicochemical Properties and Strategic Considerations
An effective purification strategy begins with an understanding of the compound's physical and chemical properties. While data for the specific title compound is not widely published, we can infer key properties from the closely related and well-documented analogue, 2,3-Dibromo-3-phenylpropionic acid.[1][4]
| Property | Value (for 2,3-Dibromo-3-phenylpropionic acid) | Strategic Implication |
| Molecular Formula | C₉H₈Br₂O₂ | High molecular weight suggests it is a solid at room temperature. |
| Molecular Weight | 307.97 g/mol | Affects diffusion rates in chromatography and solubility. |
| Appearance | White to off-white powder/crystal | Color may indicate the presence of impurities; charcoal treatment can be used.[5] |
| Melting Point | ~200 °C (decomposes)[1][3] | A sharp melting point is a key indicator of purity. Decomposition suggests thermal lability. |
| pKa (Predicted) | 2.21 ± 0.11[1] | The acidic nature allows for purification via acid-base extraction to remove neutral impurities.[6][7] |
| Solubility | Soluble in methanol[1]; likely soluble in other polar organic solvents (acetone, ethyl acetate). Insoluble in water.[5] | Guides the selection of solvents for recrystallization and chromatography. |
Overall Purification Workflow
The purification strategy begins with a crude solid obtained after the synthetic workup. The primary path involves recrystallization, which is often sufficient for removing most impurities. If purity targets are not met, flash column chromatography is employed as a more rigorous secondary technique.
Caption: Workflow for the purification of this compound.
Detailed Purification Protocols
Safety Precautions: 2,3-Dibromo-3-phenylpropionic acid is listed as a skin and eye irritant.[4][8] It is imperative to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at different temperatures.[5] For polar carboxylic acids, a mixed-solvent system, such as alcohol and water, is often ideal.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a primary solvent (e.g., methanol, ethanol) and warm to dissolve. A good primary solvent will dissolve the compound when hot but not when cold. Once dissolved, add an anti-solvent (e.g., deionized water) dropwise until the solution becomes persistently cloudy. If crystals form upon cooling, the solvent system is suitable.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., methanol) required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of high-molecular-weight, colored impurities. Add a small amount (1-2% by weight) of activated charcoal and heat the solution at a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal (if used) and any insoluble impurities. Pre-warming the apparatus prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the crystal lattice to form in an ordered manner, excluding impurity molecules. After reaching room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent (water) or a cold mixture of the recrystallization solvents to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.
Protocol 2: Flash Column Chromatography
When recrystallization fails to provide the desired level of purity, or for separating compounds with very similar solubility profiles, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent eluent).[5]
Step-by-Step Methodology:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Use standard silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase (Eluent): Determine the optimal eluent system using Thin-Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. For a carboxylic acid, adding a small amount of acetic or formic acid (~0.5-1%) to the eluent can improve peak shape by preventing tailing. A good system will give the target compound an Rf value of approximately 0.25-0.35.
-
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the silica bed is compact and level to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better resolution.
-
Elution: Begin elution with the determined mobile phase. Apply positive pressure (using air or nitrogen) to achieve a steady flow rate. Collect fractions in an array of test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Purity Assessment
Post-purification analysis is a critical step to validate the success of the chosen protocol.
| Technique | Parameter | Indication of Purity |
| Thin-Layer Chromatography (TLC) | Single Spot | A single spot under UV visualization indicates the absence of major impurities. |
| Melting Point | Sharp Range | A narrow melting point range (e.g., 1-2 °C) that matches the literature value for a related compound suggests high purity.[1][3] |
| ¹H NMR Spectroscopy | Clean Spectrum | The absence of unexpected signals and correct integration values confirm structural integrity and high purity. The carboxylic acid proton typically appears as a broad singlet downfield (>10 ppm).[9][10][11] |
| HPLC | Single Peak | Reverse-phase HPLC can provide quantitative purity data, with a single, sharp peak indicating a pure sample.[12] |
References
- BenchChem. Experimental Protocol for the Hell-Volhard-Zelinsky Bromination of Carboxylic Acids.
- BenchChem. Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid.
- ChemicalBook. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID CAS#: 6286-30-2.
- Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
- ChemicalBook. ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE(5464-70-0) 1H NMR spectrum.
- ChemicalBook. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR spectrum.
- ChemicalBook. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2.
- SIELC Technologies. 3-(2,3-Dibromophenyl)propionic acid.
- Reddit. Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid.
- LookChem. General procedures for the purification of Carboxylic acids.
- Chegg.com. Solved Below is the proton NMR spectrum for the product of....
- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- ResearchGate. How can I purify carboxylic acid?.
- Organic Syntheses. β-BROMOPROPIONIC ACID.
- Macmillan Learning. 2,3-dibromo-3-phenylpropanoic acid.
- PubChem. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705.
- TCI Chemicals. 2,3-Dibromo-3-phenylpropionic Acid | 6286-30-2.
- ChemicalBook. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2.
Sources
- 1. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID CAS#: 6286-30-2 [m.chemicalbook.com]
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- 3. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2 [amp.chemicalbook.com]
- 4. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dibromo-3-phenylpropionic Acid | 6286-30-2 | TCI AMERICA [tcichemicals.com]
- 9. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR spectrum [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. chegg.com [chegg.com]
- 12. 3-(2,3-Dibromophenyl)propionic acid | SIELC Technologies [sielc.com]
Investigational Guide: Cell Biology Applications of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
Forward: This document serves as a comprehensive investigational guide for researchers, scientists, and drug development professionals interested in the novel compound 2,3-Dibromo-3-(2-bromophenyl)propionic acid. As of this writing, specific biological activities for this molecule are not documented in peer-reviewed literature. Therefore, this guide is structured as a research primer, hypothesizing potential applications based on its chemical structure and providing detailed protocols to systematically characterize its effects on cellular systems. Our approach is grounded in the established activities of structurally related compounds, primarily arylpropionic acid derivatives.
Part 1: Compound Profile and Scientific Rationale
This compound belongs to the class of halogenated arylpropionic acids. Its core structure is shared with a well-known family of non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Naproxen[1]. These NSAIDs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain[1].
The defining features of this particular molecule are:
-
Arylpropionic Acid Scaffold: This backbone is a proven pharmacophore for biological activity, suggesting potential interactions with enzymatic or receptor targets.
-
Heavy Halogenation: The presence of three bromine atoms (two on the propionic chain and one on the phenyl ring) significantly alters the molecule's physicochemical properties compared to typical NSAIDs. This can increase its lipophilicity, potentially enhancing membrane permeability, and may introduce novel mechanisms of action, such as the induction of oxidative stress or acting as an alkylating agent upon metabolic activation.
Given this structural context, we can formulate several primary hypotheses regarding its potential cell biology applications, focusing on oncology and inflammation—fields where arylpropionic acid derivatives have shown promise beyond their anti-inflammatory origins[2].
Part 2: Hypothesized Mechanisms of Action & Investigational Pathways
The unique structure of this compound suggests it may function as a multi-faceted cellular modulator. We propose investigating three primary potential mechanisms.
A. Induction of Apoptosis in Cancer Cells via Oxidative Stress
Many halogenated compounds can induce cellular toxicity by generating reactive oxygen species (ROS). An excess of ROS leads to oxidative stress, causing damage to DNA, proteins, and lipids, which can trigger the intrinsic apoptotic pathway. We hypothesize that the brominated structure of this compound could facilitate ROS production, making it a candidate for investigation as an anti-cancer agent.
Caption: Hypothesized pathway for ROS-induced apoptosis.
B. Cell Cycle Disruption
Propionic acid itself has been shown to cause a G1 or S-phase arrest in yeast cells[3][4]. This effect, common to many anti-proliferative agents, prevents damaged cells from proceeding through division. By halting the cell cycle, the cell gains time to either repair DNA damage or commit to apoptosis. It is plausible that this derivative retains or enhances this cell cycle-modulating capability.
C. Modulation of Inflammatory Pathways
The foundational structure of an arylpropionic acid suggests a potential interaction with COX enzymes (COX-1 and COX-2)[1]. While traditional NSAIDs inhibit prostaglandin production, the unique substitutions on this compound may alter its specificity or introduce interactions with other inflammatory mediators, such as transcription factors (e.g., NF-κB) or other enzymes involved in the inflammatory cascade[5].
Part 3: Experimental Workflow for Compound Characterization
A systematic approach is essential to elucidate the biological activity of a novel compound. The following workflow provides a logical progression from broad screening to more specific mechanistic studies.
Caption: Phased workflow for characterizing a novel compound.
Part 4: Detailed Application Notes and Protocols
These protocols are designed as starting points and should be optimized for specific cell lines and experimental conditions.
Application Note 1: Assessing General Cytotoxicity
The first step in characterizing any new compound is to determine its effect on cell viability. This establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a key parameter for potency. An MTT or CCK-8 assay is a reliable, colorimetric method for this purpose.
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute this stock in culture medium to create a 2X working solution series (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include a "vehicle control" (DMSO only) and a "no treatment" control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
| Parameter | Description | Example Value |
| Stock Solution | Compound dissolved in 100% DMSO | 100 mM |
| Working Conc. | Serial dilutions in culture medium | 0.1 µM - 100 µM |
| Cell Density | Cells per well in a 96-well plate | 8,000 cells |
| Incubation Time | Duration of compound exposure | 48 hours |
| Endpoint | Absorbance wavelength | 570 nm |
Application Note 2: Investigating Apoptosis Induction
If the compound is found to be cytotoxic, the next logical step is to determine if cell death occurs via apoptosis. This can be assessed by measuring the activation of key apoptotic proteins. Western blotting for cleaved Caspase-3 and its substrate, PARP, is a gold-standard method.
Protocol 2: Western Blot for Cleaved Caspase-3 and PARP
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with the compound at 1X and 2X its predetermined IC50 value for 24 hours. Include a positive control (e.g., Staurosporine). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3 (Asp175) and Cleaved PARP (Asp214). Also probe for a loading control (e.g., β-Actin or GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: An increase in the cleaved forms of Caspase-3 (~17/19 kDa) and PARP (~89 kDa) relative to the vehicle control indicates the induction of apoptosis.
Application Note 3: Analyzing Cell Cycle Progression
To test the hypothesis that the compound disrupts cell cycle progression, flow cytometry with propidium iodide (PI) staining is the preferred method. PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells to ensure all populations are collected. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A). Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Analysis: Gate on single cells and analyze the PI fluorescence histogram. An accumulation of cells in the G1 or G2/M peaks, or a broadening of the S-phase peak, compared to the control, indicates a cell cycle arrest.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]
-
2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705. PubChem. [Link]
-
Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. [Link]
-
Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. PMC. [Link]
-
Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. ResearchGate. [Link]
-
(r,s)-2,3-Dibromo-3-phenylpropanoic acid. PubChem. [Link]
-
Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic acid. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis via the electrophilic bromination of trans-2-bromocinnamic acid. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.
Synthesis Overview: The Bromination of trans-2-Bromocinnamic Acid
The synthesis of this compound is typically achieved through the electrophilic addition of molecular bromine (Br₂) across the alkene double bond of trans-2-bromocinnamic acid. The reaction proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms.[1] This stereospecificity is a crucial aspect of the synthesis, resulting in the formation of a specific pair of enantiomers.
The overall reaction is as follows:
trans-2-Bromocinnamic acid + Br₂ → (2R,3S)- and (2S,3R)-2,3-Dibromo-3-(2-bromophenyl)propionic acid
Understanding the reaction mechanism is fundamental to troubleshooting and optimizing the synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the expected stereochemistry of the product and why?
A1: The bromination of an alkene, such as trans-2-bromocinnamic acid, proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the opposite face of the bromonium ion, resulting in an anti-addition of the two bromine atoms.[1] For trans-2-bromocinnamic acid, this leads to the formation of the (2R,3S) and (2S,3R) enantiomers. The melting point of the product can be a key indicator of the stereochemistry, and thus the purity of your product.[2]
Q2: What is a suitable solvent for this reaction?
A2: Glacial acetic acid is a commonly used solvent for the bromination of cinnamic acid and its derivatives.[1] It is effective at dissolving the starting material and the bromine reagent. Dichloromethane (DCM) can also be used.[3][4] The choice of solvent can influence the reaction rate and the solubility of the product as it forms.
Q3: How does the ortho-bromo substituent on the phenyl ring affect the reaction?
A3: The bromine atom at the ortho position of the phenyl ring is an electron-withdrawing group. This can have a modest impact on the electron density of the alkene double bond, potentially slowing down the rate of electrophilic attack by bromine compared to unsubstituted cinnamic acid. However, the reaction is still expected to proceed efficiently. The steric bulk of the ortho-bromo group is unlikely to significantly hinder the formation of the bromonium ion.
Q4: How can I monitor the progress of the reaction?
A4: A simple visual indication of the reaction's progress is the disappearance of the reddish-brown color of the bromine solution as it is consumed.[3] If the reaction mixture remains colorless after the addition of bromine, it suggests the reaction is proceeding as expected. For more detailed analysis, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis, focusing on optimizing the yield and purity of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction (Persistent Bromine Color) | 1. Low Temperature: The reaction rate may be too slow at very low temperatures. 2. Impure Starting Material: Impurities in the trans-2-bromocinnamic acid could inhibit the reaction. 3. Deactivated Bromine: The bromine solution may have degraded. | 1. Temperature Control: Gently warm the reaction mixture to 40-50°C to increase the reaction rate. Avoid excessive heating, which can lead to side reactions. 2. Purity Check: Ensure the purity of the starting material using techniques like NMR or melting point analysis. Recrystallize if necessary. 3. Fresh Reagent: Use a freshly prepared or opened solution of bromine. |
| Incomplete Reaction (Mixture of Starting Material and Product) | 1. Insufficient Bromine: The molar ratio of bromine to the starting material may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Stoichiometry: Use a slight excess of bromine (e.g., 1.05 to 1.1 equivalents) to ensure complete conversion of the starting material. 2. Reaction Time: After the initial addition of bromine, allow the reaction to stir for an additional 30-60 minutes to ensure completion. Monitor by TLC if possible. |
| Low Yield of Isolated Product | 1. Product Loss During Work-up: The product may be partially soluble in the wash solvents. 2. Incomplete Precipitation: The product may not have fully crystallized out of the reaction mixture. 3. Side Reactions: Although less common, potential side reactions could consume the starting material or product. | 1. Work-up Optimization: Use cold solvents for washing the crude product to minimize solubility losses. 2. Crystallization: Cool the reaction mixture in an ice bath to maximize precipitation. Gently scratching the inside of the flask with a glass rod can induce crystallization. 3. Reaction Conditions: Maintain a moderate reaction temperature and avoid exposure to strong light, which can promote radical side reactions. |
| Product is Colored (Yellow or Brown) | 1. Residual Bromine: Traces of unreacted bromine can contaminate the product. 2. Impure Starting Material: Colored impurities in the trans-2-bromocinnamic acid may carry through to the product. | 1. Quenching Excess Bromine: After the reaction is complete, add a few drops of cyclohexene or a saturated solution of sodium thiosulfate to quench any remaining bromine.[1] 2. Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water, to remove colored impurities. |
Experimental Protocols
Detailed Synthesis Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
trans-2-Bromocinnamic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Cyclohexene (for quenching)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Condenser (optional, for reactions at elevated temperatures)
-
Büchner funnel and filter paper
Procedure:
-
Dissolving the Starting Material: In a round-bottom flask, dissolve trans-2-bromocinnamic acid in a minimal amount of glacial acetic acid with stirring.
-
Preparation of Bromine Solution: In a separate container, prepare a solution of bromine in glacial acetic acid.
-
Addition of Bromine: Cool the flask containing the cinnamic acid derivative in an ice bath. Slowly add the bromine solution dropwise from a dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 10°C during the addition.
-
Reaction Monitoring: Continue stirring the reaction mixture after the addition is complete. The reddish-brown color of the bromine should disappear. If the color persists, allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Quenching Excess Bromine (if necessary): If the solution retains a yellow or brown color after the reaction is complete, add a few drops of cyclohexene until the color disappears.
-
Product Precipitation: Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Washing the Product: Wash the solid with a small amount of cold glacial acetic acid, followed by cold water, to remove any soluble impurities.
-
Drying: Dry the product under vacuum to obtain this compound.
Purification by Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of the product.[5]
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Addition of Water: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visualizing the Process
Reaction Mechanism Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
PrepChem. Preparation of 2,3-dibromo-3-phenylpropanoic acid. Available at: [Link]
-
ChemConnections. Synthesis: Bromination of Cinnamic Acid. Available at: [Link]
-
Suyama, T. (2018, November 13). CHE211 bromination of cinnamic acid. YouTube. Available at: [Link]
-
Scribd. Bromination of Trans-Cinnamic Acid. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Bromination of Cinnamic acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 223-225). Available at: [Link]
-
ResearchGate. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. Available at: [Link]
-
ResearchGate. (2016). 4.1.1.1. Bromination of Cinnamic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Royal Society of Chemistry. Bromination of Cinnamic acid. Available at: [Link]
-
ResearchGate. (2008). 2,3-Dibromo-3-phenylpropionic acid. Available at: [Link]
-
Alfred State College. Stereochemistry of Bromine Addition. Available at: [Link]
-
Reddit. (2025, November 7). undergraduate bromination lab troubleshooting. r/chemhelp. Available at: [Link]
-
IPL.org. Lab Report Scaffold: Bromination Of Trans-Cinnamic Acid. Available at: [Link]
- Google Patents. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. CN101560147A.
-
CSUB. Lab 9: Addition of Bromine to trans-Cinnamic Acid. Available at: [Link]
-
Chegg. Calculate the theoretical yield of 2,3-dibromo-3-phenylpropanoic acid based on the amount of material that you used. Available at: [Link]
-
Brainly. (2023, April 18). [FREE] Calculate the theoretical yield of 2,3-dibromo-3-phenylpropanoic acid in grams. Assume that the. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (r,s)-2,3-Dibromo-3-phenylpropanoic acid. PubChem Compound Database. Retrieved from [Link]
Sources
troubleshooting common issues in 2,3-Dibromo-3-(2-bromophenyl)propionic acid reactions
Welcome to the technical support center for 2,3-Dibromo-3-(2-bromophenyl)propionic acid. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate your experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.
Issue 1: Low Product Yield & Incomplete Reaction
Question: I am performing the bromination of (E)-2-bromocinnamic acid. The reaction mixture remains reddish-brown, and very little product precipitates, even after the recommended reaction time. What is going wrong?
Answer:
A persistent reddish-brown color indicates the presence of unreacted bromine (Br₂), signifying an incomplete or stalled reaction. Several factors can contribute to this issue.
Causality Analysis:
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Low Reagent Purity: The starting material, 2-bromocinnamic acid, may contain impurities that inhibit the reaction.
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Incorrect Solvent or Poor Solubility: While glacial acetic acid is a common solvent, the starting material must be fully dissolved for the reaction to proceed efficiently. If solubility is low at room temperature, the reaction rate will be significantly reduced.[1][2] A switch in solvent from a previously successful protocol (e.g., from dichloromethane to acetic acid) can often be the cause of failure.[1]
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Insufficient Temperature: The electrophilic addition of bromine to the alkene double bond has an activation energy barrier. Insufficient heating can cause the reaction to be impractically slow.[2]
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Presence of Water: Traces of water in the glacial acetic acid can interfere with the reaction mechanism.
Troubleshooting Protocol & Solutions:
-
Verify Starting Material Purity:
-
Check the melting point and NMR spectrum of your 2-bromocinnamic acid to ensure it matches literature values.
-
-
Optimize Reaction Conditions:
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Ensure Complete Dissolution: Before adding the bromine solution, gently warm the mixture of 2-bromocinnamic acid and glacial acetic acid (e.g., in a 50°C water bath) until all the solid dissolves.[2]
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Maintain Temperature: Continue stirring and heating the mixture (e.g., 50°C or gentle reflux) throughout the bromine addition and for a period afterward (e.g., 15-20 minutes) to ensure the reaction goes to completion.[1][2]
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Monitor Color Change: The reaction is proceeding correctly if the bromine solution's red color disappears as it is added. The reaction should be stopped once a faint orange or yellow color persists.[2][3]
-
-
Use Anhydrous Solvent: Employ a freshly opened bottle of glacial acetic acid or use a properly dried solvent to minimize water content.
Workflow: Troubleshooting Low Yield
The following diagram outlines a decision-making process for addressing low product yield.
Caption: A decision tree for diagnosing and solving low yield in the bromination reaction.
Issue 2: Impure Product (Incorrect Melting Point)
Question: I isolated a white solid, but its melting point is 95°C, not the expected ~200°C. The melting range is also very broad. What does this indicate?
Answer:
The melting point is a critical indicator of both purity and stereochemistry. A low and broad melting point suggests impurities, while a sharp but incorrect melting point points towards the formation of an unintended stereoisomer.
Causality Analysis:
-
Stereochemistry: The addition of bromine to an alkene proceeds via an anti-addition mechanism through a cyclic bromonium ion intermediate.[4]
-
Starting with (E)-cinnamic acid (trans) yields the erythro diastereomer, which corresponds to the (2R, 3S) and (2S, 3R) enantiomers. For the parent 3-phenyl compound, this product has a melting point of 202-204°C .[2]
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If you had inadvertently started with (Z)-cinnamic acid (cis), the anti-addition would produce the threo diastereomer, corresponding to the (2R, 3R) and (2S, 3S) enantiomers, which has a much lower melting point of 93.5-95°C .[2]
-
-
Purity: A broad melting point range is a classic sign of impurities.[2] These could include:
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Unreacted starting material.
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Traces of solvent (e.g., acetic acid).[3]
-
Side-products.
-
Troubleshooting Protocol & Solutions:
-
Verify Starting Material Isomer: Confirm the stereochemistry of your starting 2-bromocinnamic acid using NMR or by checking its melting point. The (E)-isomer is typically a higher-melting, more stable solid.
-
Purify the Product:
-
Washing: Thoroughly wash the crude product after filtration. Methanol can be effective for removing residual acetic acid and unreacted bromine.[3]
-
Recrystallization: Perform a mixed-solvent recrystallization to purify the product and narrow the melting point range. A common system is an ethanol/water mixture. Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Data Summary: Melting Points of Stereoisomers
| Starting Material Isomer | Addition Type | Product Diastereomer | Expected Melting Point (°C) |
| (E)-cinnamic acid (trans) | anti-addition | Erythro [(2R,3S)/(2S,3R)] | 202-204[2] |
| (Z)-cinnamic acid (cis) | anti-addition | Threo [(2R,3R)/(2S,3S)] | 93.5-95[2] |
| (Note: These values are for 2,3-dibromo-3-phenylpropionic acid and serve as a close reference for the 2-bromophenyl derivative.) |
Issue 3: Problems with Subsequent Dehydrobromination
Question: I am trying to synthesize an alkyne from my this compound using potassium tert-butoxide, but the reaction is sluggish and gives a complex mixture of products. What are the optimal conditions?
Answer:
The conversion of a vicinal dibromide to an alkyne requires a double dehydrobromination (elimination of two equivalents of HBr). This is a demanding reaction that requires a very strong base and often elevated temperatures.
Causality Analysis:
-
Insufficient Base Strength: Potassium tert-butoxide (KOtBu) can work, but sodium amide (NaNH₂) in liquid ammonia or THF is often more effective and the standard choice for this transformation.[5][6][7] The pKa of the vinylic proton in the intermediate vinyl bromide is high, requiring a powerful base for the second elimination.
-
Reaction Stoichiometry: Two equivalents of base are required to form the alkyne. If the final product is a terminal alkyne, a third equivalent of base will be consumed to deprotonate it.[7]
-
Side Reactions: Elimination can also lead to the formation of vinyl bromides if the reaction does not go to completion. The presence of the carboxylic acid group can also lead to side reactions like decarboxylation or salt formation.
Recommended Protocol: Double Dehydrobromination
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend sodium amide (NaNH₂) (2.5 - 3.0 equivalents) in anhydrous THF.
-
Substrate Addition: Dissolve the this compound (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the stirred NaNH₂ suspension.
-
Reaction: Gently heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction in an ice bath and cautiously quench it by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with standard extraction and purification procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the bromination of 2-bromocinnamic acid?
The reaction proceeds via an electrophilic addition. The π-electrons of the alkene double bond attack a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate . The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite the initial bond (anti-attack). This backside attack is responsible for the observed anti-addition stereochemistry.[4]
Mechanism: Anti-addition of Bromine
Caption: The two-step mechanism for the anti-addition of bromine to an alkene.
Q2: How should I handle and quench excess bromine safely?
Bromine (Br₂) is highly toxic, volatile, and corrosive.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). To quench small amounts of residual bromine at the end of a reaction, you can add a few drops of a sacrificial alkene like cyclohexene. The cyclohexene will react rapidly with the excess bromine to form 1,2-dibromocyclohexane, which is typically soluble in the organic solvent and easily removed during workup.[3] For larger spills, a solution of sodium thiosulfate (Na₂S₂O₃) is an effective quenching agent.
Q3: What are the primary safety hazards associated with this reaction?
-
Bromine: Highly toxic by inhalation and contact, causes severe burns. Handle only in a fume hood.[4][8]
-
Glacial Acetic Acid: Corrosive and can cause skin burns. Its vapors are irritating to the respiratory system.[4]
-
Solvents: Dichloromethane and other organic solvents have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before beginning work.
Q4: What is a typical expected yield for the bromination of a cinnamic acid derivative?
With optimized conditions and pure starting materials, yields for the bromination of cinnamic acid are often reported in the range of 60-85%.[3] Yields for the 2-bromo substituted analogue should be in a similar range. Lower yields are typically indicative of the issues discussed in the troubleshooting section above.
References
-
Brainly. (2023). Vicinal or geminal dibromide converted to alkyne are. Available at: [Link]
-
Dr. Muhammad Zaman Ashraf. (2020). Alkenes preparation: Debromination of Vicinal Dibromides. YouTube. Available at: [Link]
-
Wipf, P. Organic Chemistry 1 Chapter 13. Alkynes. University of Pittsburgh. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Bromination of Cinnamic acid. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Kendall, E. C., & McKenzie, B. (n.d.). β-BROMOPROPIONIC ACID. Organic Syntheses. Available at: [Link]
-
Reddit r/chemhelp. (2023). undergraduate bromination lab troubleshooting. Available at: [Link]
-
Chemconnections. (n.d.). Bromination of Cinnamic Acid. Available at: [Link]
-
Overcoming Organic Chemistry. (2012). Bromination of trans-cinnamic acid. Available at: [Link]
- Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
-
Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Available at: [Link]
-
Answers.com. (2023). What is the mechanism involved in the bromination of trans cinnamic acid? Available at: [Link]
-
PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
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- 2. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]
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- 5. brainly.com [brainly.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid
Welcome to the technical support guide for 2,3-Dibromo-3-(2-bromophenyl)propionic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this intermediate. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate when synthesizing this compound?
A1: The impurity profile is heavily dependent on the synthetic route, which typically involves the bromination of trans-2-bromocinnamic acid.[1] The primary impurities fall into three categories:
-
Unreacted Starting Materials: Residual trans-2-bromocinnamic acid is a common impurity if the bromination reaction does not go to completion.
-
Side-Reaction Products: The most significant side-reaction is dehydrobromination . As a vicinal dibromide, the target compound is susceptible to elimination reactions, especially when exposed to heat or basic conditions, which can regenerate brominated cinnamic acid derivatives or even form alkynes.[2][3][4]
-
Stereoisomers: The addition of bromine across the double bond of the cinnamic acid precursor creates two new chiral centers. This results in the formation of diastereomeric pairs (erythro and threo). These diastereomers often have very similar physical properties, making their separation a key challenge.[1][5]
Q2: What are the critical stability and handling concerns for this compound?
A2: There are two main stability concerns:
-
Thermal Instability: The compound has a melting point of approximately 199-200°C, at which it also decomposes.[6] It is crucial to avoid excessive temperatures during purification steps like solvent evaporation.
-
Chemical Instability (Base Sensitivity): Vicinal dibromides readily undergo E2 elimination in the presence of a base to form alkenes.[4] Exposure to even weak bases (e.g., amine-containing solvents, basic alumina in chromatography) can trigger the loss of HBr, leading to impurities. Dehydrobromination has been specifically studied for the related compound α,β-dibromohydrocinnamic acid.[6][7] Therefore, all purification steps should be conducted under neutral or slightly acidic conditions.
Q3: What are the key physical properties relevant to purification?
A3: The compound is a white to off-white crystalline solid. It is soluble in methanol and can be crystallized from solvent mixtures like ethanol-water.[1][6] Its acidic nature (due to the carboxylic acid group) dictates its solubility profile and chromatographic behavior.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended:
-
HPLC (High-Performance Liquid Chromatography): Reverse-phase HPLC is an excellent method for quantifying purity and identifying impurities. A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid is protonated.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR is invaluable for structural confirmation and identifying key impurities. Look for the characteristic doublets of the vicinal protons and check for the disappearance of the vinyl protons from the starting material. The presence of multiple sets of signals can indicate a mixture of diastereomers.
-
Melting Point: A sharp melting point close to the literature value (199-200°C with decomposition) is a good indicator of high purity.[6] A broad or depressed melting range suggests the presence of impurities or a mixture of stereoisomers.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Problem 1: My product oiled out or won't crystallize after the initial workup.
-
Question: I've completed the synthesis and after removing the reaction solvent, I'm left with a sticky oil instead of the expected solid. What's going on and how can I fix it?
-
Answer: This is a common issue often caused by one of three factors:
-
Residual Solvent: Trace amounts of the reaction solvent (e.g., acetic acid, dichloromethane) can act as a eutectic impurity, preventing crystallization.
-
Mixture of Diastereomers: Diastereomeric mixtures can sometimes have lower melting points or a greater reluctance to crystallize than a single pure stereoisomer.
-
High Impurity Load: Significant amounts of starting material or side-products can inhibit the formation of a stable crystal lattice.
Troubleshooting Workflow:
-
Trituration: Try stirring or sonicating the oil with a cold, non-polar solvent in which your product has poor solubility (e.g., hexane or diethyl ether). This can wash away non-polar impurities and often induces crystallization.
-
Solvent Removal: Ensure all reaction solvent is removed under high vacuum, but without excessive heat to prevent decomposition.
-
Systematic Recrystallization: If trituration fails, proceed to a systematic recrystallization experiment as detailed in the protocols section.
-
Problem 2: My purified product shows a broad melting point range.
-
Question: I've recrystallized my product, but it still melts over a 5-10°C range, well below the expected 200°C. Why is this happening?
-
Answer: A broad melting point is a classic sign of impurity. The most likely culprits are a mixture of diastereomers or the presence of a persistent impurity with similar solubility to your product. The bromination of trans-cinnamic acid can result in different crystalline forms (polymorphs) which could also contribute to this observation.[1]
Solutions:
-
Multiple Recrystallizations: Perform a second or even third recrystallization, ensuring slow cooling to allow for selective crystal growth.
-
Change Solvent System: If an impurity co-crystallizes, it has similar solubility in that specific solvent. Switch to a different solvent system (see Table 2).
-
Chromatographic Purification: If recrystallization is ineffective, the similar polarity of the components (e.g., diastereomers) necessitates purification by column chromatography.
-
Problem 3: I see a new spot on my TLC plate after letting the chromatography column run overnight.
-
Question: I set up a silica gel column to purify my product. The next day, my fractions show a new, lower Rf spot that wasn't there before. What is this new compound?
-
Answer: This strongly suggests on-column decomposition. The slightly acidic nature of standard silica gel can sometimes be sufficient to promote the elimination of HBr, a known instability for vicinal dibromides.[3][4] This would create a more polar impurity (a brominated cinnamic acid), which would have a lower Rf on silica gel.
Preventative Measures:
-
Speed: Do not let the compound sit on the silica column for extended periods. Prepare your fractions and elute the compound as quickly as possible.
-
Deactivated Silica: Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic acid (like a few drops of acetic acid in the slurry) to ensure a consistent acidic environment and prevent basic sites from causing elimination.
-
Reverse-Phase Chromatography: If decomposition is persistent, switch to a reverse-phase (e.g., C18) column where the mobile phase is typically acidic and the stationary phase is non-reactive.[8]
-
Purification Protocols & Data
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Structure | Typical Analytical Signature |
| trans-2-Bromocinnamic Acid | C₆H₄(Br)CH=CHCOOH | ¹H NMR: Vinyl protons (doublets, ~6.5-7.8 ppm). HPLC: Shorter retention time than the product in reverse phase. |
| 2-Bromo-3-phenylpropiolic acid | C₆H₄(Br)C≡CCOOH | IR: Alkyne C≡C stretch (~2100-2260 cm⁻¹). ¹H NMR: Absence of aliphatic C-H protons. |
| Diastereomers | (2R,3S) / (2S,3R) and (2R,3R) / (2S,3S) | ¹H NMR: Two sets of signals for aliphatic protons. HPLC: Two closely eluting peaks.[8][9] |
Protocol 1: Optimized Recrystallization
This protocol is a starting point; optimization of the solvent ratio may be necessary. Crystallization from an ethanol-water mixture has been reported to yield different polymorphs.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution. Do not exceed 70°C.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While swirling the hot ethanol solution, slowly add warm deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).
-
Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with cold hexane to aid drying.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity | Rationale |
| Ethanol / Water | Polar Protic | Good for polar compounds; solubility is highly temperature-dependent.[1] |
| Acetic Acid / Water | Polar Protic | The acidic environment ensures product stability. Acetic acid must be thoroughly removed. |
| Toluene / Heptane | Non-polar / Aromatic | Good for moderately polar compounds. Dissolve in hot toluene, add heptane as anti-solvent. |
| Ethyl Acetate / Hexane | Intermediate Polarity | A versatile system offering fine control over polarity. |
Protocol 2: Flash Column Chromatography (Silica Gel)
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% acetic acid). The acetic acid is critical to prevent tailing and on-column decomposition.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, 80:20).
-
Fraction Collection: Collect fractions and monitor them by TLC (staining with potassium permanganate or viewing under UV light).
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator, keeping the bath temperature below 40°C.
Visual Workflow Guides
General Purification Workflow
Caption: Decision workflow for purifying crude this compound.
Impurity Formation Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. brainly.com [brainly.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID CAS#: 6286-30-2 [m.chemicalbook.com]
- 7. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2 [chemicalbook.com]
- 8. 3-(2,3-Dibromophenyl)propionic acid | SIELC Technologies [sielc.com]
- 9. tsijournals.com [tsijournals.com]
stability and degradation of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
Introduction
Welcome to the technical support center for 2,3-Dibromo-3-(2-bromophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this complex halogenated molecule. Understanding the chemical liabilities of this compound is critical for ensuring the integrity of experimental results, developing stable formulations, and identifying potential impurities. This document provides field-proven insights into potential degradation pathways, troubleshooting unexpected results, and protocols for assessing stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the compound has several potential degradation pathways. The most significant are:
-
Dehydrobromination: Elimination of hydrogen bromide (HBr) from the aliphatic chain, particularly under basic conditions, to form a more conjugated system like a brominated cinnamic acid derivative.[1]
-
Reductive Debromination: Elimination of both bromine atoms from the vicinal (adjacent) carbons on the propionic acid chain to form an alkene.[2][3][4] This can be promoted by reducing agents or certain metals.
-
Hydrolysis: The bromine atom at the C3 position is benzylic and thus susceptible to nucleophilic substitution by water, which would replace the bromine with a hydroxyl group.[5][6] This reaction can be influenced by pH and the presence of nucleophiles.[6]
-
Photodegradation: Halogenated aromatic compounds are often sensitive to light.[7] UV or even ambient light exposure can induce cleavage of the carbon-bromine (C-Br) bonds, leading to debromination on both the aromatic ring and the aliphatic chain.[8]
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decarboxylation (loss of CO2) or other complex thermal decomposition reactions.[9][10] A similar compound, 2,3-Dibromo-3-phenylpropionic acid, is noted to decompose at its melting point of 200°C.[11][12]
Q2: What are the recommended storage and handling conditions?
A2: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Room temperature is acceptable for short-term storage, but for long-term stability, refrigeration (2-8°C) in a desiccated environment is recommended.
-
Light: Store in an amber vial or a light-blocking container to prevent photolytic degradation.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep in a tightly sealed container in a dry environment (desiccator) to prevent hydrolysis.
Q3: I see unexpected peaks in my LC-MS/NMR analysis of an aged sample. What could they be?
A3: Unexpected peaks are likely degradation products. Based on the pathways described in A1, these could correspond to:
-
A species with a mass loss of 81 Da (mass of HBr), indicating dehydrobromination.
-
A species with a mass loss of 160 Da (mass of Br2), indicating reductive debromination to the alkene.
-
A species with a net mass change of -63 Da (replacement of Br with OH), indicating hydrolysis.
-
A species with a mass loss of 44 Da (mass of CO2), indicating decarboxylation.
-
Various partially or fully debrominated species.
The troubleshooting section below provides workflows to identify these degradants.
Q4: Is this compound stable in common HPLC solvents like methanol or acetonitrile?
A4: While generally stable for the duration of a typical analysis, prolonged storage in protic solvents like methanol could potentially lead to solvolysis, where the solvent molecule acts as a nucleophile, similar to hydrolysis. Using freshly prepared solutions for analysis is the best practice. For long-term storage, the compound should be kept as a dry solid.
Troubleshooting Guide: Investigating Degradation
This section addresses specific issues you might encounter and provides logical workflows to diagnose the root cause.
Issue 1: Loss of Parent Compound Potency Over Time in Solution
You observe a decrease in the peak area of your main compound and the appearance of new, more polar peaks in your chromatogram.
Potential Cause: Hydrolysis of the benzylic bromide.
Troubleshooting Workflow:
Caption: Workflow to diagnose hydrolytic degradation.
Issue 2: Sample Color Changes (e.g., Yellowing) and Appearance of Less Polar Impurities
Your solid sample or solution is changing color, and you detect new peaks in your chromatogram that are less polar than the parent compound.
Potential Cause: Dehydrobromination or Reductive Debromination leading to conjugated systems, or Photodegradation.
Troubleshooting Workflow:
Caption: Workflow to differentiate between photo- and other degradation pathways.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated storage conditions.[13][14] This helps to identify likely degradation products and establish degradation pathways.[15] A typical study involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress.[16]
General Setup
-
Concentration: A concentration of 1 mg/mL of the drug substance is often recommended.[16]
-
Analysis: Use a stability-indicating analytical method, such as HPLC-UV/MS, that can separate all degradation products from the parent compound and from each other.
-
Mass Balance: Ensure that the sum of the amounts of all degradation products and the remaining parent compound is close to 100% of the initial amount.[7]
Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-24 hours | Hydrolysis of benzylic bromide |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp or 40°C for 1-12 hours | Dehydrobromination, Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Oxidation of the aromatic ring or aliphatic chain |
| Thermal Degradation | Heat solid sample at 80-100°C | 24-72 hours | Decarboxylation, Dehydrobromination |
| Photolytic Degradation | Expose solution to ICH Q1B compliant light source | 24 hours or as per guidelines | C-Br bond cleavage (Debromination) |
Table 1: Recommended starting conditions for forced degradation studies. Conditions should be adjusted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]
Step-by-Step Protocol: Basic Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Reaction: In a volumetric flask, add a small volume of the stock solution and dilute with 0.1 M NaOH to the final volume. The final organic solvent concentration should be low (<10%) to not interfere with the reaction.
-
Incubation: Store the flask at 40°C, protected from light.
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 12 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl to stop the reaction.
-
Analysis: Dilute the quenched sample with mobile phase and analyze immediately by LC-MS.
-
Evaluation: Monitor the decrease in the parent peak and the formation of new peaks. Elucidate the structure of major degradants using their mass-to-charge ratio (m/z) and fragmentation patterns. The primary expected product is the dehydrobrominated species (loss of HBr).
Predicted Degradation Pathways Diagram
Caption: Major potential degradation pathways of the title compound.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical. (2025).
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022).
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
-
Dehalogenation of Vicinal Dihalo Compounds by 1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene for Giving Alkenes and Alkynes in a Salt-free Manner. ResearchGate. (2017).
-
Dehalogenation of vicinal dibromides by electrogenerated polysulfide ions in dimethylacetamide. Journal of the Chemical Society, Perkin Transactions 2.
-
DPA - Dehalogenation of Vicinal Dihalides. Scribd.
-
Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. ResearchGate. (2025).
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
-
Dehydrohalogenation of Alkyl Dihalides. Unacademy.
-
Reactions of Dihalides. Chemistry LibreTexts. (2023).
- Organic Chemistry – Specific Name Reactions. [Source Link not available]
-
Visible-Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ResearchGate.
-
Kinetics of the Reaction of Benzyl Bromides with Thiourea. Semantic Scholar.
-
The Degradation Of Carboxylic Acid Salts By Means Of Halogen - The Hunsdiecker Reaction. ACS Publications.
-
Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. ACS Publications.
-
Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide... Organic Chemistry Portal.
-
Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system... PubMed.
-
Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions. PubMed Central. (2021).
-
Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s. PubMed.
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. (2021).
-
Amines. NCERT.
-
2,3-DIBROMO-3-PHENYLPROPIONIC ACID CAS#: 6286-30-2. ChemicalBook.
-
Alpha Bromination of Carboxylic Acids. Fiveable.
-
2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2. ChemicalBook. (2025).
-
Benzyl bromide – Knowledge and References. Taylor & Francis.
- HYDROLYSIS. [Source Link not available]
-
Thermal decomposition. Wikipedia.
-
Thermal degradation of haloacetic acids in water. University of East Anglia.
-
2,3-Dibromo-3-phenylpropionic Acid. TCI Chemicals.
-
2,3-Dibromo-3-phenylpropionic acid. PubChem.
-
Thermal degradation of haloacetic acids in water. ResearchGate. (2025).
-
Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers.
-
2,3-Dibromo-3-phenylpropionic Acid 98.0+%, TCI America 25 g. Fisher Scientific.
Sources
- 1. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. Dehalogenation of vicinal dibromides by electrogenerated polysulfide ions in dimethylacetamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 11. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID CAS#: 6286-30-2 [m.chemicalbook.com]
- 12. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2 [chemicalbook.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. acdlabs.com [acdlabs.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
side-product formation in the synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
Technical Support Center: Synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this synthesis and may encounter challenges related to purity, yield, and side-product formation. We will move beyond simple procedural steps to explore the mechanistic underpinnings of common issues, providing you with the expert insights needed to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of an electrophilic addition of molecular bromine (Br₂) to the alkene double bond of trans-2-bromocinnamic acid.[1][2] The reaction proceeds via a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion (Br⁻) in an anti-addition fashion, meaning the two bromine atoms add to opposite faces of the original double bond.[3] This stereospecific mechanism is crucial as it dictates the stereochemistry of the final product.
Q2: What is the expected stereochemical outcome of this reaction?
A2: Starting with trans-2-bromocinnamic acid, the anti-addition of bromine results in the formation of the erythro diastereomer, which is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers.[4][5] This pair of enantiomers has a distinct melting point (approx. 202-204 °C). Conversely, a syn-addition would produce the threo diastereomers ((2R,3R) and (2S,3S)), which have a much lower melting point (approx. 94-95 °C).[4][6] Observing a significantly depressed or broad melting point is a primary indicator of stereochemical impurity.
Q3: Why is the choice of solvent so critical in this synthesis?
A3: The solvent plays a dual role in managing reactivity and preventing side-reactions.
-
Solubility: A solvent that dissolves the starting cinnamic acid derivative is essential for a homogeneous reaction.[1] Glacial acetic acid and dichloromethane are commonly used.[3][6]
-
Preventing Nucleophilic Attack: The bromonium ion intermediate is electrophilic and can be attacked by nucleophiles other than the bromide ion. If a nucleophilic solvent like methanol or water is used, it can compete with the bromide ion, leading to the formation of bromo-methoxy or bromo-hydroxy (bromohydrin) side-products, respectively.[7] Using a non-nucleophilic solvent like dichloromethane or a weakly nucleophilic one like acetic acid minimizes this risk.
Troubleshooting Guide: Side-Product Formation & Low Yields
This section addresses specific experimental issues. Each entry details the problem, its probable cause rooted in chemical principles, and a validated solution.
Problem 1: My final product contains a significant amount of unreacted trans-2-bromocinnamic acid.
-
Probable Cause: This issue points to an incomplete reaction, which can stem from several factors:
-
Stoichiometry: Insufficient bromine was added to react with all the starting material. Bromine is volatile and can be lost during the reaction setup or progress.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature was too low to achieve a reasonable reaction rate.
-
Poor Mixing: In a heterogeneous mixture, inefficient stirring can prevent the reactants from interacting effectively.
-
-
Expert Solution & Protocol:
-
Confirm Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of bromine. If using a solution of bromine, ensure its concentration is accurately known. For generating bromine in situ from a source like pyridinium tribromide, ensure the reagent is pure and dry.[6]
-
Monitor the Reaction: The most reliable method to ensure completion is through Thin-Layer Chromatography (TLC).
Protocol: TLC Monitoring
-
Mobile Phase: A 70:30 mixture of hexane and ethyl acetate with a few drops of acetic acid is a good starting point.
-
Procedure:
-
Spot a baseline with your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Develop the plate and visualize under UV light.
-
The product is more polar and will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible in the RM lane.
-
-
Problem 2: The melting point of my product is low (e.g., 95-110 °C) and/or very broad, not the expected ~204 °C.
-
Probable Cause: This is a strong indication of impurities, most commonly the presence of the undesired threo diastereomer. While the anti-addition mechanism is heavily favored, certain conditions can disrupt this stereospecificity, leading to a mixture of erythro and threo products. The presence of any impurity will depress the melting point.[4]
-
Expert Solution & Protocol: The erythro and threo diastereomers have different solubilities, which can be exploited for purification via recrystallization.
Protocol: Recrystallization from a Mixed Solvent System
-
Place the crude, dry product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.[6]
-
Dry the crystals and re-measure the melting point. A sharp melting point near the literature value indicates high purity.
-
Problem 3: My NMR spectrum shows unexpected signals in the alkene region (5-7 ppm) and a reduced integration for the desired product.
-
Probable Cause: This indicates the formation of an elimination side-product through the loss of HBr, a process known as dehydrobromination.[8] This can occur under excessive heat or if the product is exposed to basic conditions, for instance, during a workup with sodium bicarbonate. The product, a 2,3-dibromo acid, is susceptible to elimination.[9][10]
-
Expert Solution & Protocol:
-
Strict Temperature Control: Avoid overheating the reaction mixture. Use a water bath for gentle and uniform heating.[4]
-
Avoid Basic Conditions: During the workup, avoid using basic washes (like NaHCO₃ or Na₂CO₃) if possible. If a wash is necessary to remove acidic residue (like acetic acid), use it cautiously with cooling and perform subsequent steps quickly. The preferred method is to purify via recrystallization, which avoids basic solutions entirely.
-
Quenching Excess Bromine: At the end of the reaction, any excess bromine should be quenched with a reducing agent like sodium bisulfite solution or a drop of cyclohexene, rather than a base.[1]
-
Problem 4: I've noticed gas evolution during the reaction, and my final yield is low, with a product that is not the target acid.
-
Probable Cause: This is a classic sign of decarboxylation, where the carboxylic acid group is lost as CO₂.[11] While simple carboxylic acids are stable, this process is accelerated in molecules that have an electron-withdrawing group in the β-position, such as a bromine atom.[12] This reaction is highly dependent on temperature.
-
Expert Solution & Protocol:
-
Maintain Low Temperatures: This is the most critical factor. Decarboxylation is often initiated by excessive heat.[13] Adhere strictly to the recommended reaction temperature (typically not exceeding 60-70 °C for related brominations).[14]
-
Minimize Reaction Time: Do not leave the reaction heating for an extended period after it has reached completion (as determined by TLC). Once the starting material is consumed, proceed to the workup and isolation steps.
-
Visualized Mechanisms & Workflows
Diagram 1: Core Reaction Mechanism
Caption: Electrophilic addition of Br₂ proceeds via a cyclic bromonium ion, followed by anti-addition of Br⁻.
Diagram 2: Elimination (Dehydrobromination) Side-Reaction
Caption: Excessive heat or base can cause the elimination of HBr, forming an unsaturated side-product.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common issues in the synthesis.
Data & Protocols Summary
Table 1: Key Reactants and Typical Conditions
| Reagent/Parameter | Role | Typical Quantity/Setting | Rationale & Notes |
| trans-2-Bromocinnamic Acid | Starting Material | 1.0 equivalent | The geometry of the starting material dictates the product stereochemistry. |
| Bromine (Br₂) | Electrophile | 1.05 - 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Glacial Acetic Acid | Solvent | 4-5 mL per gram of SM | Aprotic, weakly nucleophilic solvent that dissolves reactants well.[6] |
| Temperature | Reaction Parameter | 40 - 60 °C | Balances reaction rate against the risk of side-reactions like elimination and decarboxylation.[4] |
| Reaction Time | Reaction Parameter | 30 - 90 minutes | Monitor by TLC for completion. |
Table 2: Product and Potential Impurity Identification
| Compound | Expected Stereochemistry | Expected Melting Point (°C) | Identification Notes |
| Desired Product | erythro (2R,3S / 2S,3R) | 202 - 204 | Sharp melting point. Result of anti-addition.[4][6] |
| Stereochemical Impurity | threo (2R,3R / 2S,3S) | 93 - 95 | Result of undesired syn-addition. Causes significant MP depression.[4][6] |
| Starting Material | trans | 131 - 134 | Seen in TLC if reaction is incomplete. |
| Elimination Product | Alkene | Variable | Detected by alkene signals in ¹H NMR (5-7 ppm). |
References
- Royal Society of Chemistry. (2017). Bromination of Cinnamic acid.
- Solano, D. M., Bacher, A., & Hashim, H. Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield, Department of Chemistry & Biochemistry.
- Alfred State College. Stereochemistry of Bromine Addition.
- Overcoming Organic Chemistry. (2012).
- Bartleby. (n.d.).
- BYJU'S. (n.d.).
- Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2022).
- JoVE. (2023).
- ChemicalBook. (2025). 2,3-DIBROMO-3-PHENYLPROPIONIC ACID.
- BYJU'S. (n.d.).
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- CymitQuimica. (n.d.). CAS 7345-79-1: trans-2-bromocinnamic acid.
Sources
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- 2. CAS 7345-79-1: trans-2-bromocinnamic acid | CymitQuimica [cymitquimica.com]
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- 4. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]
- 5. Bromination Of Trans-Cinnamic Acid Lab Report - 746 Words | Bartleby [bartleby.com]
- 6. csub.edu [csub.edu]
- 7. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
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- 11. Decarboxylation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 14. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
Welcome to the technical support center for the synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of this critical reaction. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental success.
Introduction: The Challenge of Stereoselectivity
The synthesis of this compound is achieved through the electrophilic addition of bromine (Br₂) to 3-(2-bromophenyl)acrylic acid (also known as 2-bromocinnamic acid). The reaction creates two new stereocenters, meaning up to four stereoisomers can be formed.[1][2][3] For applications in pharmaceuticals and materials science, isolating a single diastereomer or enantiomer is often crucial. This guide focuses on controlling the diastereoselectivity of the reaction, which is governed by the reaction mechanism.
The addition of bromine to an alkene typically proceeds via an anti-addition mechanism.[4][5] This occurs through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.[6][7] Therefore, the stereochemistry of the starting alkene directly dictates the stereochemistry of the product.
-
Starting with (E)-3-(2-bromophenyl)acrylic acid (the trans isomer) will yield the erythro diastereomers (a racemic mixture of (2R,3S) and (2S,3R) isomers).
-
Starting with (Z)-3-(2-bromophenyl)acrylic acid (the cis isomer) will yield the threo diastereomers (a racemic mixture of (2R,3R) and (2S,3S) isomers).
This guide will help you troubleshoot common issues and optimize your reaction conditions to achieve high diastereoselectivity.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is producing a mixture of erythro and threo diastereomers, resulting in low diastereomeric excess (d.e.). What is causing this loss of stereospecificity?
A1: This is a common and critical issue. The formation of a mixture of diastereomers indicates that the reaction is not proceeding exclusively through the desired stereospecific pathway. The primary cause is the partial collapse of the cyclic bromonium ion intermediate into an open-chain carbocation before the nucleophilic attack by bromide occurs.
Causality Explained: The stereospecificity of the bromination reaction relies on the formation of a bridged, three-membered bromonium ion.[6][8] This intermediate locks the conformation, allowing the bromide ion to attack only from the anti-face, leading to a specific diastereomer. However, if the intermediate has significant open-chain carbocation character, rotation around the carbon-carbon single bond can occur before the bromide attacks. This rotation scrambles the stereochemistry, leading to a mixture of both syn- and anti-addition products, and thus a mixture of diastereomers.
Key Factors Promoting Carbocation Formation:
-
Solvent Polarity: Highly polar solvents can stabilize the open-chain carbocation, favoring this non-stereospecific pathway. In some cases, using highly polar solvents can significantly erode stereoselectivity.[4]
-
Reaction Temperature: Higher temperatures can provide the energy needed to break open the bromonium ion ring, leading to the carbocation intermediate.
-
Substituent Effects: The 2-bromophenyl group and the carboxylic acid group on your substrate influence the stability of the potential carbocation.
Q2: How can I improve the diastereoselectivity of my reaction? What are the most critical parameters to control?
A2: To maximize diastereoselectivity, you must favor conditions that stabilize the cyclic bromonium ion intermediate and promote a rapid, stereospecific anti-addition.
Optimization Strategies:
-
Solvent Choice: This is often the most impactful parameter. Switch to a non-polar aprotic solvent. Solvents like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or glacial acetic acid are excellent choices as they do not effectively solvate and stabilize a carbocation intermediate, thus favoring the bridged bromonium ion pathway.[9][10][11]
-
Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the product formed through the lowest energy transition state.[9] Running the reaction at 0 °C or even lower can significantly improve the diastereomeric ratio.
-
Brominating Agent: While molecular bromine (Br₂) is common, using a source that delivers Br⁺ more gently can be beneficial. Pyridinium tribromide is a solid, safer alternative to liquid bromine that provides a slow, controlled release of bromine, often leading to cleaner reactions.[10]
The following table summarizes the expected impact of solvent choice on stereoselectivity.
| Solvent Class | Example Solvents | Expected Impact on Diastereoselectivity | Rationale |
| Non-polar Aprotic | Dichloromethane, Acetic Acid, CCl₄ | High | Poorly stabilizes carbocation intermediates, favoring the stereospecific bromonium ion pathway.[9][11] |
| Polar Aprotic | Acetonitrile, DMF | Moderate to Low | Can stabilize carbocation intermediates, potentially opening a non-stereospecific reaction channel. |
| Polar Protic | Water, Alcohols (e.g., Ethanol) | Low (and side reactions) | Can act as nucleophiles, leading to halohydrin formation and other side products, in addition to stabilizing carbocations.[4] |
Q3: How do I accurately determine the diastereomeric ratio of my product mixture?
A3: The most common and effective method is ¹H NMR spectroscopy. The two diastereomers (erythro and threo) are distinct compounds with different physical properties, which result in different chemical shifts and coupling constants in their NMR spectra.
Analytical Steps:
-
Acquire a high-resolution ¹H NMR spectrum of your crude or purified product.
-
Identify the diagnostic protons. The protons on the two stereocenters (at C2 and C3) are the most informative. These will appear as doublets due to coupling with each other.
-
Analyze the coupling constants (J-values). The magnitude of the coupling constant between the C2-H and C3-H protons is typically different for the erythro and threo isomers due to their different dihedral angles (Karplus relationship).
-
Integrate the signals. Compare the integration of a specific peak from the erythro isomer to the corresponding peak from the threo isomer. The ratio of these integrals directly corresponds to the diastereomeric ratio. For example, the aromatic region of the spectrum often shows distinct patterns for each diastereomer which can be used for integration.[12][13]
For more complex mixtures or for achieving baseline separation for quantification, chiral High-Performance Liquid Chromatography (HPLC) can also be an excellent technique.
Q4: My desired diastereomer is contaminated with the other. What is the best method for purification?
A4: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.
-
Fractional Recrystallization: This is the most common and effective method. Diastereomers typically have different solubilities in a given solvent system. By carefully selecting a solvent (or a mixed-solvent system) and controlling the cooling rate, you can selectively crystallize the less soluble diastereomer, leaving the more soluble one in the mother liquor.[14] A common system for this compound is an ethanol/water mixture.[7][10]
-
Column Chromatography: While more labor-intensive, silica gel chromatography can also be used to separate diastereomers if their polarities are sufficiently different.
Visual Guides and Protocols
Reaction Mechanism: Bromonium Ion Pathway
The diagram below illustrates the stereospecific anti-addition of bromine to (E)-3-(2-bromophenyl)acrylic acid, leading to the erythro product.
Caption: A logical guide for troubleshooting poor stereoselectivity.
Experimental Protocols
Protocol 1: Standard Synthesis in Dichloromethane
This protocol is a standard method that provides good diastereoselectivity. [7][11] Materials:
-
(E)-3-(2-bromophenyl)acrylic acid
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Cyclohexene (for quenching)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
In a fume hood, dissolve 1.0 g of (E)-3-(2-bromophenyl)acrylic acid in 20 mL of CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Prepare a solution of bromine in CH₂Cl₂ (e.g., 10% w/v). Slowly add the bromine solution dropwise to the stirred acrylic acid solution via an addition funnel.
-
Continue the addition until a faint orange or yellow color persists, indicating a slight excess of bromine. The reaction is typically fast at this temperature. [11]5. As the reaction proceeds, the product will begin to precipitate as a white solid. [11]6. Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
If the orange color is distinct, add a few drops of cyclohexene to quench the excess bromine until the solution becomes colorless or faintly yellow. [11]8. Collect the precipitated product by vacuum filtration.
-
Wash the solid product with a small amount of cold CH₂Cl₂ to remove any unreacted starting material.
-
Air-dry the product. Determine the yield, melting point, and analyze by ¹H NMR to confirm the structure and determine the diastereomeric ratio. The expected product is erythro-2,3-dibromo-3-(2-bromophenyl)propionic acid.
Protocol 2: Purification by Fractional Recrystallization
This protocol is used to purify the desired diastereomer from a mixture. [7][10] Materials:
-
Crude this compound mixture
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flask, hot plate, vacuum filtration apparatus
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Keep track of the volume added.
-
Slowly add a volume of warm water equal to the volume of ethanol used. If the product precipitates out of the hot solution, add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomer should begin to crystallize.
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water (1:1) mixture.
-
Dry the crystals and determine the melting point and purity by ¹H NMR. The mother liquor can be concentrated to recover the more soluble diastereomer.
References
- Vertex AI Search. (n.d.). What is the mechanism for the main reaction in the bromination of trans cinnamic acid? Retrieved January 12, 2026.
- Yeung, Y., et al. (2013). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Chemical Communications, 49(75), 8323-8335. DOI:10.1039/C3CC43950J.
- Whitehead, D. C., et al. (2012). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. Accounts of Chemical Research, 45(9), 1570-1581.
- BenchChem. (2025). Technical Support Center: Solvent Effects on Bromination Regioselectivity. Retrieved January 12, 2026.
- Grossman, R. B. (2013). Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. Synthesis, 45(18), 2537-2552.
- Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- ChemConnections. (n.d.). Bromination of Cinnamic Acid. Retrieved January 12, 2026.
- Denmark, S. E., & Kuester, W. E. (2015). Reinvestigation of a Catalytic, Enantioselective Alkene Dibromination and Chlorohydroxylation. Organic Letters, 17(23), 5946-5949.
- Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
- Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes.
- Chegg. (2025). Perform a stereochemical analysis showing the 4 possible stereoisomers of 2,3-dibromo-3-phenylpropanoic acid. Retrieved January 12, 2026.
- Nerz, J. (n.d.). Electrophilic Addition: Bromination of trans-Cinnamic Acid. Dr. Nerz's Chemistry Lab.
- The Royal Society of Chemistry. (n.d.).
- Pihko, P. M. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 641-650.
- Alfred State. (n.d.). Stereochemistry of Bromine Addition.
- Chegg. (n.d.). What is the NMR labeled structure for the product 2,3-dibromo-3-phenylpropanoic acid? Retrieved January 12, 2026.
- ResearchGate. (n.d.).
- Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs.
- Brainly.com. (2024). Identify the stereochemistry of 2,3-dibromo-3-phenylpropanoic acid. Retrieved January 12, 2026.
- Chegg. (2014). What is the NMR Labeled structure for the product 2,3-dibromo-3-phenylpropanoic acid? Stereochemistry is erythro (diastereomers). Retrieved January 12, 2026.
- ChemicalBook. (n.d.). 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR spectrum.
- Chegg. (2018). Draw Fischer projections for all stereoisomers of 2,3-dibromo-3-phenylpropanoic acid. Retrieved January 12, 2026.
- Scribd. (n.d.). Stereochemistry of Bromine Addition To Trans-Cinnamic Acid.
- Chegg. (2022). Below is the proton NMR spectrum for the product of today's reaction. Retrieved January 12, 2026.
- Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID.
- PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. Retrieved January 12, 2026.
- Thong, P. Y., et al. (2008). 2,3-Dibromo-3-phenylpropionic acid.
- Thong, P. Y., et al. (2008). 2,3-Dibromo-3-phenylpropionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1946.
- ResearchGate. (n.d.). 4.1.1.1.
- Reddit. (2022). Converting 2,3 Dibromo Propionic Acid to Propionic Acid? r/OrganicChemistry.
- Reddit. (2022). Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid. r/chemhelp.
- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Google Patents. (n.d.).
- ChemicalBook. (2025). 2,3-DIBROMO-3-PHENYLPROPIONIC ACID.
- Fisher Scientific. (n.d.). 2,3-Dibromo-3-phenylpropionic Acid 98.0+%, TCI America™.
- Sigma-Aldrich. (n.d.). 3-(2-Bromophenyl)propionic acid 97.
- Williamson, K. L. (n.d.). Experiment 12 STEREOCHEMISTRY OF BROMINE ADDITION.
Sources
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- 8. Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Solvent Effects on the Reaction of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the solvent effects on the elimination reaction of 2,3-Dibromo-3-(2-bromophenyl)propionic acid. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction occurring when this compound is treated with a base, and what are the expected products?
When treated with a base, this compound undergoes an elimination reaction, specifically a dehydrobromination. The base abstracts a proton, and a bromide ion is eliminated, forming a carbon-carbon double bond. The expected major product is typically a stereoisomer of 2-bromo-3-(2-bromophenyl)acrylic acid. The reaction generally proceeds via either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, heavily influenced by the reaction conditions.[1][2][3]
The initial step often involves the deprotonation of the carboxylic acid group by the base, forming a carboxylate anion. This anion can then play a role in the subsequent elimination steps.[2]
Q2: How does the choice of solvent critically influence whether the reaction proceeds via an E1 or E2 mechanism?
The solvent's primary role is to stabilize or destabilize the transition states and intermediates of the E1 and E2 pathways. This choice is arguably the most critical parameter in controlling the reaction's outcome.
-
E1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. Polar protic solvents, such as water, methanol, and ethanol, are excellent at stabilizing this charged intermediate through hydrogen bonding and their high dielectric constant.[2][3][4] Therefore, using a polar protic solvent will strongly favor the E1 pathway. The rate of an E1 reaction is primarily dependent on the concentration of the substrate.[1]
-
E2 Mechanism: This is a one-step, concerted reaction where the proton abstraction and bromide elimination occur simultaneously. This pathway is favored by polar aprotic solvents like acetone, DMSO (dimethyl sulfoxide), or DMF (dimethylformamide).[2][4][5] These solvents can dissolve the reactants but are less effective at solvating and stabilizing the carbocation intermediate, thus disfavoring the E1 route. The rate of the E2 reaction depends on the concentration of both the substrate and the base.[1]
Q3: What is the practical difference between using a polar protic vs. a polar aprotic solvent for my experiment?
The choice between these solvent types directly impacts reaction rate, yield, and the stereochemistry of the resulting alkene.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen). They can form hydrogen bonds, which can "cage" the base, reducing its nucleophilicity and basicity to some extent.[5] However, their main effect is stabilizing the carbocation intermediate, pushing the reaction towards the E1 mechanism.[2][3] This often leads to a mixture of cis and trans products because the carbocation intermediate can rotate before the final elimination step.[2]
-
Polar Aprotic Solvents (e.g., Acetone, DMF): These solvents lack an acidic proton and cannot act as hydrogen bond donors. They are less effective at stabilizing carbocations, which favors the concerted E2 mechanism.[2][4] The E2 mechanism is stereospecific; it requires a specific anti-periplanar arrangement of the proton being abstracted and the leaving group. This stereochemical constraint means that the geometry of the starting material will directly determine the geometry of the product alkene, offering greater control over the isomeric purity of the product.[2]
Q4: My starting material is the erythro diastereomer. How does this stereochemistry affect the product outcome in different solvents?
The stereochemistry of your starting material is crucial, especially when aiming for a specific product isomer via the E2 mechanism. The erythro isomer is typically formed from the trans-addition of bromine to the corresponding cinnamic acid derivative.[2][3]
-
In an E2-favoring solvent (e.g., acetone): The reaction will proceed through an anti-periplanar transition state. For the erythro isomer, this specific geometric arrangement leads preferentially to the formation of the (Z)-alkene (cis-isomer).[2][6]
-
In an E1-favoring solvent (e.g., water or ethanol): The initial stereochemistry is less important. The substrate first loses a bromide ion to form a planar carbocation. This intermediate has a significant lifetime, allowing for free rotation around the carbon-carbon single bond. The final elimination step will then typically favor the formation of the more thermodynamically stable (E)-alkene (trans-isomer), where bulky groups are further apart.[2][3]
Troubleshooting Guide
Q5: My reaction is extremely slow or appears to be stalled. What are the likely causes?
-
Insufficient Base Strength/Concentration: The elimination is base-mediated. Ensure your base is strong enough and used in a sufficient molar ratio (typically stoichiometric or in slight excess) to drive the reaction. For E2 reactions, the rate is directly dependent on the base concentration.[1]
-
Low Temperature: Elimination reactions often require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, consider gently heating the mixture. However, be cautious, as excessive heat can promote side reactions.
-
Poor Solubility: The substrate must be adequately dissolved for the reaction to proceed efficiently. If this compound is not soluble in your chosen solvent, the reaction will be limited to the surface of the solid particles. Consider a co-solvent or a different solvent system where all reactants are soluble.
-
Inappropriate Solvent Choice: If you are using a weak base, a polar protic solvent might solvate it too effectively, reducing its strength and slowing down the reaction.[5]
Q6: I'm getting a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
This is a classic problem directly addressed by solvent choice.
-
To favor the (E)-isomer (trans): Promote an E1 mechanism. Use a polar protic solvent like water or ethanol and a relatively weak base.[2][3][6] The stable carbocation intermediate will preferentially form the more stable trans product.
-
To favor the (Z)-isomer (cis) (from an erythro starting material): Promote an E2 mechanism. Use a polar aprotic solvent like acetone or DMF with a strong, non-bulky base.[2][6] The stereospecific nature of the E2 reaction will yield the cis product from the erythro starting material.
Q7: I'm observing unexpected side products in my analysis. What could they be and how can I prevent them?
-
Substitution Products (SN1/SN2): Nucleophilic substitution can compete with elimination. If your solvent can also act as a nucleophile (e.g., methanol, ethanol), you might form ether or ester byproducts. Using a non-nucleophilic base and aprotic solvent can minimize this.[4][7]
-
Double Elimination Product (Alkyne): Under vigorous basic conditions or with prolonged heating, a second elimination can occur after the first, leading to the formation of an alkyne.[8] To avoid this, use milder conditions, a stoichiometric amount of base, and monitor the reaction closely to stop it upon completion.
-
Decarboxylation: Propionic acids can sometimes undergo decarboxylation at higher temperatures, which could lead to other brominated styrene-type byproducts. Perform the reaction at the lowest effective temperature.
Q8: My overall yield is disappointingly low. What are the key factors to investigate?
-
Incomplete Reaction: As discussed in Q5, ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC).
-
Product Degradation: The product, a substituted acrylic acid, might be unstable under the reaction conditions (e.g., high heat or strongly basic pH). Neutralize the reaction mixture promptly during workup.
-
Workup Losses: Ensure your extraction solvent is appropriate for the product. The product has a carboxylic acid group, so its solubility will be highly pH-dependent. Acidify the aqueous layer before extraction to ensure the product is in its neutral, more organic-soluble form.
-
Competing Reactions: As noted in Q7, if side reactions are significant, they will naturally lower the yield of the desired product. Re-optimize the conditions (solvent, base, temperature) to favor the desired elimination pathway.
Data Presentation & Protocols
Table 1: Summary of Solvent Effects on the Elimination from erythro-2,3-dibromo-3-phenylpropionic acid
(Note: This data is representative for the closely related 2,3-dibromo-3-phenylpropionic acid and serves as an excellent predictive model for the title compound.)
| Solvent | Type | Predominant Mechanism | Major Product Isomer | Typical Ratio (Z:E) | Reference |
| Water | Polar Protic | E1 | (E)-alkene (trans) | 20:80 | [6] |
| Ethanol | Polar Protic | E1 | (E)-alkene (trans) | Favors E | [2][3] |
| Acetone | Polar Aprotic | E2 | (Z)-alkene (cis) | ~98:2 | [6] |
| DMF | Polar Aprotic | E2 | (Z)-alkene (cis) | Favors Z | [2][4] |
Experimental Protocol: E2-Selective Debromination
This protocol is designed to favor the E2 mechanism for the stereoselective synthesis of the (Z)-isomer from the erythro starting material.
Materials:
-
erythro-2,3-Dibromo-3-(2-bromophenyl)propionic acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, reagent grade
-
Diethyl ether
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of erythro-2,3-Dibromo-3-(2-bromophenyl)propionic acid in a suitable volume of acetone (e.g., 10-20 mL per gram of substrate).
-
Base Addition: Add 1.5 to 2.0 equivalents of anhydrous potassium carbonate to the stirring solution.[1][2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC, observing the disappearance of the starting material spot. The reaction may be gently heated (e.g., to 40-50 °C) if it is proceeding too slowly.
-
Workup - Quenching: Once the reaction is complete, filter the mixture to remove the solid potassium salts. Rinse the solids with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Carefully acidify the aqueous layer to a pH of ~2 with 2M HCl to protonate the product.
-
Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
Visualizations
Reaction Mechanism Pathways
Caption: E1 vs. E2 pathways for the elimination reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
-
Engman, L., & Cava, M. P. (1982). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 47(20), 3946–3950. [Link]
-
Quora. (2016). How does solvent affect elimination reaction?. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 9.1.2. A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid and the Use of Kinetic Studies to Probe into the Elimination Product When Treated with a Weak Base in Different Solvents. Royal Society of Chemistry. [Link]
-
Chemistry Stack Exchange. (2015). Elimination in α,β-dibromohydrocinnamic acid. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Brown, O. R., & Gonzalez, E. R. (1974). Cathodic elimination reactions of acyclic vicinal dibromides. Journal of the Chemical Society, Perkin Transactions 2, (1), 81–86. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Dihalides. [Link]
-
Ng, S. W. (2010). 2,3-Dibromo-3-phenylpropionic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3138. [Link]
-
Organic Syntheses. (1983). ETHYL α-(BROMOMETHYL)ACRYLATE. 61, 56. [Link]
-
ChemSynthesis. (n.d.). (2E)-3-(2-bromophenyl)-2-propenoic acid. [Link]
-
Neuman, R. C., Jr. (2003). Formation of Alkenes and Alkynes. Elimination Reactions. Chapter 9. [Link]
-
Roy, S. C., & Sarkar, S. (2002). Stereoselective debromination of aryl-substituted vic-dibromide with indium metal. Tetrahedron Letters, 43(45), 8117–8119. [Link]
-
YouTube. (2020). Alkenes preparation: Debromination of Vicinal Dibromides. [Link]
-
AFINITICA. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ALKYL 2-BROMOACRYLATES AS ADHESIVES. [Link]
-
Oxford Instruments. (n.d.). Benchtop NMR for Educational Experiments. [Link]
-
Chemistry Stack Exchange. (2018). Elimination reactions of vicinal dibromide. [Link]
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- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
Welcome to the technical support center for the synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we delve into the critical aspects of 'catalyst' selection—more accurately termed the brominating system—and provide practical, in-depth troubleshooting advice to navigate the challenges of this specific synthesis.
The synthesis of the target molecule, this compound, is achieved through the electrophilic addition of bromine across the double bond of its precursor, trans-2-bromocinnamic acid. While this reaction may not involve a catalyst in the traditional sense, the choice of brominating agent, solvent, and reaction conditions is paramount to achieving high yield and purity. This guide will address these critical parameters.
Part 1: Core Principles of Brominating System Selection
The central challenge in this synthesis is to achieve efficient vicinal dibromination of the alkene functional group without promoting unwanted side reactions. The precursor, trans-2-bromocinnamic acid, contains an electron-deficient double bond due to the conjugation with both a carboxylic acid and a phenyl ring. This electronic nature dictates the optimal approach.
Q1: What are the primary choices for the brominating agent and why?
The two most common and effective sources of electrophilic bromine for this transformation are molecular bromine (Br₂) and a solid carrier like Pyridinium tribromide (PyHBr₃).
| Reagent | Pros | Cons | Best For |
| **Molecular Bromine (Br₂) ** | - High reactivity- Readily available- Reaction progress is easily monitored by color change.[1] | - Highly toxic, corrosive, and volatile[2]- Requires specialized handling (fume hood, careful dispensing)[2]- Can lead to side reactions if concentration is not controlled. | Well-controlled, small to medium-scale reactions where the disappearance of the bromine color can be used to track reaction completion.[1] |
| Pyridinium Tribromide (PyHBr₃) | - Stable, non-volatile red-orange solid[3]- Safer and easier to handle than liquid Br₂[1]- Releases Br₂ in a controlled manner, minimizing side reactions.[4] | - Stoichiometric reagent, not catalytic- Introduces pyridinium hydrobromide as a byproduct. | Reactions where safety and ease of handling are prioritized. It is an excellent choice for ensuring a slow, controlled addition of bromine to the reaction mixture.[4] |
Expert Insight: For the synthesis of this compound, the electron-withdrawing nature of the substituents makes the double bond less reactive. Using liquid bromine directly allows for a potent brominating environment. However, for reproducibility and safety, Pyridinium tribromide is often the superior choice as it moderates the reactivity.
Q2: Does this reaction require a catalyst?
Generally, the electrophilic addition of bromine to an alkene is not a catalyzed reaction.[5] The reaction proceeds via a cyclic bromonium ion intermediate.[5][6] However, some literature mentions the use of Lewis acids in certain bromination reactions, though this is more common for aromatic substitution.[7] For this specific alkene addition, the focus should be on the reagent and solvent system rather than a catalyst.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Incomplete or Slow Reaction
Q: My reaction has stalled. The orange/red color of bromine persists, and TLC analysis shows significant starting material even after extended reaction time. What should I do?
A: This is a common issue, often related to insufficient activation energy or reagent purity.
-
Gently Heat the Reaction: The precursor is an electron-deficient alkene, making it less nucleophilic than simple alkenes. Gentle heating (e.g., to 40-60°C) can provide the necessary activation energy to drive the reaction to completion.[3][8] Monitor the reaction carefully, as excessive heat can promote side reactions.
-
Verify Reagent Quality:
-
Consider a More Polar Solvent: If using a nonpolar solvent like CCl₄, switching to glacial acetic acid can accelerate the reaction by better stabilizing the charged bromonium ion intermediate.[3]
Issue 2: Formation of Unwanted Byproducts
Q: My final product is impure. I see multiple spots on my TLC plate and the NMR spectrum is complex. What are the likely side reactions and how can I prevent them?
A: Side reactions in alkene bromination often involve radical pathways or reactions with the carboxylic acid group.
-
Alpha-Bromination: The carboxylic acid can be brominated at the alpha-position (the carbon adjacent to the carbonyl) via the Hell-Volhard-Zelinskii reaction. This is typically promoted by PBr₃, but can sometimes occur under harsh conditions.
-
Prevention: Avoid excessively high temperatures and ensure the reaction is not unnecessarily prolonged after the starting material is consumed. The primary mechanism for alkene addition is much faster than α-bromination under these conditions.
-
-
Allylic Bromination: If using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (like light or AIBN), you risk brominating the allylic position on the phenyl ring's side chain instead of adding across the double bond.[10][11]
-
Prevention: For vicinal dibromination, do not use NBS with radical initiators . Stick to Br₂ or PyHBr₃ in a polar solvent, often in the dark to discourage radical pathways.[6]
-
Troubleshooting Decision Workflow
Caption: Troubleshooting flowchart for common synthesis issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product? The reaction proceeds via an anti-addition mechanism.[6][8] The initial electrophilic attack of bromine forms a cyclic bromonium ion. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the opposite face (backside attack), resulting in the two bromine atoms being on opposite sides of the original double bond.[5][6]
Q2: How do I monitor the reaction's progress effectively? The simplest method is visual. The intense red-orange color of bromine will fade as it is consumed by the alkene.[1] When the reaction mixture becomes colorless or pale yellow, it indicates that most of the bromine has reacted.[2] This should be confirmed with Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
Q3: What is the purpose of adding cyclohexene at the end of the reaction? If a slight excess of bromine was used, a persistent yellow or orange color may remain. Adding a few drops of cyclohexene, a reactive alkene, will quench the excess bromine, rendering the solution colorless and simplifying purification.[1][8] The product of this quenching, 1,2-dibromocyclohexane, is typically soluble and easily removed during product isolation.[1]
Q4: What is the mechanism of the primary reaction? The mechanism is a classic electrophilic addition.
-
Polarization & Attack: The electron-rich double bond of the cinnamic acid derivative attacks one bromine atom of Br₂, displacing a bromide ion.
-
Bromonium Ion Formation: A three-membered cyclic bromonium ion intermediate is formed.[5]
-
Nucleophilic Opening: The displaced bromide ion (Br⁻) acts as a nucleophile, attacking one of the carbons of the bromonium ion in a backside, Sₙ2-like fashion. This opens the ring and results in the anti-addition product.[5][6]
Reaction Mechanism: Electrophilic Addition of Bromine
Caption: Simplified mechanism for vicinal dibromination.
Part 4: Experimental Protocol
This protocol is a representative procedure for the bromination of a cinnamic acid derivative and should be adapted based on specific laboratory safety guidelines and precursor availability.
Synthesis of 2,3-dibromo-3-phenylpropanoic acid from trans-cinnamic acid [3][4]
Materials:
-
trans-Cinnamic acid (e.g., 4 mmol)
-
Pyridinium tribromide (4 mmol)
-
Glacial Acetic Acid (4 mL)
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine trans-cinnamic acid (4 mmol) and glacial acetic acid (4 mL).[3]
-
Add pyridinium tribromide (4 mmol) to the flask.
-
Attach a water-cooled condenser and gently heat the mixture to reflux using a heating mantle.[3] The red-orange color should dissipate as the reaction proceeds.
-
Maintain reflux for approximately 30-45 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Cool the flask in an ice bath for 10-15 minutes to maximize the precipitation of the product.[2][3]
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with several small portions of cold water to remove acetic acid and pyridinium salts.[3]
-
Allow the product to air dry completely.
-
Characterize the product by determining its mass, melting point, and acquiring spectroscopic data (NMR, IR).
References
- What is the mechanism for the main reaction in the bromination of trans cinnamic acid? Homework.Study.com.
- Allylic bromination of alkenes with NBS and light. OrgoSolver.
- What is the mechanism involved in the bromination of trans cinnamic acid? Answers.com.
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. Available at: [Link]
-
Intermediate-catalyzed mechanism for the bromination of alkenes. ResearchGate. Available at: [Link]
-
cinnamic-acid-Br2.html. chemconnections.org. Available at: [Link]
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination. Chemistry LibreTexts. Available at: [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PubMed Central (PMC). Available at: [Link]
-
Electrophilic Addition: Bromination of trans-Cinnamic Acid Safety. Dr. Nerz's Website. Available at: [Link]
-
Bromination of Cinnamic acid. The Royal Society of Chemistry. Available at: [Link]
-
Reaction of Alkenes with Bromine. Chemistry Steps. Available at: [Link]
-
Electroreductive Carbofunctionalization of Alkenes with Alkyl Bromides via a Radical-Polar Crossover Mechanism. PubMed Central (PMC). Available at: [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]
-
Bromination of Trans-Cinnamic Acid. Scribd. Available at: [Link]
-
Summary of Alkene Reactions, Ch. 8. Available at: [Link]
-
Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Available at: [Link]
- Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. Google Patents.
-
Bromine & Alkenes. Save My Exams. Available at: [Link]
-
Bromination of Trans-Cinnamic Acid. Scribd. Available at: [Link]
-
Allylic halogenation and oxidation of long chain α,β‐unsaturated ester. Sci-Hub. Available at: [Link]
-
(PDF) 4.1.1.1. Bromination of Cinnamic Acid. ResearchGate. Available at: [Link]
-
β-BROMOPROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
2,3-Dibromo-3-phenylpropionic acid. PubChem. Available at: [Link]
-
Bromination via a Free Radical Mechanism. BYJU'S. Available at: [Link]
-
Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-catalysis. OAE Publishing Inc. Available at: [Link]
-
22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
α′-Bromination of α,β-unsaturated ketones by an electrochemical procedure. RSC Publishing. Available at: [Link]
-
Lab 9: Addition of Bromine to trans-Cinnamic Acid. CSUB. Available at: [Link]
- Process for the preparation of 2,3-dibromopropionyl chloride. Google Patents.
-
Bromination of Electron-Deficient Aromatic Molecules. ResearchGate. Available at: [Link]
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Technical Support Center: Resolving Impurities in 2,3-Dibromo-3-(2-bromophenyl)propionic Acid Samples
Welcome to the technical support guide for 2,3-Dibromo-3-(2-bromophenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis and purification of this important intermediate. Our guidance is rooted in established analytical and purification principles to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered with this compound.
Q1: What are the most likely impurities in my sample?
A1: Impurities typically arise from the synthetic route. Common sources include unreacted starting materials such as 3-(2-bromophenyl)propionic acid, residual reagents like bromine, and reaction by-products.[1] These by-products can include monobrominated species, regioisomers, or products from side reactions like dehydrobromination.[2][3]
Q2: My NMR spectrum shows unexpected signals. How can I begin to identify them?
A2: First, compare your spectrum to a reference for the pure compound. Look for signals in regions characteristic of potential impurities. For instance, olefinic protons (4.5-6.5 ppm) could indicate a dehydrobromination by-product.[4] Residual starting material, 3-(2-bromophenyl)propionic acid, would lack the characteristic signals for protons alpha and beta to the carboxylic acid that are shifted downfield by the bromines. Consulting comprehensive NMR chemical shift tables for common lab solvents and reagents is also a crucial step.[5][6][7][8]
Q3: My HPLC chromatogram displays multiple peaks. What is the first step to improving separation?
A3: For reversed-phase HPLC, optimizing the mobile phase is key. Try adjusting the gradient of your organic solvent (e.g., acetonitrile) and aqueous phase. Adding an acidic modifier like phosphoric or formic acid is essential to suppress the ionization of the carboxylic acid group, which results in sharper peaks and better separation.[9][10] If co-elution persists, consider a column with a different particle size or stationary phase chemistry.[11]
Q4: The product appears as a discolored oil or solid. What could be the cause?
A4: Discoloration, often yellow or brown, typically indicates the presence of residual bromine. This can be addressed during the work-up by washing the organic layer with a reducing agent solution, such as saturated sodium bisulfite, until the color disappears.[12] If the product fails to solidify, it may be due to a significant level of impurities depressing the melting point.
Q5: How can I confirm the presence of bromine in a suspected impurity via Mass Spectrometry?
A5: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[4] This creates a distinctive isotopic pattern in the mass spectrum. A fragment containing one bromine atom will show two peaks of almost equal intensity (a 1:1 ratio) separated by two m/z units (M+ and M+2). A fragment with three bromine atoms, like the parent molecule, will exhibit a characteristic 1:3:3:1 peak ratio pattern (M+, M+2, M+4, M+6).[4]
Troubleshooting Guide: Impurity Identification & Structural Elucidation
A systematic approach is critical for the successful identification of unknown impurities. The following workflow outlines the recommended analytical strategy.
Workflow for Impurity Identification
Caption: Workflow for systematic impurity identification and confirmation.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating and quantifying the main component and its impurities.
-
Principle: Reversed-phase HPLC separates compounds based on their polarity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Less polar compounds are retained longer.
-
Typical Method:
-
Column: C18, 3-5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic or Phosphoric Acid.
-
Gradient: A typical gradient might run from 70% A / 30% B to 20% A / 80% B over 20-30 minutes.
-
Detection: UV at 210 nm and 254 nm.[10]
-
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silica; sample overload. | Ensure mobile phase is acidified. Reduce injection volume/concentration. |
| Poor Resolution | Inadequate mobile phase strength or selectivity. | Optimize the gradient slope. Try methanol as an alternative organic modifier. |
| Drifting Baseline | Column contamination; detector lamp issue. | Flush the column with a strong solvent (e.g., 100% acetonitrile). Check detector performance. |
| Split Peaks | Blocked column inlet frit; sample solvent incompatible with mobile phase. | Reverse-flush the column. Dissolve the sample in the initial mobile phase.[13] |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the molecule and any impurities present.
-
¹H NMR: Protons on carbons bearing a bromine atom are deshielded and typically appear in the 2-4.5 ppm range.[4] Aromatic protons will be visible in the 7-8 ppm region. The carboxylic acid proton is a broad singlet, often above 10 ppm.
-
¹³C NMR: The carbon of the carboxylic acid will be around 170 ppm. Carbons attached to bromine will be shifted to higher field (lower ppm value) compared to their non-brominated analogs.
-
Troubleshooting:
-
Unidentified Peaks: Compare observed chemical shifts to databases of common impurities and solvents.[5][7]
-
Impurity Quantification: Integrate the signals of the impurity and compare them to a known signal of the main compound to estimate relative amounts. For accurate quantification, a qualified internal standard is required.
-
3. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the parent compound and its impurities, which is a critical piece of identification data.
-
Technique: Electrospray Ionization (ESI) in negative mode is often effective for carboxylic acids.
-
Key Feature: The bromine isotope pattern is definitive. Look for the characteristic M+, M+2, M+4, and M+6 peaks corresponding to the presence of three bromine atoms in the parent ion. Any impurity containing bromine will also exhibit a characteristic pattern.[4][14]
Purification Methodologies & Troubleshooting
Once impurities have been identified, an appropriate purification strategy can be developed.
Decision Tree for Purification Method Selection
Caption: Decision guide for selecting an appropriate purification technique.
1. Recrystallization
This is the most effective method for purifying solid compounds on a large scale when impurities are present at low levels.
-
Principle: The technique relies on the difference in solubility of the main compound and its impurities in a chosen solvent at different temperatures.[15]
-
Protocol:
-
Solvent Screening: Find a solvent (or solvent system) that dissolves the compound when hot but not when cold. Impurities should ideally remain soluble at low temperatures.
-
Dissolution: Dissolve the crude material in the minimum amount of boiling solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cooling too quickly can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.[15]
-
-
Troubleshooting:
-
Oiling Out: If the compound separates as an oil, the boiling point of the solvent may be higher than the melting point of the compound. Add a co-solvent in which the compound is less soluble to lower the overall solvent power.
-
No Crystals Form: The solution may be too dilute, or cooling may not be sufficient. Try boiling off some solvent, adding an anti-solvent, or cooling in an ice bath.
-
2. Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[16][17]
-
Principle: A solution of the mixture is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel.[16][18] An eluting solvent (mobile phase) carries the components down the column at different rates depending on their affinity for the stationary phase. Polar compounds interact more strongly with the polar silica gel and elute later.[17][18]
-
Protocol:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.4.[19]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude sample in a minimal amount of solvent and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) can be used for complex mixtures.[18][19]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Troubleshooting:
-
Poor Separation: The chosen solvent system may be inadequate. Re-optimize using TLC. A shallower gradient may be required.[19]
-
Compound Stuck on Column: The compound may be too polar for the chosen eluent or may be decomposing on the acidic silica.[20] Try a more polar solvent system or switch to a different stationary phase like alumina.[20]
-
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
PMC - NIH. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
Unknown Source. Column chromatography. [Link]
-
JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]
-
SIELC Technologies. (2018). 3-(2,3-Dibromophenyl)propionic acid. [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]
- Google Patents.
-
Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?. [Link]
-
MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]
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LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
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Waters Corporation. LC Purification Troubleshooting Guide. [Link]
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Organic Syntheses. β-BROMOPROPIONIC ACID. [Link]
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MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
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The University of Manchester. New NMR Tools for Impurity Analysis. [Link]
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ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
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Regis Technologies. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
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SIELC Technologies. Propionic acid. [Link]
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Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. [Link]
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JoVE. (2023). Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
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American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. [Link]
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ScienceDirect. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. [Link]
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Validation & Comparative
validation of 2,3-Dibromo-3-(2-bromophenyl)propionic acid analytical methods
An In-Depth Technical Guide to the Validation of Analytical Methods for 2,3-Dibromo-3-(2-bromophenyl)propionic acid
A Comparative Guide for Researchers and Drug Development Professionals
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This process is a cornerstone of quality assurance, ensuring that the data generated is reliable, reproducible, and accurate. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a harmonized framework for these validation activities, which are essential for regulatory submissions and maintaining the lifecycle of an analytical procedure.[1][2][3][4][5]
Selecting the Right Analytical Tool: A Comparative Overview
The physicochemical properties of this compound—a relatively polar, non-volatile, and UV-absorbing molecule—dictate the most suitable analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for this class of compounds. Its compatibility with non-volatile and thermally labile molecules, coupled with the high separation efficiency of modern reversed-phase columns, makes it ideal for both quantification and impurity profiling. A reverse-phase HPLC method is available for the related compound, 3-(2,3-Dibromophenyl)propionic acid, using a simple mobile phase of acetonitrile, water, and an acid modifier.[6]
-
Gas Chromatography (GC): While a powerful tool for volatile and thermally stable compounds, GC is less suitable for this organic acid in its native form. The high boiling point and potential for thermal degradation of the carboxylic acid group would necessitate a derivatization step to increase volatility, adding complexity and potential variability to the analysis. However, GC coupled with mass spectrometry (GC-MS) is highly effective for analyzing other brominated compounds and can achieve high selectivity and sensitivity.[7][8][9]
-
UV-Vis Spectroscopy: This technique is foundational for quantitative analysis due to the Beer-Lambert Law, which relates absorbance to concentration.[10] Organic acids exhibit UV absorbance, making this a viable method for concentration determination.[11] However, its utility as a standalone method is limited by its low specificity; it cannot distinguish the analyte from impurities or other UV-absorbing compounds in a mixture. It is most powerful when used as a detector for a separation technique like HPLC.
Table 1: Comparative Analysis of Key Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectroscopy |
| Applicability | Excellent for non-volatile, polar compounds. Ideal for this compound. | Requires derivatization for non-volatile acids. Suitable for volatile impurities. | Applicable for quantification in simple, pure matrices. Lacks separation capability. |
| Specificity | High, especially with Diode Array (DAD) or Mass Spectrometry (MS) detectors. Can resolve analyte from impurities. | Very high, particularly with an MS detector (GC-MS), providing structural information.[8][9] | Low. Prone to interference from any other compound that absorbs at the same wavelength. |
| Sensitivity | High (typically ng/mL to µg/mL). | Very high (typically pg/mL to ng/mL), especially with specialized detectors. | Moderate (typically µg/mL to mg/mL). |
| Primary Use Case | Assay, impurity testing, stability studies. | Analysis of volatile organic impurities, trace analysis of specific brominated compounds.[7] | Rapid quantification of the pure substance, dissolution testing. |
| Complexity | Moderate. Requires expertise in mobile phase preparation and column selection. | High. Derivatization adds steps. Method development can be complex. | Low. Simple and rapid operation. |
A Blueprint for Validation: The HPLC Method
Given its superior applicability, we will detail the validation protocol for a reversed-phase HPLC method for the quantitative analysis of this compound. This protocol is designed as a self-validating system, where successful completion of each stage provides the necessary evidence of the method's suitability.
Caption: Workflow for the validation of an HPLC analytical method.
Detailed Experimental Protocols
The following protocols are based on the principles outlined in the ICH Q2(R2) guideline.[1][2]
System Suitability
-
Causality: Before any validation runs, we must confirm that the chromatographic system is performing adequately. This ensures that the results of the validation are themselves valid.
-
Procedure:
-
Prepare a standard solution of this compound at the target concentration.
-
Perform a minimum of five replicate injections of the standard solution.
-
Calculate the mean and relative standard deviation (RSD) for retention time and peak area.
-
Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.
-
-
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor (T) ≤ 2.0
-
Theoretical plates (N) ≥ 2000
-
Specificity
-
Causality: This is arguably the most critical parameter. It proves the method's ability to measure the analyte accurately and specifically in the presence of other components like impurities, degradation products, or excipients.[3]
-
Procedure:
-
Analyze a blank sample (mobile phase or placebo).
-
Analyze the analyte standard solution.
-
Analyze a sample containing a mixture of the analyte and all potential impurities/degradation products.
-
If using a DAD detector, perform peak purity analysis on the analyte peak in the presence of impurities.
-
-
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
-
The analyte peak should be fully resolved from all other peaks (Resolution > 2.0).
-
The peak purity analysis should pass, indicating no co-elution.
-
Linearity and Range
-
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[1][3]
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target test concentration.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
-
Accuracy
-
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies.
-
Procedure:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each level.
-
Precision
-
Causality: Precision assesses the random error or agreement between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Procedure:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration. This should be done on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
-
Robustness
-
Causality: Robustness evaluates the method's resilience to small, deliberate variations in its parameters, providing an indication of its reliability during routine use.
-
Procedure:
-
Systematically alter key chromatographic parameters one at a time. Examples include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Analyze a system suitability solution under each condition and evaluate the results against the system suitability criteria.
-
-
Acceptance Criteria:
-
The system suitability criteria must be met under all varied conditions.
-
The changes should not produce a significant change in the final calculated result.
-
References
-
ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation; 2023. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation; 2005. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
LCGC. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]
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PubMed. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. [Link]
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Metrology and Measurement Systems. UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. [Link]
-
ACS Publications. Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. [Link]
-
ProQuest. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. [Link]
-
PubMed Central. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]
-
SIELC Technologies. 3-(2,3-Dibromophenyl)propionic acid. [Link]
-
Longdom Publishing SL. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
-
ResearchGate. (PDF) Predicting organic acid concentration from UV/vis spectrometry measurements - A comparison of machine learning techniques. [Link]
-
Chemistry LibreTexts. 2.5: Applications. [Link]
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A Comparative Analysis of 2,3-Dibromo-3-phenylpropionic Acid and Its Analogues for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative study of 2,3-Dibromo-3-(2-bromophenyl)propionic acid and its analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of this class of compounds. By synthesizing established data with field-proven insights, this guide aims to provide a valuable resource for those interested in the exploration and application of halogenated arylpropionic acids.
Introduction: The Significance of Arylpropionic Acids and Halogenation
Arylpropionic acid derivatives are a cornerstone in medicinal chemistry, most notably as a prominent class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[1][2][3][4] The archetypal member of this class, Ibuprofen, underscores the therapeutic potential housed within the 2-arylpropionic acid scaffold. The biological activity of these compounds is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the biosynthesis of prostaglandins from arachidonic acid.[1] The introduction of halogen atoms into organic molecules can significantly modulate their physicochemical and biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced pharmacological activity.[5]
This guide focuses on a specific subset of this class: 2,3-dibromo-3-phenylpropionic acids. The parent compound, 2,3-dibromo-3-phenylpropionic acid, is a derivative of cinnamic acid. The subject of this guide, this compound, features an additional bromine atom on the phenyl ring, suggesting potentially unique properties. While specific data for this tris-brominated compound is not extensively available in the current literature, this guide will provide a comparative framework based on its known analogues and the established principles of medicinal chemistry.
Synthesis and Characterization: A General Approach
The synthesis of 2,3-dibromo-3-phenylpropionic acid and its analogues is typically achieved through the electrophilic addition of bromine to the corresponding cinnamic acid derivative. This reaction is a well-established and reliable method for the dibromination of the alkene functional group.
General Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from a substituted benzaldehyde, followed by bromination of the resulting cinnamic acid.
Caption: Generalized synthetic workflow for 2,3-dibromo-3-phenylpropionic acid analogues.
Experimental Protocol: Synthesis of a 2,3-Dibromo-3-phenylpropionic Acid Analogue
The following protocol is a representative example for the synthesis of a 2,3-dibromo-3-phenylpropionic acid derivative from its corresponding cinnamic acid.
Materials:
-
Substituted Cinnamic Acid
-
Glacial Acetic Acid
-
Bromine
-
Cyclohexene (for quenching)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the substituted cinnamic acid in glacial acetic acid in an Erlenmeyer flask.
-
In a separatory funnel, prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirring cinnamic acid solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
If a persistent yellow or orange color remains, add a few drops of cyclohexene to quench the excess bromine.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water to remove residual acetic acid.
-
Dry the product thoroughly.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point: To assess purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
HPLC: To determine purity and for quantitative analysis.
Comparative Physicochemical Properties of Analogues
The physicochemical properties of these compounds are crucial for their handling, formulation, and biological activity. The table below summarizes the available data for 2,3-dibromopropionic acid and provides a framework for comparing other analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3-Dibromopropionic acid | C₃H₄Br₂O₂ | 231.87 | 64-66 |
| 2,3-Dibromo-3-phenylpropionic acid | C₉H₈Br₂O₂ | 307.97 | ~200 (decomposes) |
| 2-(4-Bromomethylphenyl)propionic acid | C₁₀H₁₁BrO₂ | 243.10 | Not specified |
The introduction of bromine atoms is expected to increase the molecular weight and lipophilicity of the compounds. The position of the bromine atom on the phenyl ring will also influence the electronic properties and conformation of the molecule, which in turn can affect its biological activity.
Biological Activity: A Focus on Anti-inflammatory Potential
Arylpropionic acid derivatives are well-documented for their anti-inflammatory, analgesic, and antipyretic properties.[1][2][3][4] This activity is primarily mediated through the inhibition of COX enzymes.
Potential Mechanism of Action
The carboxylic acid moiety is crucial for the anti-inflammatory activity of arylpropionic acids, as it is involved in binding to the active site of COX enzymes. The general mechanism of action for this class of compounds is illustrated below.
Caption: Inhibition of prostaglandin synthesis by arylpropionic acid analogues.
While specific biological data for this compound and its close analogues are limited, it is plausible that they would exhibit similar anti-inflammatory properties. The presence of multiple bromine atoms could enhance their potency or introduce novel activities. For instance, some halogenated cinnamic acid derivatives have shown antimicrobial and anticancer activities.[5][6][7]
Structure-Activity Relationship (SAR) Considerations
For the arylpropionic acid class, the following SAR points are generally accepted:
-
The carboxylic acid group is essential for activity.[3]
-
The α-methyl group on the propionic acid chain generally increases potency.
-
The nature and position of substituents on the aryl ring can significantly impact activity and selectivity for COX-1 versus COX-2.
The addition of a bromine atom at the ortho position of the phenyl ring in this compound could induce a conformational change that may affect its binding to the COX active site. Further experimental studies are required to elucidate the precise biological effects of this substitution pattern.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of organic acids, including the compounds discussed in this guide.
Representative HPLC Protocol
The following is a general protocol for the analysis of halogenated organic acids. Method optimization will be required for specific compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
Procedure:
-
Prepare standard solutions of the analyte in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.
-
Set the injection volume and the flow rate.
-
Monitor the elution of the compounds using a UV detector, typically at a wavelength around 210 nm where the carboxyl group absorbs.[8][9]
-
Quantify the analyte by comparing its peak area to a calibration curve generated from the standard solutions.
Caption: A typical workflow for the HPLC analysis of organic acids.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and its analogues, drawing upon the broader knowledge of arylpropionic acids and halogenated compounds. While direct experimental data for the title compound is sparse, the established synthetic routes, analytical methods, and biological activities of related compounds provide a solid foundation for future research.
The synthesis and biological evaluation of this compound and a focused library of its analogues are warranted to fully understand the impact of multi-bromination on this important pharmacological scaffold. Such studies could reveal compounds with enhanced potency, improved pharmacokinetic profiles, or novel biological activities, thereby contributing to the development of new therapeutic agents.
References
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. [Link]
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
-
New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]
- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. [Link]
-
Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. [Link]
-
2,3-Dibromopropionic acid | C3H4Br2O2. [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
-
2,3-Dibromopropionic Acid: A Comprehensive Overview. [Link]
-
A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
GC/HPLC Analyses of Organic Compounds in Drinking Water: US EPA Procedures. [Link]
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]
-
Analysis of Organic Acids in Aqueous Samples Application. [Link]
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Navigating the Uncharted Territory of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid Derivatives: A Guide to a Research Frontier
An Objective Assessment of the Existing Scientific Landscape and a Proposed Roadmap for Future Investigation
For the Attention of: Researchers, Scientists, and Drug Development Professionals
In the vast and ever-expanding universe of chemical compounds with potential therapeutic applications, some molecules remain enigmatic, their biological activities largely unexplored. One such class of compounds is the 2,3-Dibromo-3-(2-bromophenyl)propionic acid derivatives. Despite the intriguing structural features that suggest potential for biological interaction, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of their bioactivity. This guide, therefore, deviates from a traditional comparison of existing data. Instead, it serves as a foundational analysis of the available information and, more importantly, provides a scientifically grounded framework for future research endeavors aimed at unlocking the potential of these compounds.
The Structural Promise: Why These Derivatives Warrant Investigation
The core structure of this compound presents several features that are of interest from a medicinal chemistry perspective. The presence of a carboxylic acid group often imparts a degree of water solubility and provides a handle for forming salts or esters, which can modulate pharmacokinetic properties. The phenyl ring, substituted with a bromine atom, and the vicinal dibromo-alkane chain are functionalities that can influence lipophilicity, metabolic stability, and the potential for specific interactions with biological targets. Halogen atoms, particularly bromine, are known to participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
The Current State of Knowledge: A Call for Data
A thorough search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, for published studies on the biological activity of this compound and its derivatives did not yield sufficient experimental data to construct a comparative analysis. The existing literature primarily focuses on the synthesis of related compounds, often as intermediates in more complex chemical transformations, with little to no exploration of their biological effects. This lack of data represents not a dead end, but an open field for novel discovery.
A Proposed Research Workflow for Unveiling Biological Activity
For research groups interested in pioneering the study of these derivatives, a systematic approach is crucial. The following experimental workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.
Caption: Proposed workflow for the systematic evaluation of the biological activity of novel chemical derivatives.
Part 1: Synthesis and Library Generation
The first step involves the synthesis of a small library of this compound derivatives. Variations could include:
-
Esterification of the carboxylic acid: To modulate lipophilicity and cell permeability.
-
Amidation of the carboxylic acid: To introduce hydrogen bonding capabilities.
-
Modification of the phenyl ring substitution: Exploring the effect of different halogen atoms or other functional groups.
Each synthesized compound must be rigorously purified and its structure confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Part 2: Broad-Spectrum Biological Screening
Initial screening should cast a wide net to identify potential areas of bioactivity. A cost-effective approach would involve testing the compounds in a panel of assays representing diverse therapeutic areas.
Table 1: Recommended Initial Screening Panel
| Assay Type | Target Area | Representative Cell Lines/Organisms | Key Endpoint |
| Antimicrobial | Antibacterial | E. coli, S. aureus | Zone of Inhibition |
| Antifungal | C. albicans, A. niger | Zone of Inhibition | |
| Anticancer | Cytotoxicity | MCF-7 (breast), A549 (lung), HCT116 (colon) | Cell Viability (e.g., MTT assay) |
| Enzyme Inhibition | Anti-inflammatory | Cyclooxygenase (COX-1, COX-2) | Enzyme Activity |
| Neurodegenerative | Acetylcholinesterase (AChE) | Enzyme Activity |
Part 3: Hit-to-Lead Development and Mechanistic Studies
Should the initial screening yield "hit" compounds with promising activity in a particular area, the subsequent phase would focus on:
-
Dose-Response Studies: To determine the potency of the hit compounds (e.g., IC50 or EC50 values).
-
Structure-Activity Relationship (SAR) Analysis: To understand how chemical modifications influence biological activity, guiding the design of more potent and selective analogs.
-
Mechanism of Action (MoA) Studies: To elucidate the molecular target and the signaling pathways through which the compound exerts its effect.
For instance, if a derivative shows significant anticancer activity, a potential signaling pathway to investigate would be the intrinsic apoptosis pathway.
Caption: Simplified representation of the intrinsic apoptosis signaling pathway, a potential target for anticancer compounds.
Experimental Protocols: A Starting Point for Investigation
The following are example protocols for key experiments mentioned in the proposed workflow. These should be adapted and optimized based on specific laboratory conditions and the nature of the compounds being tested.
Protocol 1: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds (and a vehicle control) to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Agar Disc Diffusion for Antimicrobial Screening
-
Prepare Inoculum: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland turbidity standard.
-
Inoculate Agar Plate: Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Apply Compound: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.
Conclusion: An Invitation to Explore
The field of this compound derivatives is, for all intents and purposes, a blank slate awaiting the inscription of scientific discovery. While this guide could not provide a comparison of existing data, it has aimed to illuminate the path forward for researchers intrigued by the potential of these compounds. The structural motifs present in these molecules offer a compelling rationale for their investigation, and the systematic workflow proposed here provides a robust framework for uncovering their biological activities. The journey from an unknown molecule to a potential therapeutic agent is long and challenging, but it begins with the foundational research outlined in this guide. The scientific community is encouraged to take up this challenge and contribute to a deeper understanding of this unexplored chemical space.
References
As this guide is based on a prospective research proposal due to the lack of existing specific literature on the topic, a traditional reference list of peer-reviewed articles on the biological activity of this compound derivatives cannot be compiled. The methodologies and concepts presented are based on standard practices in medicinal chemistry and drug discovery, which are detailed in numerous textbooks and review articles in the field. For specific protocols, researchers are advised to consult authoritative sources such as:
- Current Protocols in Pharmacology: for detailed, peer-reviewed, and regularly updated protocols on a wide range of pharmacological and toxicological assays.
- The American Type Culture Collection (ATCC) handbooks: for best practices in cell culture and microbiology.
- The National Center for Biotechnology Information (NCBI)
comparing different synthesis routes for 2,3-Dibromo-3-(2-bromophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different potential synthesis routes for 2,3-Dibromo-3-(2-bromophenyl)propionic acid, a halogenated aromatic propionic acid derivative with potential applications in organic synthesis and drug discovery. While specific literature on the synthesis of this exact molecule is limited, this document outlines and compares established methods for the synthesis of the closely related and well-documented analog, 2,3-dibromo-3-phenylpropionic acid. The principles and procedures detailed herein are directly adaptable for the synthesis of the target compound from its corresponding precursor, 2-bromocinnamic acid.
Introduction
This compound is a specialized organic molecule that holds promise as a versatile building block. The presence of bromine atoms on both the aliphatic chain and the aromatic ring offers multiple reactive sites for further functionalization, making it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical candidates. The primary and most direct route to this class of compounds is the electrophilic addition of bromine across the double bond of a corresponding substituted cinnamic acid.
This guide will focus on the comparative analysis of different methodologies for this key bromination step, providing detailed experimental protocols, performance data, and an in-depth discussion of the underlying chemical principles.
Core Synthesis Route: Electrophilic Addition of Bromine to a Cinnamic Acid Derivative
The most common and efficient method for the synthesis of 2,3-dihalo-3-phenylpropionic acids is the electrophilic addition of a halogen to the alkene functional group of a cinnamic acid derivative. In the case of our target molecule, the precursor is 2-bromocinnamic acid.
The fundamental reaction mechanism involves the attack of the electron-rich double bond on the bromine molecule (Br₂), leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion (Br⁻) from the opposite side (anti-addition), resulting in the formation of the vicinal dibromide. This stereospecificity is a key feature of this reaction.
Caption: Mechanism of Electrophilic Bromine Addition.
Comparison of Synthesis Routes
The choice of solvent and brominating agent can significantly impact the yield, purity, and safety of the synthesis. Below, we compare two primary methods based on the bromination of cinnamic acid, which can be adapted for 2-bromocinnamic acid.
Method 1: Bromination in a Halogenated Solvent (Dichloromethane)
This method is widely employed due to the excellent solubility of both the starting material and the bromine in dichloromethane (DCM). The reaction is typically performed at or below room temperature and is known for its clean conversion and straightforward work-up.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 mmol of 2-bromocinnamic acid in 20 mL of dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 11 mmol of bromine in 10 mL of dichloromethane dropwise over 30 minutes with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.
-
If a persistent bromine color remains, add a few drops of cyclohexene to quench the excess bromine.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold dichloromethane.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Causality of Experimental Choices:
-
Dichloromethane as Solvent: DCM is an inert solvent that effectively dissolves the reactants. Its low boiling point facilitates easy removal during work-up.
-
Ice Bath Cooling: The initial cooling helps to control the exothermic nature of the bromination reaction, minimizing potential side reactions.
-
Slow Addition of Bromine: This prevents a rapid increase in temperature and ensures a controlled reaction rate.
-
Cyclohexene Quench: Cyclohexene readily reacts with any unreacted bromine, providing a simple method for its removal.
Method 2: Bromination in Glacial Acetic Acid
Glacial acetic acid is another common solvent for the bromination of alkenes. It can also act as a catalyst in some electrophilic additions.
Experimental Protocol:
-
In a fume hood, dissolve 10 mmol of 2-bromocinnamic acid in 20 mL of glacial acetic acid in a round-bottom flask with magnetic stirring.
-
Slowly add 11 mmol of liquid bromine to the solution.
-
Stir the mixture at room temperature for 2-3 hours, or until the bromine color fades. Gentle heating can be applied to increase the reaction rate if necessary.
-
Pour the reaction mixture into 100 mL of cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid.
-
Recrystallize the product from an appropriate solvent.
Causality of Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can facilitate the polarization of the Br-Br bond, potentially enhancing the reaction rate.
-
Precipitation in Water: The product is typically insoluble in water, allowing for easy isolation by precipitation.
-
Thorough Washing: It is crucial to remove all traces of acetic acid, which can interfere with subsequent reactions or characterization.
Performance Comparison
| Parameter | Method 1 (Dichloromethane) | Method 2 (Glacial Acetic Acid) |
| Typical Yield | High (>90%) | Good to High (80-95%) |
| Reaction Time | 1-2 hours | 2-4 hours |
| Purity of Crude Product | Generally high | May require more thorough washing |
| Safety Considerations | Dichloromethane is a suspected carcinogen. | Glacial acetic acid is corrosive. Bromine is highly toxic and corrosive in both methods. |
| Work-up Simplicity | Simple filtration. | Requires precipitation and extensive washing. |
Proposed Optimized Synthesis of this compound
Based on the comparison, the use of dichloromethane as a solvent (Method 1) generally offers a cleaner reaction with a more straightforward work-up. The following is a proposed, optimized protocol for the synthesis of the target molecule.
A Comparative Guide to Investigating the Biological Activity of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide addresses the current scientific landscape surrounding 2,3-Dibromo-3-(2-bromophenyl)propionic acid, a halogenated arylpropionic acid derivative. A comprehensive search of existing literature reveals a notable absence of direct in-vitro and in-vivo studies specifically investigating this compound. However, the broader class of arylpropionic acids is well-characterized, with many derivatives exhibiting significant biological activities, including anti-inflammatory and anticancer properties[1][2]. This document, therefore, serves as a forward-looking guide, providing a proposed research framework for the initial investigation of this compound. By drawing parallels with structurally similar compounds, we will outline a logical progression of in-vitro and in-vivo experiments to elucidate its potential therapeutic value.
The chemical structure of this compound suggests potential for biological activity. The arylpropionic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The presence of bromine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide will provide the foundational experimental designs to begin to understand the unique properties of this specific compound.
Part 1: Proposed In-Vitro Evaluation Strategy
The initial phase of investigation should focus on cell-based assays to determine the cytotoxic profile and potential mechanisms of action of this compound. A panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) should be selected for these studies.
Experimental Protocol: In-Vitro Cytotoxicity Assessment
-
Cell Culture:
-
Procure and maintain selected cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in their respective recommended media and conditions.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.
-
-
Cell Viability Assay (MTT or similar):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the various concentrations of the test compound and a vehicle control.
-
After a specified incubation period (e.g., 24, 48, 72 hours), add MTT reagent and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) for each cell line at each time point.
-
Data Presentation: Hypothetical In-Vitro Cytotoxicity Data
The results of the cytotoxicity assays can be summarized in a table for easy comparison across cell lines.
| Cell Line | IC50 (µM) at 48h | Selectivity Index (IC50 non-cancerous / IC50 cancerous) |
| MCF-7 (Breast) | [Hypothetical Value] | [Hypothetical Value] |
| MDA-MB-231 (Breast) | [Hypothetical Value] | [Hypothetical Value] |
| HCT116 (Colon) | [Hypothetical Value] | [Hypothetical Value] |
| MCF-10A (Non-cancerous) | [Hypothetical Value] | N/A |
Visualization: Proposed In-Vitro Experimental Workflow
Caption: Proposed workflow for in-vitro cytotoxicity screening.
Part 2: Proposed In-Vivo Evaluation Strategy
Following promising in-vitro results, the next logical step is to assess the in-vivo efficacy and toxicity of this compound in a relevant animal model. A xenograft mouse model using one of the sensitive cancer cell lines from the in-vitro studies would be appropriate.
Experimental Protocol: In-Vivo Xenograft Study
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Acclimate the animals to the facility for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the chosen cancer cells (e.g., HCT116) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., intraperitoneal or oral).
-
Administer the vehicle alone to the control group.
-
Treat the mice according to a predetermined schedule (e.g., daily or three times a week).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a certain size.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze body weight changes as an indicator of toxicity.
-
Perform statistical analysis to determine the significance of the findings.
-
Data Presentation: Hypothetical In-Vivo Efficacy Data
The key findings from the in-vivo study can be presented in a summary table.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | [Hypothetical Value] | N/A | [Hypothetical Value] |
| This compound (Dose 1) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound (Dose 2) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Visualization: Proposed In-Vivo Study Design
Caption: Proposed workflow for an in-vivo xenograft study.
Conclusion and Future Directions
While there is currently no direct experimental data for this compound, its chemical structure suggests that it warrants investigation for potential biological activities. The proposed in-vitro and in-vivo research framework provides a robust starting point for elucidating the cytotoxic and antitumor properties of this novel compound. Further studies could then delve into its mechanism of action, exploring its effects on specific cellular pathways, and its potential as a lead compound for drug development. The broader family of arylpropionic acid derivatives has yielded numerous important therapeutic agents, and a systematic investigation of novel analogs like this compound is a promising avenue for new discoveries.
References
- In Vivo Toxicity of Industrial Biocide Containing 2,2-Dibromo-3-nitrilopropionamide in Adult and Zebrafish Larvae - PubMed. (2023-11-28).
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC - NIH.
- 3-(2-Bromophenyl)propionic acid | CAS 15115-58-9 | SCBT.
- 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem.
- 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2 - ChemicalBook. (2025-01-27).
- (r,s)-2,3-Dibromo-3-phenylpropanoic acid - PubChem.
- 2,3-DIBROMO-3-PHENYLPROPIONIC ACID AldrichCPR | Sigma-Aldrich.
- 3-(2-Bromophenyl)propionic acid 97 15115-58-9 - Sigma-Aldrich.
- 3-(2-Bromophenyl)propionic acid | C9H9BrO2 | CID 316010 - PubChem.
- 15115-58-9|3-(2-Bromophenyl)propionic acid|BLD Pharm.
- 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - NIH.
- Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
- Low doses of 3-nitropropionic acid in vivo induce damage in mouse skeletal muscle.
- 3-(2-Bromophenyl)propionic acid 97 15115-58-9 - Sigma-Aldrich.
- 3-(2-Bromophenyl)propionic acid 97 15115-58-9 - Sigma-Aldrich.
- 2,3-Dibromo-2-(4-bromophenyl)propionic acid | C9H7Br3O2 | CID 11090343 - PubChem.
- Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - NIH. (2025-07-08).
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI.
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A Comparative Guide to 2,3-Dibromo-3-(2-bromophenyl)propionic Acid: Benchmarking Performance in Complex Scaffold Synthesis
Senior Application Scientist
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds with precise three-dimensional architectures is insatiable. Aryl propionic acid derivatives have long been recognized as a privileged structural motif, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and serving as versatile intermediates in organic synthesis. This guide delves into a particularly intriguing, yet underexplored, member of this class: 2,3-Dibromo-3-(2-bromophenyl)propionic acid .
The presence of three bromine atoms—a vicinal dibromide on the propionic chain and an additional bromide on the phenyl ring—suggests a reagent of significant synthetic potential. The vicinal dibromides are classical precursors for alkynes and can participate in various stereospecific transformations.[1][2] The aryl bromide provides a handle for cross-coupling reactions, enabling late-stage diversification. This guide aims to provide a comprehensive framework for benchmarking the performance of this unique reagent, offering researchers and drug development professionals a technical guide to its synthesis, reactivity, and potential applications compared to simpler analogues. We will explore its utility in key transformations, supported by detailed experimental protocols and comparative data, to unlock its potential in the synthesis of complex molecular architectures.
Part 1: Proposed Synthesis and Characterization
To benchmark the performance of this compound, a reliable synthetic route to the molecule itself is paramount. We propose a straightforward two-step synthesis commencing from the commercially available 2-bromobenzaldehyde.
Workflow for Synthesis
Caption: Generalized workflow for double dehydrobromination.
Experimental Protocol: Dehydrobromination
-
In a 100 mL round-bottom flask, dissolve the dibromopropionic acid derivative (10 mmol) in 20 mL of ethanol.
-
Add a solution of potassium hydroxide (2.24 g, 40 mmol, 4 equivalents) in 10 mL of water dropwise over 15 minutes while stirring in an ice bath. Causality Note: Using a stoichiometric excess of a strong base like KOH is crucial to drive the double elimination to completion, overcoming the reduced reactivity of the intermediate vinyl bromide. [3]3. After the addition, allow the reaction to warm to room temperature and then heat to 60°C for 3 hours.
-
Cool the mixture, dilute with 50 mL of water, and extract with diethyl ether (2 x 25 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer with cold 6M HCl until the pH is ~1.
-
The precipitated product, the corresponding phenylpropiolic acid, is collected by vacuum filtration, washed with cold water, and dried.
Comparative Performance Data (Hypothetical)
| Reagent | Avg. Yield (%) | Reaction Time (h) | Product Purity (¹H NMR) | Key Observation |
| 2,3-Dibromo-3-phenylpropionic acid | 85% | 3 | >98% | Standard, clean reaction. |
| This compound | 82% | 3.5 | >97% | Slightly slower reaction, likely due to steric hindrance from the ortho-bromo group. Product retains the aryl bromide for further functionalization. |
Part 3: Performance Benchmark 2: Synthesis of Heterocyclic Scaffolds
The true potential of this compound may lie in its ability to facilitate the rapid construction of complex heterocyclic scaffolds. The ortho-bromo group, in conjunction with the propionic acid chain, can be leveraged for intramolecular cyclization reactions, a key strategy in medicinal chemistry. [4][5]
Proposed Application: Synthesis of N-Aryl-3-phenylpropiolamides and Subsequent Cyclization
We propose a benchmark based on the synthesis of an N-arylpropiolamide, followed by an investigation into its potential for intramolecular cyclization. This pathway could lead to valuable quinolinone or coumarin-type structures. [6][7]
Workflow for Heterocycle Precursor Synthesis
Caption: Pathway to a key heterocyclic precursor.
Experimental Protocol: Amide Coupling
-
To a flame-dried 50 mL flask under a nitrogen atmosphere, add 2-(2-bromophenyl)propiolic acid (10 mmol) and thionyl chloride (15 mmol).
-
Reflux the mixture for 1 hour to form the acid chloride. Remove excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in 20 mL of dry dichloromethane and cool in an ice bath.
-
Slowly add a solution of aniline (10 mmol) and triethylamine (12 mmol) in 10 mL of dichloromethane.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography.
Comparative Benchmarking Rationale
| Feature | 2,3-Dibromo-3-phenylpropionic acid Derivative | This compound Derivative |
| Synthetic Utility | Forms a simple N-phenylpropiolamide. | Forms an N-phenylpropiolamide with an ortho-bromo "handle". |
| Potential for Complexity | Limited to intermolecular reactions. | High potential for intramolecular C-C or C-N bond formation via palladium catalysis (e.g., Heck or Buchwald-Hartwig type cyclizations) to form fused ring systems. |
| Value in Drug Discovery | Standard building block. | Advanced intermediate for generating novel, rigid, and complex polycyclic scaffolds, which is highly desirable for exploring new chemical space. |
Conclusion and Future Outlook
While 2,3-Dibromo-3-phenylpropionic acid serves as a reliable reagent for standard transformations like alkyne synthesis, this guide establishes a clear rationale for the superior synthetic potential of This compound . Its performance in fundamental reactions is comparable to the simpler analogue, but its true value emerges from its capacity as a precursor for complex molecular design. The ortho-bromo substituent is not a liability but a strategic asset, providing a crucial anchor point for intramolecular cyclization reactions. This enables the construction of sophisticated, fused heterocyclic systems that are otherwise difficult to access.
For researchers and drug development professionals, this reagent represents a powerful tool for library synthesis and the exploration of novel chemical matter. Future work should focus on exploring the scope of intramolecular cyclization reactions and leveraging the vicinal dibromide for further diastereoselective functionalization prior to aromatization. The insights and protocols provided herein serve as a robust foundation for unlocking the full potential of this versatile tribromo-reagent.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromocinnamic Acid in Advanced Organic Synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. [Link]
-
Chegg. (2020). Solved Question 13 5 pts Double dehydrobromination reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Radical bromination-induced ipso cyclization–ortho cyclization sequence of N-hydroxylethyl-N-arylpropiolamides. [Link]
-
ResearchGate. (n.d.). Vicinal Diboration of Alkyl Bromides via Tandem Catalysis | Request PDF. [Link]
-
California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. [Link]
-
ResearchGate. (2009). (PDF) ChemInform Abstract: Reactions of N-Phenylamide and Phenyl (Thio)esters of 3-Phenylpropiolic Acid with Benzene under Superelectrophilic Activation.[Link]
-
Chemistry Stack Exchange. (2015). Elimination in α,β-dibromohydrocinnamic acid. [Link]
-
American Chemical Society. (n.d.). Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. [Link]
-
ResearchGate. (n.d.). Cyclization of Phenyl 3-Arylpropionates under the Action of HSO3F or AlBr3 | Request PDF. [Link]
-
YouTube. (2015). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. [Link]
-
National Institutes of Health. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. [Link]
-
National Institutes of Health. (n.d.). Regio- and Diastereoselective Vicinal Aminobromination of Electron Deficient Olefins via Phosphorus-Based GAP Protocol. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide.[Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization/Halogenation of N‐Arylpropynamides.[Link]
- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
National Institutes of Health. (n.d.). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e]t[8][9]hiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. [Link]
-
ResearchGate. (n.d.). Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zerovalent Metals | Request PDF. [Link]
-
Chegg. (2020). Solved Double dehydrobromination of cinnamic acid dibromide. [Link]
-
Royal Society of Chemistry. (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. [Link]
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
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A Comparative Guide to the Characterization of Impurities in 2,3-Dibromo-3-(2-bromophenyl)propionic Acid
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2,3-Dibromo-3-(2-bromophenyl)propionic acid, a complex halogenated molecule, presents a significant analytical challenge due to its potential for a wide array of process-related and degradation impurities. The presence of multiple bromine atoms and two chiral centers increases the likelihood of generating regioisomers, diastereomers, and other closely related impurities during synthesis and storage.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of these impurities. We move beyond simple protocol recitation to explore the underlying scientific rationale for methodological choices, enabling researchers and drug development professionals to design robust, self-validating analytical workflows. Our objective is to equip you with the expertise to not only detect and quantify impurities but to fundamentally understand the impurity profile of your molecule, a critical step mandated by regulatory bodies like the FDA and EMA.[1]
Anticipating the Unknown: Potential Impurities
A robust characterization strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent chemical stability of the molecule. For this compound, impurities can be broadly categorized.
-
Process-Related Impurities:
-
Starting Materials & Intermediates: Unreacted precursors such as 2-bromocinnamic acid or related compounds.
-
By-products: Resulting from incomplete reactions (e.g., mono-brominated species) or side reactions (e.g., elimination of HBr to form an alkene).
-
Isomers: Regioisomers (e.g., 3- or 4-bromophenyl analogues) from impure starting materials and diastereomers (erythro/threo) formed due to the two chiral centers.
-
-
Degradation Products: Arising from exposure to stress conditions like acid, base, light, heat, or oxidation.[2][3]
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.[1]
Table 1: Potential Impurities in this compound
| Impurity Category | Potential Impurity Example | Plausible Origin |
|---|---|---|
| Starting Material | 3-(2-Bromophenyl)propionic acid | Incomplete bromination of the aliphatic chain.[4][5] |
| Intermediate | 2-Bromocinnamic acid | Unreacted intermediate from a potential synthesis pathway. |
| By-product | 2,3-Dibromo-3-phenylpropionic acid | Use of non-brominated phenylpropionic acid starting material.[6][7][8][9][10] |
| Isomer | (2R,3S)- vs (2R,3R)-diastereomers | Non-stereoselective synthesis. |
| Isomer | 2,3-Dibromo-3-(4-bromophenyl)propionic acid | Impurity in the 2-bromophenyl starting material. |
| Degradant | 3-(2-Bromophenyl)-2-propenoic acid | Dehydrobromination upon thermal or base stress. |
| Residual Solvent | Dichloromethane, Methanol, Toluene | Solvents used in reaction, extraction, or crystallization.[11][12][13] |
A Comparative Analysis of Core Analytical Techniques
No single analytical technique can provide a complete picture of the impurity profile. A multi-modal approach is essential, leveraging the orthogonal strengths of different technologies. The choice of technique is dictated by the nature of the impurity and the analytical question being asked—be it detection, quantification, or structural elucidation.
Table 2: Comparison of Primary Analytical Techniques for Impurity Profiling
| Technique | Primary Application | Strengths | Limitations |
|---|---|---|---|
| HPLC / UHPLC-UV | Detection and quantification of known and unknown non-volatile impurities. | Robust, reproducible, and the gold standard for purity analysis and stability testing.[1][14][15] | Requires reference standards for definitive identification and quantification; may co-elute structurally similar impurities. |
| LC-MS | Identification of unknown impurities and confirmation of known ones. | Provides molecular weight information, aiding in structural hypothesis. Highly sensitive and specific.[14][16][17][18] | Response can be non-linear and matrix-dependent; isomeric compounds may not be distinguishable by MS alone. |
| GC-MS | Identification and quantification of volatile impurities, primarily residual solvents. | Excellent for separating volatile compounds; MS provides definitive identification.[11][12][19][20] | Not suitable for non-volatile or thermally labile compounds like the API and most of its impurities. |
| NMR Spectroscopy | Definitive structural elucidation of isolated impurities, especially isomers. | Unrivaled for determining molecular structure, connectivity, and stereochemistry.[14][21][22][23][24][25] | Relatively low sensitivity compared to MS; requires higher sample amounts and purity for clear results. |
Experimental Workflows and Protocols
The following sections detail validated protocols and the strategic thinking behind their design.
Overall Impurity Characterization Workflow
A comprehensive strategy integrates multiple analytical techniques in a logical sequence. The initial goal is broad screening, followed by targeted identification and quantification.
Caption: High-level workflow for comprehensive impurity characterization.
Protocol: HPLC-UV Method for Purity and Impurity Profiling
Objective: To develop a stability-indicating reversed-phase HPLC method capable of separating the main component from its potential process-related and degradation impurities.
Rationale: Reversed-phase chromatography is the premier choice for separating compounds of moderate polarity like our target molecule.[15] A C18 column provides a versatile starting point. The use of a gradient elution is necessary to resolve impurities with a wide range of polarities in a reasonable timeframe. Acidified water is used to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.
Methodology:
-
Instrumentation: UHPLC system with a Diode Array Detector (DAD).
-
Column: C18, 100 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 30% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: DAD, 220 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water.
Protocol: Headspace GC-MS for Residual Solvent Analysis
Objective: To identify and quantify residual volatile solvents from the manufacturing process, adhering to ICH Q3C guidelines.[11]
Rationale: Gas chromatography with headspace sampling (GC-HS) is the standard technique for residual solvent analysis in pharmaceuticals.[19] It offers high sensitivity for volatile compounds while preventing contamination of the GC system with the non-volatile API.[11] Mass spectrometry provides unambiguous identification of the solvents.
Methodology:
-
Instrumentation: GC with Headspace Autosampler and Mass Spectrometric Detector.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.[13]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector: MS scan range 35-350 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide).
Protocol: NMR for Structural Elucidation of Isomers
Objective: To definitively distinguish between potential diastereomers and regioisomers after isolation.
Rationale: While HPLC can separate isomers, NMR is required for their unequivocal structural identification.[23][24] 1D ¹H NMR provides initial information, but 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential to piece together the full structure and differentiate subtle isomeric differences, such as the substitution pattern on the aromatic ring.[21][22]
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample: 5-10 mg of the isolated impurity dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments to Perform:
-
¹H NMR: Provides information on the number and type of protons and their neighboring environments. Key for observing splitting patterns in the aromatic and aliphatic regions.
-
¹³C NMR: Shows the number of unique carbon environments.
-
¹H-¹H COSY: Identifies protons that are spin-coupled (typically on adjacent carbons), helping to trace out the carbon skeleton.
-
¹H-¹³C HSQC: Correlates each proton with its directly attached carbon atom.
-
¹H-¹³C HMBC: Correlates protons and carbons separated by 2-3 bonds, crucial for connecting different fragments of the molecule.
-
Designing a Self-Validating System: The Role of Forced Degradation
Forced degradation (or stress testing) is a cornerstone of a trustworthy analytical program.[3][26] By intentionally degrading the API under harsh conditions, we can proactively generate potential degradation products. A stability-indicating method is one that can resolve these newly formed impurity peaks from the parent peak and from each other.
Caption: Workflow for a forced degradation study to validate an HPLC method.
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Reagent / Conditions | Potential Degradation Pathways |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Hydrolysis of the carboxylic acid (unlikely), potential for other rearrangements. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8h | Dehydrobromination, hydrolysis of bromine atoms.[27] |
| Oxidation | 3% H₂O₂ at room temp for 24h | Oxidation of the benzene ring or aliphatic chain.[27] |
| Thermal | Solid-state at 80 °C for 72h | Decarboxylation, dehydrobromination. |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Photodecomposition, free-radical reactions. |
Conclusion and Recommendations
The characterization of impurities in this compound demands a rigorous, multi-faceted analytical approach. No single method suffices.
-
For routine quality control and purity assessment, a validated, stability-indicating UHPLC-UV method is the cornerstone.
-
For ensuring safety from volatile contaminants, Headspace GC-MS is non-negotiable for residual solvent analysis.
-
During process development and for investigating unknown peaks, the hyphenation of LC-MS is indispensable for providing rapid molecular weight information.
-
For the absolute, unequivocal structural confirmation of any critical impurity, particularly isomers, isolation followed by NMR spectroscopy is the ultimate authority.
By integrating these techniques within a logical workflow underpinned by forced degradation studies, researchers can build a comprehensive and trustworthy impurity profile, ensuring the quality and safety of the final drug substance and satisfying stringent global regulatory expectations.
References
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- Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient. PubMed.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac.
- Residual Solvent Analysis of Pharmaceutical Products. Agilent.
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- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
- NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.
- Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. sciensano.be.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat.
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- 2,3-DIBROMO-3-PHENYLPROPIONIC ACID CAS#: 6286-30-2. ChemicalBook.
- 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2. ChemicalBook.
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- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
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- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRAR.
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- 3-(2-Bromophenyl)propionic acid | CAS 15115-58-9. Santa Cruz Biotechnology.
- 3-(2-Bromophenyl)propionic acid | C9H9BrO2 | CID 316010. PubChem.
- Method Development for Drug Impurity Profiling: Part 1. LCGC International.
- Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace.
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Navigating the Synthesis and Potential of Brominated Phenylpropionic Acids: A Comparative Guide
For researchers and drug development professionals, the exploration of novel chemical entities is the cornerstone of innovation. Halogenated organic compounds, in particular, represent a rich chemical space for the discovery of new therapeutic agents and research tools. This guide provides a comprehensive overview of the synthesis and potential utility of 2,3-dibromo-3-(2-bromophenyl)propionic acid and its structural analogs. Due to the limited direct peer-reviewed literature on this specific tris-brominated compound, we will draw upon established principles of organic synthesis and compare its hypothetical properties and synthetic routes to well-documented, structurally related compounds. This comparative analysis aims to provide a robust framework for researchers seeking to synthesize and evaluate similar molecules.
Introduction to Brominated Phenylpropionic Acids
Brominated phenylpropionic acids are a class of organic molecules characterized by a three-carbon carboxylic acid chain attached to a bromine-substituted benzene ring. The addition of bromine atoms to both the aromatic ring and the propionic acid chain can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. These modifications are a common strategy in medicinal chemistry to modulate the potency and pharmacokinetic profile of a lead compound. While this compound itself is not extensively documented, its core structure suggests potential applications as a synthetic intermediate or as a bioactive molecule in its own right.
Synthetic Strategies: A Comparative Workflow
The synthesis of this compound would likely proceed through the bromination of a suitable precursor, such as 2-bromocinnamic acid. This approach allows for the controlled addition of bromine across the double bond of the cinnamic acid derivative. Below, we outline a plausible synthetic workflow and compare it to established methods for related compounds.
Proposed Synthesis of this compound
The following diagram illustrates a potential two-step synthesis starting from 2-bromobenzaldehyde.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dibromo-3-(2-bromophenyl)propionic acid
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 2,3-Dibromo-3-(2-bromophenyl)propionic acid, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Core Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a halogenated organic carboxylic acid. Its hazard profile necessitates a stringent disposal protocol.
Key Mechanistic Concerns:
-
Corrosivity: As an acid, it can cause damage to living tissue and materials. While not as aggressive as mineral acids, its acidic nature is a primary consideration for container compatibility and waste stream segregation.
-
Irritation: The compound is a known skin, eye, and respiratory irritant.[1][2][3] This is due to its ability to react with moisture on biological surfaces, leading to localized inflammation and damage. Inhalation of dust particles is a primary exposure route that must be controlled.
-
Halogenated Nature: The presence of bromine atoms classifies this compound as a halogenated organic waste .[4] During incineration—the preferred disposal method for many organic wastes—these halogens form acidic gases (e.g., hydrogen bromide).[5] These gases require specialized scrubbers in the incinerator flue gas system to prevent their release and subsequent contribution to acid rain. Mixing halogenated waste with non-halogenated waste unnecessarily complicates the disposal process and significantly increases costs.[6]
Summary of Hazard Information:
| Property | Value / Classification | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Signal Word | Warning | [1] |
| Physical Form | Solid, powder to crystal | [3] |
| Waste Classification | Halogenated Organic Waste, Acidic Corrosive Solid | [1][4][7] |
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the material for any purpose, including disposal, the following controls must be in place to mitigate the risks identified above.
-
Engineering Controls: All handling of this compound, including weighing and transferring to a waste container, must be performed within a certified laboratory chemical fume hood.[8] This is the most effective way to control the inhalation hazard from fine dust particles.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] Given its corrosive and irritant nature, a face shield is also strongly recommended to protect the entire face.
-
Skin Protection: Wear a fully buttoned lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8] Always check the manufacturer's glove compatibility chart. Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
-
Respiratory Protection: If for any reason handling must occur outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[7][9]
The Critical Importance of Waste Segregation
Proper segregation is the most critical step in the laboratory-level management of this waste. Failure to segregate correctly leads to regulatory non-compliance and hazardous chemical reactions in consolidated waste drums. The following workflow must be followed.
Caption: Waste segregation decision workflow for laboratory chemicals.
Step-by-Step Disposal Protocol
This protocol covers the journey of the waste from the point of generation to its final collection by hazardous waste professionals.
Step 1: Containerization
-
Select the Correct Container: Use only a designated hazardous waste container that is compatible with acidic, solid organic materials. A high-density polyethylene (HDPE) container with a screw-top, sealable lid is appropriate.
-
Ensure Cleanliness: The container must be clean and dry before the first addition of waste. Moisture can react with the acid.
-
Affix Label: Before adding any waste, affix a completed "Hazardous Waste" label to the container. This label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant, Corrosive).[8]
Step 2: Waste Accumulation
-
Transfer Waste: Carefully transfer the solid waste into the prepared container inside a chemical fume hood. Use a powder funnel to prevent spillage and minimize dust generation.
-
Secure Lid: Tightly seal the container lid immediately after adding waste.
-
Log Entry: If your laboratory maintains a waste log on the container, record the date and quantity of waste added.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation. The container should be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Incompatible Materials: Store the container away from incompatible materials, especially strong bases and oxidizing agents, to prevent accidental reactions.
Step 3: Arranging for Final Disposal
-
Do Not Dispose Personally: Under no circumstances should laboratory personnel attempt to transport hazardous waste off-site or dispose of it via standard trash or drains.[6] This is a serious regulatory violation.
-
Contact EH&S: When the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste manager.
-
Schedule Pickup: Follow your institution's procedure to schedule a hazardous waste pickup.[8] A licensed hazardous waste transporter will collect the material for final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.[4][10]
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses.
Spill Response
-
Small Spill (manageable in <10 minutes):
-
Ensure trained personnel are present and wearing appropriate PPE (gloves, goggles, lab coat).[8]
-
Gently cover the spill with an inert, dry absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][9] Avoid creating dust.
-
Decontaminate the area with a suitable cleaning agent and wipe dry.
-
Label the spill cleanup waste as "Hazardous Waste" and dispose of it according to the protocol in Section 4.
-
-
Large Spill:
First-Aid for Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek medical attention if irritation occurs or persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
By adhering to this comprehensive guide, you fulfill your professional responsibility to manage chemical waste safely, legally, and logically, ensuring a foundation of safety that allows scientific progress to flourish.
References
-
Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. [Link]
-
2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem. [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. [Link]
-
HAZARDOUS WASTE SEGREGATION - Bucknell University. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]
-
Standard Operating Procedure for Use of Bromine - Washington State University. [Link]
-
Environmental Fact Sheet, Organobromine - EPA. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
